molecular formula C10H5F3O5S B132765 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate CAS No. 108530-10-5

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Cat. No.: B132765
CAS No.: 108530-10-5
M. Wt: 294.21 g/mol
InChI Key: RHZZAJVDTLUWRD-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H5F3O5S and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxochromen-7-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZAJVDTLUWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547180
Record name 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate
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Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108530-10-5
Record name 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate
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Record name 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate
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Foundational & Exploratory

Synthesis of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, a valuable reagent in organic synthesis. The document details the necessary precursors, reaction conditions, and experimental protocols for the successful preparation of this compound. All quantitative data is summarized for clarity, and the synthesis pathway is visualized using a chemical reaction scheme.

Introduction

This compound, also known as 7-coumaryl triflate, is a versatile chemical intermediate. The triflate group is an excellent leaving group, making this compound a powerful electrophile for cross-coupling reactions and other nucleophilic substitutions, which are pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications. The synthesis of this compound is a two-step process commencing with the preparation of its precursor, 7-hydroxycoumarin (umbelliferone), followed by the triflation of the hydroxyl group.

Synthesis Pathway Overview

The synthesis of this compound proceeds in two primary stages:

  • Pechmann Condensation: Synthesis of the precursor, 7-hydroxycoumarin, from resorcinol and malic acid.

  • Triflation: Conversion of 7-hydroxycoumarin to the final product using a triflating agent.

Synthesis_Pathway cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Triflation Resorcinol Resorcinol H2SO4 H₂SO₄ (conc.) Intermediate1 7-Hydroxycoumarin MalicAcid Malic Acid Heat Heat Heat->Intermediate1 Tf2O Trifluoromethanesulfonic anhydride (Tf₂O) FinalProduct 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate Intermediate1->FinalProduct Pyridine Pyridine DCM DCM, 0 °C to rt DCM->FinalProduct

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxycoumarin (Pechmann Condensation)

This protocol is adapted from the well-established Pechmann condensation reaction for the synthesis of coumarins.[1]

Materials:

  • Resorcinol

  • Malic acid

  • Concentrated sulfuric acid

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer, thermometer, and reflux condenser, carefully add 120 mL of 97% sulfuric acid.[1]

  • Prepare a mixture of 60 g (0.56 mole) of resorcinol and 49.2 g (0.366 mole) of malic acid.

  • Slowly add the resorcinol and malic acid mixture to the stirred sulfuric acid over a period of 10 minutes. An exothermic reaction will occur, raising the temperature.

  • After the addition is complete, heat the reaction mixture to a temperature of 105-121°C for 30 minutes.[1]

  • Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by filtration and wash the filter cake with water.

  • Purify the crude 7-hydroxycoumarin by recrystallization from ethanol to yield the final product.

Protocol 2: Synthesis of this compound (Triflation)

This protocol is adapted from a general procedure for the triflation of alcohols and phenols, as a specific detailed protocol for 7-hydroxycoumarin was not found in the reviewed literature.[2]

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxycoumarin (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data

CompoundStarting MaterialsReagentsSolventReaction TimeTemperatureYieldMelting Point
7-HydroxycoumarinResorcinol, Malic AcidConc. H₂SO₄-0.5 hours105-121 °C~45%[1]185-190 °C
This compound7-HydroxycoumarinTrifluoromethanesulfonic anhydride, PyridineDichloromethane1-3 hours0 °C to rtNot Reported81-85 °C[3]

Note: The yield for the triflation of 7-hydroxycoumarin is not explicitly reported in the readily available literature and would need to be determined empirically. The provided melting point for the final product is from a commercial supplier.[3]

References

physical and chemical properties of 7-coumaryl triflate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Coumaryl Triflate for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Coumaryl triflate, systematically known as 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, is a versatile organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure incorporates a coumarin core, a well-known fluorophore, and a triflate group, which is an excellent leaving group.[3] This unique combination of properties makes 7-coumaryl triflate a significant reagent in the synthesis of a variety of compounds, including fluorescent probes and potentially biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications in research and development.

Physical and Chemical Properties

The are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₅F₃O₅S[1][4][5]
Molecular Weight 294.20 g/mol [1][4][5]
CAS Number 108530-10-5[1][4][5][6]
Appearance Light Tan to Pale Yellow Solid[6]
Melting Point 81.0 to 85.0 °C[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[1][6]
Storage Refrigerator[1]

Computational Data:

PropertyValueReference
Topological Polar Surface Area (TPSA) 73.58 Ų[4]
logP 2.0214[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

Experimental Protocols

Synthesis of 7-Coumaryl Triflate from 7-Hydroxycoumarin (General Procedure)

This protocol describes a general method for the triflation of a phenol, adapted for the synthesis of 7-coumaryl triflate from 7-hydroxycoumarin. The reaction involves the treatment of 7-hydroxycoumarin with trifluoromethanesulfonic anhydride in the presence of a base.

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 7-hydroxycoumarin (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or DIPEA (1.2 equivalents) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-coumaryl triflate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the product and evaporate the solvent to yield pure 7-coumaryl triflate.

G General Synthesis of 7-Coumaryl Triflate cluster_reactants Reactants cluster_conditions Reaction Conditions 7-Hydroxycoumarin 7-Hydroxycoumarin ReactionMixture Reaction Mixture 7-Hydroxycoumarin->ReactionMixture Triflic Anhydride Triflic Anhydride Triflic Anhydride->ReactionMixture Base (Pyridine) Base (Pyridine) Base (Pyridine)->ReactionMixture Solvent (CH2Cl2) Solvent (CH2Cl2) Solvent (CH2Cl2)->ReactionMixture 0°C to RT 0°C to RT 0°C to RT->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification 7-CoumarylTriflate 7-Coumaryl Triflate Purification->7-CoumarylTriflate

Caption: General workflow for the synthesis of 7-coumaryl triflate.

Characterization of 7-Coumaryl Triflate (General Protocols)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of 7-coumaryl triflate in a deuterated solvent such as CDCl₃ or (CD₃)₂SO. The resulting spectrum should show characteristic peaks for the aromatic protons of the coumarin ring system.

  • ¹³C NMR: A ¹³C NMR spectrum will show resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the lactone and the carbon attached to the triflate group.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a key characterization technique for triflate-containing compounds. It should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the solid sample using a KBr pellet or as a thin film.

  • Characteristic absorption bands are expected for the C=O stretch of the lactone, C=C stretches of the aromatic ring, and the strong, characteristic S=O and C-F stretches of the triflate group.

Mass Spectrometry (MS):

  • Obtain a mass spectrum using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • The spectrum should show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 294.20.

Chemical Reactivity and Applications

The triflate group is an exceptionally good leaving group due to the stability of the triflate anion, which is the conjugate base of the superacid, triflic acid.[3] This property makes 7-coumaryl triflate a valuable substrate for a variety of chemical transformations.

Cross-Coupling Reactions

Aryl triflates are widely used as electrophiles in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the coumarin ring, providing access to a wide range of substituted coumarin derivatives.

G Reactivity of 7-Coumaryl Triflate in Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction 7CT 7-Coumaryl Triflate Pd_Catalyst_S Pd Catalyst 7CT->Pd_Catalyst_S Pd_Catalyst_H Pd Catalyst 7CT->Pd_Catalyst_H BoronicAcid R-B(OH)₂ BoronicAcid->Pd_Catalyst_S SuzukiProduct 7-Aryl/Alkyl Coumarin Pd_Catalyst_S->SuzukiProduct Alkene Alkene Alkene->Pd_Catalyst_H HeckProduct 7-Vinyl Coumarin Pd_Catalyst_H->HeckProduct

Caption: General pathways for Suzuki and Heck cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the coumarin ring system, coupled with the excellent leaving group ability of the triflate, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 7-position.

Precursor for Fluorescent Probes

The inherent fluorescence of the coumarin scaffold makes 7-coumaryl triflate an attractive starting material for the synthesis of fluorescent probes.[] The triflate group can be displaced by a variety of functional groups that can act as recognition elements for specific analytes or biological targets. This modular approach allows for the rational design of probes for various applications in bioimaging and sensing.

G Application in Fluorescent Probe Synthesis 7CT 7-Coumaryl Triflate (Fluorophore Core) Reaction Nucleophilic Substitution or Cross-Coupling 7CT->Reaction RecognitionMoiety Nucleophilic Recognition Moiety RecognitionMoiety->Reaction FluorescentProbe Functional Fluorescent Probe Reaction->FluorescentProbe

Caption: Logical workflow for developing fluorescent probes from 7-coumaryl triflate.

Stability and Storage

7-Coumaryl triflate should be stored in a refrigerator to ensure its long-term stability.[1] As alkyl and aryl triflates can be sensitive to moisture and strong nucleophiles, it is advisable to store the compound under an inert atmosphere and away from water.[3]

Conclusion

7-Coumaryl triflate is a highly valuable and versatile reagent in modern organic synthesis. Its key attributes, including the fluorescent coumarin core and the highly reactive triflate leaving group, provide chemists with a powerful tool for constructing complex molecules. The methodologies outlined in this guide for its synthesis, characterization, and application will be beneficial for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, chemical biology, and materials science. The ability to readily modify the 7-position of the coumarin ring opens up numerous possibilities for the development of novel fluorescent probes, bioactive compounds, and functional materials.

References

Structure Elucidation of 7-Coumaryl Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 7-coumaryl trifluoromethanesulfonate. It details the synthetic protocol for its preparation from 7-hydroxycoumarin and provides a thorough analysis of its spectroscopic characteristics. This document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and an expected mass spectrometry fragmentation pattern. The information is presented to aid researchers in the identification and characterization of this compound, which serves as a valuable intermediate in organic synthesis and drug discovery.

Introduction

Coumarin derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. The introduction of a trifluoromethanesulfonate (triflate) group at the 7-position of the coumarin scaffold creates a versatile intermediate, 7-coumaryl trifluoromethanesulfonate. The triflate group is an excellent leaving group, making this compound a key precursor for various cross-coupling reactions, enabling the synthesis of a diverse library of 7-substituted coumarin analogues for drug development and other applications. Accurate structural elucidation is paramount for ensuring the purity and identity of this key synthetic intermediate. This guide outlines the methodologies and expected analytical data for the comprehensive characterization of 7-coumaryl trifluoromethanesulfonate.

Synthesis of 7-Coumaryl Trifluoromethanesulfonate

The synthesis of 7-coumaryl trifluoromethanesulfonate is typically achieved through the triflation of its precursor, 7-hydroxycoumarin.

Synthesis Workflow

Synthesis_Workflow Synthesis of 7-Coumaryl Trifluoromethanesulfonate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 7-Hydroxycoumarin 7-Hydroxycoumarin Reaction Mixture Reaction Mixture 7-Hydroxycoumarin->Reaction Mixture Triflic Anhydride Triflic Anhydride Triflic Anhydride->Reaction Mixture Pyridine Pyridine Pyridine->Reaction Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography 7-Coumaryl Trifluoromethanesulfonate 7-Coumaryl Trifluoromethanesulfonate Column Chromatography->7-Coumaryl Trifluoromethanesulfonate

Caption: Synthetic workflow for 7-coumaryl trifluoromethanesulfonate.

Experimental Protocol: Triflation of 7-Hydroxycoumarin

This protocol is adapted from standard procedures for the synthesis of aryl triflates from phenols.

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 7-coumaryl trifluoromethanesulfonate.

Spectroscopic Data and Structure Elucidation

The following sections detail the expected spectroscopic data for 7-coumaryl trifluoromethanesulfonate, which are crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 7-coumaryl trifluoromethanesulfonate are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Coumaryl Trifluoromethanesulfonate (in CDCl₃)

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-~160.5
3~6.5~117.0
4~7.8~143.0
4a-~118.0
5~7.5~128.0
6~7.2~119.0
7-~152.0
8~7.3~110.0
8a-~154.0
-CF₃-~118.5 (q, J ≈ 320 Hz)

Note: Predicted values are based on computational models and may vary slightly from experimental data. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 7-coumaryl trifluoromethanesulfonate are presented below.

Table 2: Characteristic IR Absorptions for 7-Coumaryl Trifluoromethanesulfonate

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (lactone)Stretch1720 - 1740
C=C (aromatic)Stretch1600 - 1620, 1500 - 1580
C-O-C (ester)Asymmetric Stretch1200 - 1300
S=O (sulfonate)Asymmetric Stretch1410 - 1450
S=O (sulfonate)Symmetric Stretch1200 - 1240
C-F (triflate)Stretch1100 - 1200
Ar-OStretch1150 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-coumaryl trifluoromethanesulfonate (Molecular Weight: 294.20 g/mol ), the following fragmentation pattern is expected under electron ionization (EI).

Table 3: Expected Mass Spectrometry Fragmentation of 7-Coumaryl Trifluoromethanesulfonate

m/z Fragment Ion Possible Structure
294[M]⁺Molecular ion of 7-coumaryl trifluoromethanesulfonate
161[M - SO₂CF₃]⁺7-coumaryloxy radical cation
133[M - SO₂CF₃ - CO]⁺Benzofuran radical cation intermediate
145[CF₃SO₂]⁺Trifluoromethanesulfonyl cation
69[CF₃]⁺Trifluoromethyl cation

Potential Signaling Pathway Involvement

Coumarin derivatives are known to interact with various biological targets and signaling pathways. While the specific biological activity of 7-coumaryl trifluoromethanesulfonate is primarily as a synthetic intermediate, its derivatives could potentially modulate pathways such as those involved in inflammation or cell proliferation.

Signaling_Pathway Hypothetical Signaling Pathway for Coumarin Derivatives 7-Substituted Coumarin 7-Substituted Coumarin Cell Surface Receptor Cell Surface Receptor 7-Substituted Coumarin->Cell Surface Receptor Binds Kinase Cascade Kinase Cascade Cell Surface Receptor->Kinase Cascade Activates/Inhibits Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response Leads to

Caption: Hypothetical signaling cascade modulated by a 7-substituted coumarin.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive structure elucidation of 7-coumaryl trifluoromethanesulfonate. The provided experimental protocol, along with the predicted spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate characterization of this key intermediate is essential for the successful development of novel coumarin-based compounds with potential therapeutic applications.

Technical Guide: Spectral and Experimental Insights into 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate based on the analysis of analogous compounds, primarily 2-oxo-2H-chromen-7-yl benzoate and 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. The core coumarin structure exhibits characteristic spectral features that are expected to be present in the target compound.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference Compound(s)
~8.10d~9.5H-42-oxo-2H-chromen-7-yl 4-chlorobenzoate[2]
~7.80d~8.5H-52-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~7.40dd~8.5, ~2.2H-62-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~7.30d~2.2H-82-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~6.50d~9.5H-32-oxo-2H-chromen-7-yl 4-chlorobenzoate[2]

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignmentReference Compound(s)
~160.0C-2 (C=O, lactone)2-oxo-2H-chromen-7-yl benzoate[4]
~155.0C-72-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~153.5C-92-oxo-2H-chromen-7-yl benzoate[4]
~143.0C-42-oxo-2H-chromen-7-yl benzoate[4]
~129.0C-52-oxo-2H-chromen-7-yl benzoate[4]
~119.0 (q, ¹JCF ≈ 320 Hz)CF₃Trifluoromethanesulfonate derivatives
~118.5C-62-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~117.0C-102-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~116.5C-32-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]
~111.0C-82-oxo-2H-chromen-7-yl 4-chlorobenzoate[3]

Note: The signal for the CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentReference Compound(s)
~1730StrongC=O stretch (lactone)2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2]
~1620, ~1590MediumC=C stretch (aromatic)2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2]
~1420, ~1210StrongS=O stretch (sulfonate)Trifluoromethanesulfonate derivatives
~1250, ~1140StrongC-O stretch (ester & lactone)2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2]
~1140StrongC-F stretchTrifluoromethanesulfonate derivatives
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
294.0[M]⁺ (Molecular Ion)
161.0[M - SO₂CF₃]⁺
133.0[M - SO₂CF₃ - CO]⁺
69.0[CF₃]⁺

Note: The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of similar 7-acyloxycoumarin derivatives.

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.2 eq) dropwise with stirring.

  • Triflation: To the stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) or trifluoromethanesulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectral Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start Reactants 7-Hydroxycoumarin Triflic Anhydride/Chloride Base (Pyridine/Et3N) Start->Reactants Prepare Reaction Triflation Reaction (0°C to RT) Reactants->Reaction Combine Workup Aqueous Workup Extraction Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Product 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate Purification->Product Obtain Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Characterize End End Analysis->End Conclude

Caption: Synthesis and Characterization Workflow.

Disclaimer

The spectral data presented in this guide are predicted values based on analogous compounds and should be used for reference purposes. Experimental verification is necessary for definitive structural confirmation. The proposed synthesis protocol is a general guideline and may require optimization for specific laboratory conditions.

References

A Technical Guide to 7-Coumaryl Triflate: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Coumaryl triflate, systematically known as 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate , is a versatile chemical reagent with significant applications in organic synthesis and the development of advanced tools for cell biology and drug discovery. Its structure combines a coumarin core, a well-known fluorophore and privileged scaffold in medicinal chemistry, with a trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups in organic chemistry.[1] This unique combination makes 7-coumaryl triflate a highly reactive intermediate for cross-coupling reactions and a key component in the synthesis of photo-caged molecules for the precise spatiotemporal control of biological processes.

This technical guide provides an in-depth overview of 7-coumaryl triflate, including its synthesis, key applications in palladium-catalyzed cross-coupling reactions, and its innovative use in the preparation of photo-caged lipid metabolites for studying G-protein coupled receptor (GPCR) signaling. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Core Properties of 7-Coumaryl Triflate

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
Synonyms 7-Coumaryl trifluoromethanesulfonate, Trifluoromethanesulfonic acid 2-oxo-2H-chromen-7-yl ester[1]
CAS Number 108530-10-5[1]
Molecular Formula C₁₀H₅F₃O₅S[1]
Molecular Weight 294.20 g/mol [1]
Appearance White to orange to green crystalline powder[1]
Melting Point 81 - 85 °C[1]

Synthesis of 7-Coumaryl Triflate

The synthesis of 7-coumaryl triflate is typically achieved through the triflation of its precursor, 7-hydroxycoumarin. 7-Hydroxycoumarin can be synthesized via the Pechmann condensation of resorcinol with malic acid.

Experimental Protocol: Synthesis of 7-Hydroxycoumarin

This protocol is based on the Pechmann condensation reaction.[2][3][4][5]

Materials:

  • Resorcinol

  • Malic acid

  • Concentrated sulfuric acid (97-98%)

  • Nitrobenzene (optional, to improve yield and consistency)[2]

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer, thermometer, and reflux condenser, slowly add concentrated sulfuric acid.

  • Prepare a mixture of resorcinol and a stoichiometric amount (or a slight excess of up to 20%) of malic acid.[2]

  • Gradually add the resorcinol and malic acid mixture to the stirred sulfuric acid. An exotherm will be observed.[2]

  • Optionally, add nitrobenzene (0.2-3.0 moles per mole of resorcinol) to the reaction mixture. This can help to prevent solidification and foaming, leading to more reproducible and higher yields.[2]

  • Heat the reaction mixture to a temperature between 100-130 °C.[2]

  • Maintain the temperature and stirring for a sufficient time to complete the reaction, monitoring for the cessation of gas evolution.

  • After the reaction is complete, carefully pour the hot mixture into a beaker containing crushed ice with vigorous stirring.

  • The crude 7-hydroxycoumarin will precipitate. Collect the solid by filtration and wash it with cold water.

  • If nitrobenzene was used, it can be removed by steam distillation.[2]

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxycoumarin.

Experimental Protocol: Synthesis of 7-Coumaryl Triflate

This protocol describes the triflation of 7-hydroxycoumarin.

Materials:

  • 7-Hydroxycoumarin

  • Triflic anhydride (Tf₂O) or N-phenyltrifluoromethanesulfonimide (PhNTf₂)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • A non-nucleophilic base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin in the anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Add the non-nucleophilic base to the solution.

  • Slowly add triflic anhydride or N-phenyltrifluoromethanesulfonimide to the cooled solution with stirring.

  • Allow the reaction to stir at 0 °C for a specified time, and then let it warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-coumaryl triflate.

Yield Optimization

The yield of aryl triflates can be influenced by the choice of triflating agent, base, and solvent. Recent advancements have explored the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas generated in situ in a two-chamber system, which has been shown to provide high yields and excellent chemoselectivity, especially for substrates with sensitive functional groups.[6]

Triflation MethodTrifling AgentBaseSolventTypical Yield RangeReference
Standard TriflationTf₂OPyridineCH₂Cl₂Good to Excellent[6]
Frantz's Aqueous ConditionsTf₂OBaseAqueousVariable[6]
Using PhNTf₂PhNTf₂BaseOrganicVariable[6]
SuFEx with CF₃SO₂F GasCF₃SO₂FDIPEAMeCN/H₂O85-95% (for various phenols)[6]

Applications in Drug Development and Cell Biology

A significant application of 7-coumaryl triflate is in the synthesis of photo-caged compounds, particularly lipid metabolites.[7] Photo-caged compounds are biologically active molecules that are rendered inactive by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatiotemporal precision. This technique is invaluable for studying dynamic cellular processes like signal transduction.

One-Step Synthesis of Photo-Caged Lipid Metabolites

7-Coumaryl triflate, generated in situ, serves as a highly reactive reagent for the specific functionalization of carboxylate and phosphate moieties in the presence of free hydroxyl groups.[7] This chemoselectivity allows for a straightforward, one-step synthesis of caged lipid metabolites, which can then be used to optically control and analyze GPCR-mediated signal transduction in living cells.[7]

Experimental Protocol: Photocaging of Lysophosphatidic Acid (LPA)

This protocol is a conceptualized procedure based on the one-step caging methodology.[7]

Materials:

  • Lysophosphatidic acid (LPA)

  • 7-Coumaryl triflate (or generated in situ from 7-hydroxycoumarin and a triflating agent)

  • Anhydrous, aprotic solvent (e.g., acetonitrile)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine)

Procedure:

  • Dissolve LPA in the anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the non-nucleophilic base to the solution.

  • Add a solution of 7-coumaryl triflate to the LPA solution with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by HPLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude caged-LPA is then purified using an appropriate chromatographic method, such as reversed-phase HPLC.

Studying GPCR Signaling with Caged Lipids

The photo-caged lipid can be introduced to living cells, where it remains inactive. Upon focused irradiation, the active lipid (e.g., LPA) is released in a specific cellular location and at a precise time. The ensuing cellular response, mediated by its cognate GPCRs, can then be monitored using techniques like live-cell imaging.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl triflate, 7-coumaryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[8][9] These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

General Reaction Conditions:

ComponentExample
Aryl Triflate 7-Coumaryl triflate
Organoboron Reagent Arylboronic acid, Arylboronic acid pinacol ester
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF
Heck Coupling

The Heck reaction is the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base.[9]

General Reaction Conditions:

ComponentExample
Aryl Triflate 7-Coumaryl triflate
Alkene Styrene, acrylates
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃
Solvent Acetonitrile, DMF

Visualizations

Synthesis of 7-Coumaryl Triflate

G cluster_0 Synthesis of 7-Hydroxycoumarin (Pechmann Condensation) cluster_1 Triflation Resorcinol Resorcinol Pechmann Condensation Pechmann Condensation Resorcinol->Pechmann Condensation Malic Acid Malic Acid Malic Acid->Pechmann Condensation H2SO4 H2SO4 H2SO4->Pechmann Condensation Catalyst 7-Hydroxycoumarin 7-Hydroxycoumarin Pechmann Condensation->7-Hydroxycoumarin Triflation Reaction Triflation Reaction 7-Hydroxycoumarin->Triflation Reaction 7-Hydroxycoumarin->Triflation Reaction Triflic Anhydride Triflic Anhydride Triflic Anhydride->Triflation Reaction Base Base Base->Triflation Reaction Pyridine or Et3N 7-Coumaryl Triflate 7-Coumaryl Triflate Triflation Reaction->7-Coumaryl Triflate

Caption: Workflow for the synthesis of 7-coumaryl triflate.

Application in Photocaging and GPCR Signaling Studies

G cluster_0 Synthesis of Caged Lipid cluster_1 Cellular Experiment cluster_2 Signal Transduction 7-Coumaryl Triflate 7-Coumaryl Triflate Caging Reaction Caging Reaction 7-Coumaryl Triflate->Caging Reaction Lipid (e.g., LPA) Lipid (e.g., LPA) Lipid (e.g., LPA)->Caging Reaction Caged Lipid Caged Lipid Caging Reaction->Caged Lipid Introduce to Cells Introduce to Cells Caged Lipid->Introduce to Cells Photolysis Photolysis Introduce to Cells->Photolysis UV Light UV Light UV Light->Photolysis Uncaging Active Lipid Active Lipid Photolysis->Active Lipid GPCR GPCR Active Lipid->GPCR Binding G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Experimental workflow for photocaging lipids.

LPA Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses LPA LPA LPAR LPA Receptor (GPCR) LPA->LPAR Gq Gq LPAR->Gq G1213 G12/13 LPAR->G1213 Gi Gi LPAR->Gi PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Proliferation Proliferation Ca_PKC->Proliferation Migration Migration ROCK->Migration Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Ras_MAPK->Proliferation

Caption: LPA receptor signaling pathways.

Conclusion

7-Coumaryl triflate is a powerful and versatile reagent for both synthetic organic chemistry and chemical biology. Its high reactivity, stemming from the excellent leaving group ability of the triflate moiety, makes it a valuable substrate for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Furthermore, its application in the one-step synthesis of photo-caged molecules has opened new avenues for the precise investigation of dynamic cellular processes, particularly in the field of GPCR signaling. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize 7-coumaryl triflate in their research endeavors, from fundamental synthetic methodology to advanced applications in drug discovery and development.

References

molecular weight of "2-oxo-2H-chromen-7-yl trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, a versatile reagent in organic synthesis. It includes key quantitative data, a representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process. This compound, also known as 7-coumaryl triflate, is a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Compound Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 294.2 g/mol [1][2][3][4]
Molecular Formula C₁₀H₅F₃O₅S[1][2][3]
CAS Number 108530-10-5[1][2][3][4]
Purity ≥ 98% (GC)[1][4]
Melting Point 81 - 85 °C[1]
Appearance White to orange to green crystalline powder[1]
MDL Number MFCD18382236[1][3]
PubChem CID 13704479[1][3]

Synthetic Protocol: Preparation of this compound

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on the general principle of O-acylation of a hydroxycoumarin.

Materials:

  • 7-hydroxy-2H-chromen-2-one (7-hydroxycoumarin)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A suitable non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-2H-chromen-2-one in anhydrous dichloromethane.

  • Addition of Base: To the solution, add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine. Stir the mixture at room temperature.

  • Addition of Trifluoromethanesulfonating Agent: Slowly add trifluoromethanesulfonic anhydride or another suitable trifluoromethanesulfonating agent (1.0-1.2 equivalents) to the reaction mixture, maintaining a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (7-hydroxy-2H-chromen-2-one) is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Reactants 7-Hydroxycoumarin + Trifluoromethanesulfonating Agent + Base in Solvent Start->Reactants Reaction Reaction under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Purification (Chromatography) Workup->Purification Product 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate Purification->Product End End Product->End

References

A Technical Guide to the Electrophilic Properties of Coumarin Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coumarin triflates are highly valuable synthetic intermediates that serve as potent electrophiles in a wide array of organic transformations. By converting the phenolic hydroxyl group of a hydroxycoumarin into a trifluoromethanesulfonate (triflate) ester, an exceptionally good leaving group is installed, rendering the corresponding carbon atom susceptible to nucleophilic attack and, most notably, oxidative addition in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the synthesis of coumarin triflates and their electrophilic reactivity, with a focus on their application in modern synthetic methodologies such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille cross-coupling reactions. Detailed experimental protocols, tabulated quantitative data, and process diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Coumarin Triflates

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found extensively in nature and are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[1] The functionalization of the coumarin nucleus is a key strategy in medicinal chemistry to modulate biological activity.[2] A powerful method for this functionalization involves activating the coumarin ring via a triflate group.

The trifluoromethanesulfonate or "triflate" group (-SO₂CF₃, abbreviated as -OTf) is one of the best leaving groups in organic chemistry due to the strong electron-withdrawing nature of the CF₃ group, which stabilizes the resulting triflate anion through resonance and induction. When a hydroxyl group on the coumarin scaffold (e.g., at the C-4 or C-7 position) is converted to a triflate, the C-OTf bond becomes highly polarized and susceptible to cleavage. This activation transforms the otherwise unreactive C-OH bond into a potent electrophilic site, making coumarin triflates ideal substrates for transition metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the facile formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space of novel coumarin derivatives.[4]

Synthesis of Coumarin Triflates

The conversion of a hydroxycoumarin to a coumarin triflate is a straightforward and high-yielding reaction. The most common method involves treating the hydroxycoumarin with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a mild base like pyridine to neutralize the triflic acid byproduct.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product Hydroxycoumarin Hydroxycoumarin Reaction Dissolve Hydroxycoumarin in Anhydrous Solvent (e.g., DCM) under N₂ TriflatingAgent Triflating Agent (e.g., Tf₂O) Base Base (e.g., Pyridine) Cool Cool to 0 °C Reaction->Cool AddBase Add Base Cool->AddBase AddTf Add Trifling Agent (dropwise) AddBase->AddTf WarmStir Warm to RT & Stir (2-4 hours) AddTf->WarmStir Quench Quench with Water WarmStir->Quench Extract Separate & Extract with Organic Solvent Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Coumarin Triflate Purify->Product

Caption: General workflow for the synthesis of coumarin triflates.
Experimental Protocol: Synthesis of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate

This protocol describes the synthesis of 7-coumarinyl triflate from the commercially available 7-hydroxycoumarin.[5]

  • Materials: 7-hydroxycoumarin (1.0 eq), trifluoromethanesulfonic anhydride (1.1 eq), pyridine (1.2 eq), anhydrous dichloromethane (DCM).

  • Procedure:

    • Under an inert nitrogen or argon atmosphere, dissolve 7-hydroxycoumarin in anhydrous DCM in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool the resulting solution to 0 °C using an ice bath.

    • Add pyridine to the solution and stir for 5 minutes.

    • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 7-coumarinyl triflate.

Electrophilic Properties in Palladium-Catalyzed Cross-Coupling

The primary application of coumarin triflates stems from their role as superior electrophiles in palladium-catalyzed cross-coupling reactions. The C(sp²)-OTf bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle that ultimately results in the formation of a new carbon-carbon or carbon-heteroatom bond. This approach avoids the often harsh conditions required for other methods and displays broad functional group tolerance.[4][6]

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(OTf)L₂ Pd0->OA_Complex RE_label Reductive Elimination Pd0->RE_label TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex OA_label Oxidative Addition OA_Complex->OA_label TM_Complex->Pd0 TM_label Transmetalation (or Amine Coordination /Deprotonation) TM_Complex->TM_label OA_label->Pd0 Ar-OTf (Coumarin-OTf) TM_label->OA_Complex R-M (e.g., R-B(OH)₂) or R₂NH RE_label->TM_Complex Ar-R (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[1] Coumarin triflates are excellent substrates, enabling the synthesis of a wide variety of aryl- and heteroaryl-substituted coumarins.

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Coumarin Triflates

Coumarin Substrate Boronic Acid Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
4-Coumarinyl triflate Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH 80 85-95
7-Coumarinyl triflate 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 100 92

| 4-Methyl-7-coumarinyl nonaflate* | Various aryl/heteroaryl | Pd(OAc)₂ / dppp | TBAF·3H₂O | DME/MeOH | 120 (µW) | 75-96 |

*Nonaflates, which have similar reactivity to triflates, are sometimes used and show excellent efficiency.[1][7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl/vinyl halide or triflate, catalyzed by palladium and a copper(I) co-catalyst.[5] This reaction is instrumental in synthesizing alkynyl-substituted coumarins, which are valuable as fluorescent probes and synthetic intermediates.

Table 2: Selected Examples of Sonogashira Coupling with Coumarin Triflates

Coumarin Substrate Alkyne Catalyst / Co-catalyst Base Solvent Temp (°C) Yield (%)
7-Coumarinyl triflate Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF RT 90-98
4-Methyl-7-coumarinyl triflate Phenylacetylene Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 100 85

| 4-Coumarinyl triflate | 1-Heptyne | Pd(PPh₃)₄ / CuI | DIPA | THF | 60 | 78 |

This protocol details the coupling of 7-coumarinyl triflate with trimethylsilylacetylene.[5]

  • Materials: this compound (1.0 eq), trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), copper(I) iodide (CuI, 6 mol%), anhydrous tetrahydrofuran (THF), and triethylamine (Et₃N).

  • Procedure:

    • To an oven-dried flask, add the coumarin triflate, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add anhydrous THF and Et₃N (typically in a 2:1 to 4:1 ratio) via syringe.

    • Degas the resulting solution by bubbling argon through it for 15-20 minutes.

    • Add trimethylsilylacetylene via syringe and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. After completion (typically 12-24 hours), dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to obtain the 7-(trimethylsilylethynyl)coumarin.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[3][4] This reaction provides a powerful and direct route to aminocoumarins, which are important pharmacophores and fluorescent dyes.

Table 3: Selected Examples of Buchwald-Hartwig Amination with Coumarin Triflates

Coumarin Substrate Amine / Amine Equivalent Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
7-Triflylcoumarin methyl ester Benzophenone imine Pd₂(dba)₃ / BINAP NaOtBu THF 65 70
4-Methyl-7-coumarinyl nonaflate* Morpholine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 120 (µW) 94

| 4-Coumarinyl triflate | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 88 |

*Nonaflates are also efficient substrates for this transformation.[7]

This protocol is based on the synthesis of a 7-aminocoumarin precursor via Buchwald-Hartwig amination.[2]

  • Materials: 7-Triflylcoumarin derivative (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), sodium tert-butoxide (1.4 eq), anhydrous THF.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk flask.

    • Add the 7-triflylcoumarin substrate and anhydrous THF.

    • Add benzophenone imine and seal the flask.

    • Heat the reaction mixture to 65 °C (gentle reflux) and stir until the starting material is consumed as monitored by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography to yield the imine-adduct.

    • (Subsequent step) The benzophenone imine can be cleaved under mild acidic hydrolysis (e.g., with HCl in THF) to reveal the primary amine.

Other Cross-Coupling Reactions

The electrophilic nature of coumarin triflates makes them suitable substrates for a variety of other cross-coupling reactions.

  • Heck Coupling: This reaction couples the coumarin triflate with an alkene to form a new C-C bond, yielding vinyl-substituted coumarins.[8]

  • Stille Coupling: This reaction uses an organotin reagent as the nucleophilic partner.[8][9] While effective, the toxicity of organotin compounds is a significant drawback.[10]

  • Carbonylative Coupling: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of CO between the coumarin and the coupling partner, leading to the formation of coumarin-derived ketones. For instance, a carbonylative Stille coupling can produce acyl-coumarins.[11]

Table 4: Conditions for Other Coumarin Triflate Cross-Coupling Reactions

Reaction Type Nucleophile Catalyst / Ligand Additives/Base Solvent Product Type
Heck Styrene Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile 4-Styrylcoumarin
Stille Vinyltributylstannane Pd(dppf)Cl₂ LiCl, CuI DMF 4-Vinylcoumarin

| Carbonylative | Arylstannane + CO | Pd(PPh₃)₄ | - | Toluene | 4-Aroylcoumarin |

Alternative Electrophilic Reactivity: Caging of Metabolites

Beyond palladium catalysis, the electrophilic character of coumarin triflates can be harnessed in other contexts. A notable example is the use of an in situ generated benzylic coumarin triflate as a potent alkylating agent. This reagent demonstrates sufficient reactivity to functionalize less nucleophilic groups like carboxylates and phosphates under mild conditions, even in the presence of more nucleophilic free hydroxyl groups.[9][12] This strategy is used to synthesize "caged" lipid metabolites, where a photolabile coumarin group masks a functional group, allowing for its light-induced release to study cell signaling pathways.[12]

Caging_Reaction Reagent Benzylic Coumarin Triflate (Electrophile) Reaction SN2-type Reaction Reagent->Reaction Metabolite Lipid Metabolite with -COOH or -OPO₃²⁻ groups (Nucleophile) Metabolite->Reaction Product Photo-caged Lipid Metabolite Reaction->Product UV_Light UV Light (Photolysis) Product->UV_Light Activation Release Released Active Metabolite UV_Light->Release

Caption: Logical diagram of metabolite caging via a coumarin triflate.

Conclusion

Coumarin triflates are powerful and versatile electrophilic building blocks in modern organic synthesis. Their facile preparation from readily available hydroxycoumarins and the exceptional leaving group ability of the triflate moiety enable a vast range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other related couplings provide reliable and high-yielding pathways to functionalized coumarins that are of significant interest to the pharmaceutical and materials science sectors. Furthermore, specialized coumarin triflates can act as potent alkylating agents for biomolecule modification. The methodologies and data presented in this guide underscore the central role of coumarin triflates as key electrophilic partners for the construction of molecular complexity.

References

Solubility and Synthetic Approaches for 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound

2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate is a versatile reagent in organic synthesis. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the compound a powerful electrophile for introducing the coumarin moiety into various molecules. This property is particularly valuable in the development of novel pharmaceutical and agrochemical compounds.

Qualitative Solubility Profile

Based on the solvents employed in the synthesis and purification of analogous coumarin compounds, a qualitative assessment of the solubility of this compound can be made. The following table summarizes the use of various organic solvents in these processes, indicating their likely utility for dissolving the target compound.

SolventApplication in Synthesis/PurificationImplied Solubility of Coumarin Derivatives
Dichloromethane (DCM) Reaction solvent, ExtractionGood solubility, especially for reactions and extractions.
Chloroform Extraction, RecrystallizationGood solubility, particularly at elevated temperatures for recrystallization.
Tetrahydrofuran (THF) Reaction solventGood solubility, often used for reactions involving coumarin precursors.
Diethyl Ether Reaction solvent, ExtractionModerate to good solubility, used for reactions and extractions.
Acetone Reaction solvent, RecrystallizationGood solubility, also used for recrystallizing final products.
Ethanol RecrystallizationSoluble, particularly at elevated temperatures.
Petroleum Ether / n-Hexane Anti-solvent for Recrystallization, WashingPoor solubility, used to precipitate the compound from other solvents.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of precursor and related coumarin compounds, which provide context for solvent choice and handling.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction is a common method for synthesizing the coumarin core.

  • A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

  • An acid catalyst (e.g., Amberlyst-15, 10 mol%) is added to the mixture.[1]

  • The reaction mixture is stirred in an oil bath heated to 110°C.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is then purified, often by recrystallization from a solvent like ethanol, to yield 7-hydroxy-4-methylcoumarin.[1][2]

General O-Acylation of 7-Hydroxycoumarins

This protocol describes a general method for acylating the 7-hydroxyl group of a coumarin, a reaction type that is analogous to the triflation step.

  • To a solution of a 7-hydroxycoumarin derivative (e.g., 1.0 mmol of 7-hydroxy-2H-chromen-2-one) in a dry solvent such as dichloromethane (5.0 mL), add triethylamine (1.2 mmol).[3]

  • The acylating agent (e.g., 1.0 mmol of 4-chlorobenzoyl chloride) is then added to the mixture.[3]

  • The reaction is stirred at room temperature for a specified time (e.g., 1 hour), with progress monitored by TLC.[3]

  • After completion, the solvent is removed under vacuum.

  • The crude product is then purified, typically by flash chromatography on silica gel using an eluent like dichloromethane.[3]

Triflation of an Alcohol (General Procedure)

This general procedure for the synthesis of a triflate can be adapted for 7-hydroxycoumarin.

  • A mixture of pyridine and trifluoromethanesulfonic anhydride is stirred in dichloromethane at -20°C under an inert atmosphere (e.g., argon).[4]

  • A solution of the alcohol (in this case, 7-hydroxycoumarin) in dichloromethane is added to the reaction mixture.[4]

  • The mixture is then stirred at room temperature for a designated period.

  • The reaction is worked up using standard procedures, with dichloromethane often used for extraction. The resulting triflate is then purified.[4]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

G cluster_0 Pechmann Condensation for 7-Hydroxy-4-methylcoumarin A Mix Resorcinol and Ethyl Acetoacetate B Add Acid Catalyst (e.g., Amberlyst-15) A->B C Heat Mixture (110°C) with Stirring B->C D Monitor by TLC C->D E Filter to Remove Catalyst D->E F Recrystallize from Ethanol E->F G Obtain Pure 7-Hydroxy-4-methylcoumarin F->G

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

G cluster_1 General O-Acylation of 7-Hydroxycoumarin H Dissolve 7-Hydroxycoumarin in Dichloromethane I Add Triethylamine H->I J Add Acylating Agent I->J K Stir at Room Temperature J->K L Monitor by TLC K->L M Remove Solvent in Vacuo L->M N Purify by Flash Chromatography M->N O Obtain Acylated Coumarin N->O

Caption: General workflow for the O-acylation of 7-hydroxycoumarin.

G cluster_2 General Triflation of an Alcohol P Prepare Pyridine and Triflic Anhydride in DCM at -20°C Q Add Alcohol (e.g., 7-Hydroxycoumarin) in DCM P->Q R Stir at Room Temperature Q->R S Aqueous Work-up and Extraction with DCM R->S T Purify Product S->T U Obtain Triflate T->U

Caption: General workflow for the triflation of an alcohol.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong qualitative understanding of its solubility in common organic solvents can be derived from the synthetic literature of related compounds. It is anticipated to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as THF and acetone. Its purification is likely achievable through recrystallization, potentially from a solvent/anti-solvent system involving a good solvent like chloroform or acetone and a poor solvent like petroleum ether or n-hexane. The provided experimental protocols and workflows offer a practical guide for researchers working with this and similar coumarin derivatives, facilitating its use in the synthesis of complex molecules for various applications in drug discovery and materials science.

References

The Advent of Coumarin Triflates: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic applications of coumarin triflates has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the synthesis and utility of these versatile compounds, complete with experimental protocols, quantitative data, and graphical representations of key chemical processes.

Coumarin triflates, particularly 4-triflyloxycoumarins, have emerged as highly valuable intermediates in organic synthesis. Their unique reactivity, stemming from the excellent leaving group ability of the triflate moiety, has enabled a wide range of carbon-carbon and carbon-heteroatom bond formations, proving instrumental in the synthesis of complex molecular architectures and biologically active compounds.

A Historical Perspective on Coumarin Triflates

The journey of coumarin chemistry began in 1820 with the isolation of the parent compound from tonka beans. However, the specific introduction of the triflate group as a strategic tool in coumarin synthesis is a more recent development. While a definitive seminal publication on the very first synthesis of a coumarin triflate is not readily apparent in a singular, celebrated report, their utility appears to have been recognized and developed as part of the broader expansion of triflates as powerful activating groups in organic chemistry from the mid to late 20th century. The synthesis of 4-hydroxycoumarin derivatives, which serve as the direct precursors to 4-triflyloxycoumarins, has a longer history, with foundational methods for their preparation being established much earlier. The true value of coumarin triflates was unlocked with the advent of palladium-catalyzed cross-coupling reactions, which provided a robust platform to exploit their reactivity.

Synthesis and Experimental Protocols

The primary route to 4-triflyloxycoumarins involves the triflation of the corresponding 4-hydroxycoumarins. This reaction is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.

General Experimental Protocol for the Synthesis of 4-Triflyloxycoumarins

To a solution of a 4-hydroxycoumarin derivative in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine, a base (e.g., triethylamine or pyridine) is added and the mixture is cooled to 0 °C. Trifluoromethanesulfonic anhydride is then added dropwise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and purification of the product by column chromatography.

Applications in Cross-Coupling Reactions

Coumarin triflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. This has allowed for the synthesis of a diverse array of substituted coumarins, which are prevalent scaffolds in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 4-triflyloxycoumarins with boronic acids or their derivatives is a widely used method for the formation of 4-arylcoumarins.

  • Experimental Protocol: A mixture of the 4-triflyloxycoumarin, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up and the product is purified by chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-95
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O90880-98
Stille Coupling

The Stille coupling involves the reaction of 4-triflyloxycoumarins with organostannanes. This method is particularly useful for introducing a variety of organic groups at the 4-position of the coumarin ring.[1][2]

  • Experimental Protocol: The 4-triflyloxycoumarin, organostannane, palladium catalyst (e.g., Pd(PPh₃)₄), and a lithium chloride additive are dissolved in an anhydrous solvent such as dioxane or THF. The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄LiClDioxane901270-90
Pd₂(dba)₃/P(fur)₃-THF60675-92
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 4-aminocoumarins from 4-triflyloxycoumarins and a primary or secondary amine.[3][4]

  • Experimental Protocol: A mixture of the 4-triflyloxycoumarin, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is heated in an anhydrous, deoxygenated solvent like toluene or dioxane. Following the reaction, the mixture is worked up and the 4-aminocoumarin is purified.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃/XantphosCs₂CO₃Toluene1101865-90
Pd(OAc)₂/BINAPNaOtBuDioxane1001270-95
Other Cross-Coupling Reactions

Coumarin triflates also participate in other important cross-coupling reactions, including the Sonogashira coupling with terminal alkynes to form 4-alkynylcoumarins, the Heck reaction with alkenes, and the Negishi coupling with organozinc reagents.[5][6][7][8] Each of these reactions provides a powerful tool for the diversification of the coumarin scaffold.

Coumarin Triflates in the Synthesis of Photocaged Compounds

A significant application of coumarin derivatives, including those synthesized from coumarin triflates, is in the development of "caged" compounds. These are molecules whose biological activity is masked by a photolabile protecting group, which can be removed by light to release the active molecule with high spatiotemporal control. Benzylic coumarin triflates have been shown to be highly effective reagents for the one-step synthesis of photocaged lipid metabolites.[9][10][11]

The general workflow for the synthesis and application of a photocaged compound using a coumarin derivative is depicted below:

G Workflow for Photocaged Compound Synthesis and Application cluster_synthesis Synthesis cluster_application Application in Cell Signaling Studies Coumarin_Alcohol Coumarin Alcohol Coumarin_Triflate Benzylic Coumarin Triflate (in situ generation) Coumarin_Alcohol->Coumarin_Triflate Triflation Caged_Compound Photocaged Compound Coumarin_Triflate->Caged_Compound Bioactive_Molecule Bioactive Molecule (e.g., lipid metabolite) Bioactive_Molecule->Caged_Compound Reaction Introduce_to_Cells Introduce Caged Compound into Living Cells Caged_Compound->Introduce_to_Cells Photolysis UV Light Exposure (Photolysis) Introduce_to_Cells->Photolysis Release_and_Fluorescence Release of Bioactive Molecule & Fluorescent Coumarin Byproduct Photolysis->Release_and_Fluorescence Cellular_Response Observation of Cellular Response/Signaling Release_and_Fluorescence->Cellular_Response

Caption: A diagram illustrating the synthesis of a photocaged compound and its application.

The mechanism of photocleavage of (coumarin-4-yl)methyl esters involves a heterolytic ester cleavage upon excitation, leading to the formation of a singlet ion pair. This intermediate then hydrolyzes to release the active molecule and a highly fluorescent coumarin alcohol, allowing for simultaneous monitoring of the release event.[12][13][14]

Coumarin Nonaflates: A Superior Alternative?

In some palladium-catalyzed cross-coupling reactions, coumarin nonaflates have been identified as being superior to their triflate counterparts. The nonaflate group is more electron-withdrawing, which can enhance the reactivity and stability of the molecule. Studies have shown that in certain cases, nonaflates can lead to higher yields and reduced side products, such as detriflation and hydrolysis, which can be problematic with triflates.[15]

Conclusion

Coumarin triflates have firmly established themselves as versatile and powerful building blocks in modern organic synthesis. Their accessibility from readily available 4-hydroxycoumarins and their high reactivity in a multitude of cross-coupling reactions have made them indispensable tools for the construction of complex coumarin derivatives. The continued development of new catalytic systems and the exploration of their reactivity will undoubtedly lead to even more innovative applications in the fields of medicinal chemistry, materials science, and chemical biology. This technical guide serves as a foundational resource for researchers looking to harness the synthetic potential of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (7-coumarinyl triflate) as a versatile building block in palladium-catalyzed cross-coupling reactions. The triflate group at the 7-position of the coumarin core serves as an excellent leaving group, enabling the formation of carbon-carbon and carbon-nitrogen bonds to synthesize a diverse range of functionalized coumarin derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science due to their fluorescent properties and biological activities.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. For 7-coumarinyl triflate, the general scheme involves the reaction of the triflate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is crucial for the success of the reaction and varies depending on the specific coupling reaction being performed.

G cluster_catalyst Catalytic System coumarin_triflate 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate pd_catalyst Pd Catalyst coupling_partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) product Functionalized Coumarin pd_catalyst->product G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Coumarin-OTf pd_complex [Coumarin-Pd(II)-OTf]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OH)₂ / Base diaryl_pd [Coumarin-Pd(II)-Aryl]L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 7-Arylcoumarin G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Coumarin-OTf pd_complex [Coumarin-Pd(II)-OTf]L₂ oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene alkyl_pd Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination beta_hydride_elimination->pd0 7-Vinylcoumarin + H-OTf G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Coumarin-OTf pd_complex [Coumarin-Pd(II)-OTf]L₂ oxidative_addition->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd alkynyl_pd [Coumarin-Pd(II)-Alkyne]L₂ transmetalation_pd->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 7-Alkynylcoumarin cu_x Cu(I)-X cu_alkyne Cu(I)-Alkyne cu_alkyne->transmetalation_pd alkyne Terminal Alkyne alkyne->cu_alkyne Cu(I)-X, Base base Base G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Coumarin-OTf pd_complex [Coumarin-Pd(II)-OTf]L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination Amine, Base amido_complex [Coumarin-Pd(II)-NR₂]L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 7-Aminocoumarin

Application Note & Protocol: Suzuki-Miyaura Coupling of 7-Coumaryl Triflate for the Synthesis of 7-Arylcoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This protocol details the application of the Suzuki coupling for the synthesis of 7-arylcoumarins, a class of compounds with significant biological activities, including antioxidant, anti-inflammatory, and anti-HIV properties.[3][4] The reaction involves the palladium-catalyzed coupling of a 7-coumaryl triflate with various arylboronic acids. Aryl triflates are effective coupling partners in Suzuki reactions due to their high reactivity and ease of preparation from the corresponding phenols.[2][5] This method provides a reliable route to a diverse range of 7-substituted coumarin derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl triflates, including those derived from coumarins, with arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with 7-coumaryl triflate.

Parameter Condition Notes References
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PCy₃, Pd(PPh₃)₂Cl₂Catalyst choice can influence reaction efficiency and scope. Pd(OAc)₂/PCy₃ is often effective for aryl triflates.[2][6][7][2][6][7][8]
Ligand P(t-Bu)₃, PCy₃, PPh₃Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step with less reactive electrophiles.[6][7][6][7]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is crucial for the activation of the boronic acid. Carbonates are commonly used.[8][9][10][8][9][10]
Solvent Dioxane, Toluene, THF, DMF, WaterAprotic polar solvents are common. Aqueous solvent mixtures can also be effective and offer a "greener" alternative.[3][9][3][9]
Temperature Room Temperature to 120 °CReaction temperature depends on the reactivity of the substrates and the catalyst system. Many reactions with aryl triflates proceed efficiently at elevated temperatures.[3][4][3][4]
Boronic Acid Arylboronic acids (electron-rich and electron-poor)A wide range of arylboronic acids are suitable coupling partners.[9][10]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 7-Coumaryl Triflate

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 7-coumaryl triflate with an arylboronic acid.

Materials:

  • 7-Coumaryl triflate

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 7-coumaryl triflate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

    • The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Addition of Catalyst and Solvent:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the 7-coumaryl triflate.

  • Reaction:

    • The reaction mixture is heated to 80-100 °C with vigorous stirring.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.[10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylcoumarin.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-OTf PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetal [R²-B(OR)₂(Base)]⁻ Base Base ArylTriflate R¹-OTf

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of 7-arylcoumarins via Suzuki coupling.

Experimental_Workflow start Start: Reagents reagents 7-Coumaryl Triflate Arylboronic Acid Base (K₂CO₃) Catalyst (Pd(PPh₃)₄) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating and Stirring (80-100 °C, 6-24 h) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure 7-Arylcoumarin characterization->end

Caption: Experimental workflow for Suzuki coupling of 7-coumaryl triflate.

References

Application Notes and Protocols: 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, also known as 7-hydroxycoumarin triflate, is a key intermediate in the synthesis of a wide array of fluorescent probes. The coumarin scaffold, specifically the 7-hydroxycoumarin (umbelliferone) core, is a privileged fluorophore due to its high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment.[][2] The introduction of a trifluoromethanesulfonate (triflate) group at the 7-position transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of various recognition moieties, tuning the probe's specificity for different analytes and biological targets.[3] This document provides detailed application notes and protocols for utilizing this precursor in the development of novel fluorescent probes.

Core Applications

Fluorescent probes derived from this compound have found utility in numerous biological applications, including:

  • Enzyme Activity Assays: Probes designed to be substrates for specific enzymes release the highly fluorescent 7-hydroxycoumarin upon cleavage, enabling real-time monitoring of enzyme kinetics.[]

  • Sensing Reactive Oxygen Species (ROS): Modification of the coumarin core allows for the development of probes that react specifically with ROS like peroxynitrite and hypochlorite, leading to a fluorescent response.[4]

  • Bioimaging of Cellular Structures: Conjugation of the coumarin fluorophore to targeting molecules enables the visualization of specific organelles or cellular components, such as microtubules.[5]

  • Competitive Binding Assays: Labeled ligands synthesized from this precursor can be used in fluorescence-based competition assays to screen for inhibitors of protein-protein interactions or enzyme activity.[6][7]

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key quantitative data for representative fluorescent probes derived from 7-hydroxycoumarin derivatives.

Fluorophore DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
6-Fluoro-7-hydroxycoumarin-3-carboxylic acid hexylamideNot specifiedNot specified37,0000.84[5]
7-Hydroxycoumarin MIF Inhibitor (6d)Not specifiedNot specifiedNot specified0.25[6]
7-Hydroxycoumarin MIF Inhibitor (7)Not specifiedNot specifiedNot specified0.32[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the triflate precursor from 7-hydroxycoumarin.

Materials:

  • 7-hydroxycoumarin (umbelliferone)

  • N-phenyl-bis(trifluoromethanesulfonimide)

  • Triethylamine

  • Anhydrous Chloroform

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 7-hydroxycoumarin (1 equivalent) and N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equivalents) in anhydrous chloroform.[4]

  • Add triethylamine (5.2 equivalents) to the mixture.[4]

  • Stir the resulting solution at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for Nucleophilic Substitution to Synthesize a Fluorescent Probe

This protocol outlines a general method for coupling a nucleophile to the this compound precursor.

Materials:

  • This compound

  • Nucleophile of interest (e.g., an amine, thiol, or alcohol-containing recognition moiety)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) and the nucleophile (1-1.5 equivalents) in an anhydrous solvent.

  • Add a suitable base (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting fluorescent probe using an appropriate method, such as flash column chromatography or preparative HPLC.

  • Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Imaging of Microtubules using a Coumarin-Taxol Conjugate

This protocol provides a general workflow for using a fluorescent probe derived from this compound for cellular imaging. This example uses a paclitaxel (Taxol) conjugate for microtubule visualization.[5]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • Coumarin-GABA-Taxol fluorescent probe

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy.

  • Probe Incubation: Prepare a stock solution of the Coumarin-GABA-Taxol probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the fluorescent probe.

  • Incubate the cells with the probe for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Visualize the stained microtubules using a confocal microscope with appropriate excitation and emission filters for the coumarin fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_0 Synthesis of the Precursor cluster_1 Synthesis of a Fluorescent Probe 7-hydroxycoumarin 7-hydroxycoumarin Precursor 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate 7-hydroxycoumarin->Precursor Triflation Tf2NPh N-phenyl-bis(trifluoromethanesulfonimide) Tf2NPh->Precursor Et3N Triethylamine Et3N->Precursor Probe Fluorescent Probe Precursor->Probe Nucleophilic Substitution Nucleophile Nucleophilic Recognition Moiety Nucleophile->Probe Base Base Base->Probe

Caption: Synthesis of a fluorescent probe from 7-hydroxycoumarin.

Cellular_Imaging_Workflow Cell_Culture 1. Cell Seeding on Glass-Bottom Dish Probe_Incubation 2. Incubation with Fluorescent Probe Cell_Culture->Probe_Incubation Washing 3. Wash to Remove Unbound Probe Probe_Incubation->Washing Imaging 4. Confocal Microscopy Washing->Imaging

Caption: Workflow for cellular imaging with a coumarin-based probe.

Probe_Activation_Mechanism Probe Non-fluorescent/ Quenched Probe Activated_Probe Highly Fluorescent Product Probe->Activated_Probe Reaction Analyte Target Analyte (e.g., Enzyme, ROS) Analyte->Activated_Probe

Caption: General mechanism of a coumarin-based fluorescent probe.

References

Application Notes and Protocols: 7-Coumaryl Triflate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Coumaryl triflate (trifluoromethanesulfonate) is a highly versatile reagent in pharmaceutical development, primarily serving as a key intermediate for the synthesis of 7-substituted coumarin derivatives. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 7-position of the coumarin scaffold. This allows for the introduction of a wide range of functionalities, leading to the generation of diverse compound libraries for drug discovery and the development of fluorescent probes for bioimaging and high-throughput screening.

These notes provide detailed protocols for the application of 7-coumaryl triflate in the synthesis of 7-arylcoumarins via the Suzuki-Miyaura cross-coupling reaction and its utility in creating fluorescent probes for biological assays.

I. Synthesis of 7-Arylcoumarins via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. 7-Coumaryl triflate serves as an excellent electrophilic partner for coupling with various arylboronic acids to yield 7-arylcoumarins. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 7-Coumaryl Triflate with Arylboronic Acids[2][3]

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl sulfonates.[2][3]

Materials:

  • 7-Coumaryl triflate

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-coumaryl triflate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-arylcoumarin.

Data Presentation: Suzuki-Miyaura Cross-Coupling of Coumarin Sulfonates with Arylboronic Acids

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a coumarin sulfonate (4-methyl-7-nonafluorobutylsulfonyloxy coumarin, a close analog of 7-coumaryl triflate) with various arylboronic acids.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Methyl-7-phenylcoumarin92
24-Methoxyphenylboronic acid4-Methyl-7-(4-methoxyphenyl)coumarin95
34-Chlorophenylboronic acid4-Methyl-7-(4-chlorophenyl)coumarin88
44-Fluorophenylboronic acid4-Methyl-7-(4-fluorophenyl)coumarin90
54-Trifluoromethylphenylboronic acid4-Methyl-7-(4-trifluoromethylphenyl)coumarin85
62-Thienylboronic acid4-Methyl-7-(2-thienyl)coumarin82

Reaction conditions: 4-methyl-7-nonafluorobutylsulfonyloxy coumarin (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), dppp (10 mol%), TBAF·3H₂O (2 mmol) in DME/MeOH under microwave irradiation.[3]

Logical Workflow for Synthesis of 7-Arylcoumarins

Suzuki_Miyaura_Workflow cluster_reactants Reactants Coumarin 7-Hydroxycoumarin Triflate 7-Coumaryl Triflate Coumarin->Triflate Tf₂O, Pyridine Coupling Suzuki-Miyaura Coupling Triflate->Coupling Arylcoumarin 7-Arylcoumarin Coupling->Arylcoumarin PharmaDev Pharmaceutical Development Arylcoumarin->PharmaDev Biological Screening Arylboronic Ar-B(OH)₂ Arylboronic->Coupling Catalyst Pd Catalyst Catalyst->Coupling Base Base Base->Coupling

Workflow for the synthesis of 7-arylcoumarins and their application.

II. Application in the Synthesis of Fluorescent Probes

7-Coumaryl triflate is a valuable precursor for the synthesis of fluorescent probes. The resulting 7-substituted coumarins often exhibit desirable photophysical properties, such as high quantum yields and sensitivity to their microenvironment, making them suitable for various bioimaging and assay development applications.[][5][6]

Experimental Protocol: Synthesis of a 7-Aminocoumarin Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of a 7-aminocoumarin derivative, which can serve as a fluorescent probe, from 7-coumaryl triflate.

Materials:

  • 7-Coumaryl triflate

  • Amine (e.g., Benzophenone imine for subsequent hydrolysis to primary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, combine 7-coumaryl triflate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), BINAP (0.075 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (10 mL) followed by the amine (e.g., benzophenone imine, 1.2 mmol).

  • Seal the reaction vessel and heat to 80 °C for 12-18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash chromatography to yield the 7-(diphenylmethyleneamino)coumarin derivative.

  • For deprotection to the primary amine, treat the product with an acid (e.g., HCl) in a suitable solvent (e.g., THF/water).

Application Protocol: Competitive Binding Assay Using a 7-Hydroxycoumarin Derivative Fluorescent Probe[7]

This protocol outlines a competitive binding assay to study the interaction of a test compound with a target protein (e.g., Human Serum Albumin, HSA) using a 7-hydroxycoumarin derivative as a fluorescent probe.[7]

Materials:

  • Target protein (e.g., HSA) solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • 7-Hydroxycoumarin derivative probe stock solution (in DMSO or ethanol)

  • Test compound stock solution

  • Fluorometer

Procedure:

  • Prepare a solution of the target protein (e.g., 2 µM HSA) in the buffer.

  • Prepare a solution of the 7-hydroxycoumarin probe at a concentration that gives a measurable fluorescence signal (e.g., 2 µM).

  • In a cuvette, mix the target protein and the fluorescent probe and allow to equilibrate.

  • Measure the initial fluorescence intensity of the protein-probe complex at the probe's emission maximum (excitation is typically around 320-360 nm).

  • Incrementally add aliquots of the test compound solution to the cuvette, mixing and equilibrating after each addition.

  • Measure the fluorescence intensity after each addition. A decrease in fluorescence intensity suggests that the test compound is displacing the probe from the protein's binding site.

  • Plot the change in fluorescence intensity against the concentration of the test compound to determine the binding affinity (e.g., IC₅₀) of the test compound.

Signaling Pathway Visualization: Probe Displacement Assay

Probe_Displacement cluster_protein Target Protein Protein Binding Site Fluorescence_High High Fluorescence Protein->Fluorescence_High Results in Fluorescence_Low Low Fluorescence Protein->Fluorescence_Low Displacement leads to Probe Fluorescent Probe Probe->Protein Binding Compound Test Compound Compound->Protein Competitive Binding

Competitive displacement of a fluorescent probe from a protein binding site.

Conclusion

7-Coumaryl triflate is a valuable and versatile building block in pharmaceutical development. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient route to a wide array of 7-arylcoumarins with potential therapeutic applications. Furthermore, the coumarin scaffold, readily accessible through this chemistry, is a privileged structure for the design of fluorescent probes essential for modern drug discovery, enabling the study of drug-target interactions and high-throughput screening. The protocols and data presented herein provide a foundation for researchers to harness the potential of 7-coumaryl triflate in their pharmaceutical research and development endeavors.

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, also known as 7-hydroxycoumarin triflate, is a highly versatile and reactive intermediate pivotal in the synthesis of a diverse array of biologically active 7-substituted coumarin derivatives.[1][2] The triflate group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, alkynyl, and amino moieties at the 7-position of the coumarin scaffold. This opens avenues for the development of novel compounds with significant therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, and antimycobacterial agents.[3][4][5] These application notes provide detailed protocols for key synthetic transformations and summarize the biological activities of the resulting compounds.

Synthetic Applications

The reactivity of this compound is primarily exploited in palladium-catalyzed cross-coupling reactions. The most common and effective methods for C-C and C-N bond formation are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 7-Arylcoumarins

The Suzuki-Miyaura coupling is a robust method for the synthesis of 7-arylcoumarins by reacting this compound with various arylboronic acids.[6] This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active molecules.[6]

General Reaction Scheme:

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Coumarin 7-Substituted Coumarin Coumarin->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes Experimental_Workflow Start 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate Coupling Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->BioAssay Data Data Analysis (IC50, Ki determination) BioAssay->Data Lead Lead Compound Identification Data->Lead

References

Application Notes and Protocols for the One-Step Synthesis of Photo-caged Compounds with Coumarin Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient one-step synthesis of photo-caged compounds utilizing an in situ generated coumarin triflate reagent. This method is particularly advantageous for the selective caging of molecules containing carboxylate and phosphate functional groups, even in the presence of unprotected hydroxyl groups. The resulting coumarin-caged compounds are valuable tools for spatiotemporal control of biological processes, with significant applications in cell signaling research and drug development.[1][2][3][4]

Introduction

Photo-caged compounds are biologically active molecules that are temporarily inactivated by a photolabile protecting group (the "cage").[5] Irradiation with light of a specific wavelength cleaves the caging group, releasing the active molecule with high spatial and temporal precision. This technique is a powerful tool for studying dynamic cellular processes.[1][2][3][4]

The synthesis of caged compounds can often be a multi-step and challenging process. The methodology described herein presents a straightforward, one-step procedure that circumvents lengthy synthetic routes, making these powerful chemical probes more accessible.[1][2][3] This method relies on the in situ generation of a highly reactive benzylic coumarin triflate reagent that selectively reacts with carboxylates and phosphates.[1][3]

Key Advantages:

  • One-Step Synthesis: Simplifies the preparation of caged compounds.[1][2][3]

  • High Selectivity: Reacts preferentially with carboxylate and phosphate groups over hydroxyl groups.[1][3]

  • Broad Substrate Scope: Applicable to a variety of molecules, including lipid metabolites and GPCR ligands.[3][6]

  • Facilitates Study of Cell Signaling: Enables the optical control of signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).[1][3]

Synthesis of Photo-caged Compounds

Reaction Principle

The core of this synthetic strategy is the in situ formation of a benzylic coumarin triflate from a stable coumarin alcohol precursor. This highly electrophilic triflate is not isolated but is immediately reacted with the molecule to be caged. The reaction proceeds efficiently at 0 °C in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA).

cluster_0 In Situ Generation of Coumarin Triflate cluster_1 Caging Reaction Coumarin_Alcohol Coumarin Alcohol Coumarin_Triflate Benzylic Coumarin Triflate (Highly Reactive) Coumarin_Alcohol->Coumarin_Triflate DIEA, 0°C Triflic_Anhydride Triflic Anhydride Triflic_Anhydride->Coumarin_Triflate Caged_Compound Photo-caged Compound Coumarin_Triflate->Caged_Compound One-step reaction Substrate Substrate with -COOH or -PO4H Substrate->Caged_Compound GPCR_Signaling cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosol Caged_LPA Caged LPA (Inactive) Light Light (e.g., 405 nm) Caged_LPA->Light LPA LPA (Active Ligand) Light->LPA Uncaging LPAR LPA Receptor (GPCR) LPA->LPAR Binds to G_Protein G-Protein (αβγ) LPAR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response PKC_activation->Cellular_Response cluster_0 Experimental Workflow cluster_1 Quantification A Prepare Sample (Caged Compound in Solution/Cells) B Irradiate with Light (e.g., 405 nm LED) A->B C Active Compound Released B->C D HPLC / LC-MS Analysis (In Vitro) C->D E Functional Assay / Microscopy (In Cellulo) C->E

References

Application Notes and Protocols for Nucleophilic Substitution with 7-Coumaryl Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a cornerstone in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The 7-position of the coumarin scaffold is a particularly attractive site for modification, as substitutions at this position can significantly modulate the biological and photophysical properties of the molecule. 7-Coumaryl triflate (2-oxo-2H-chromen-7-yl trifluoromethanesulfonate) serves as a versatile and highly reactive intermediate for introducing a wide range of functionalities at this position. The triflate group is an excellent leaving group, making the substrate amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig amination, and thiolation reactions.

These application notes provide detailed experimental protocols for the synthesis of 7-coumaryl triflate and its subsequent use in several key nucleophilic substitution reactions. The resulting 7-substituted coumarins are valuable compounds for screening as potential therapeutic agents, for example, as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[1]

Experimental Workflow

The overall experimental workflow for the synthesis and functionalization of 7-coumaryl triflate is depicted below.

G cluster_0 Synthesis of 7-Coumaryl Triflate cluster_1 Nucleophilic Substitution Reactions 7-Hydroxycoumarin 7-Hydroxycoumarin Reaction_1 Triflation Reaction 7-Hydroxycoumarin->Reaction_1 Triflic Anhydride Triflic Anhydride Triflic Anhydride->Reaction_1 Pyridine Pyridine Pyridine->Reaction_1 DCM DCM DCM->Reaction_1 7-Coumaryl_Triflate 7-Coumaryl_Triflate Reaction_1->7-Coumaryl_Triflate Coupling_Reaction Cross-Coupling Reaction 7-Coumaryl_Triflate->Coupling_Reaction Nucleophile Nucleophile (Amine, Boronic Acid, Alkyne, Thiol) Nucleophile->Coupling_Reaction Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Solvent Solvent Solvent->Coupling_Reaction 7-Substituted_Coumarin 7-Substituted Coumarin Coupling_Reaction->7-Substituted_Coumarin

Caption: Experimental workflow for the synthesis and derivatization of 7-coumaryl triflate.

Experimental Protocols

Protocol 1: Synthesis of 7-Coumaryl Triflate

This protocol describes the synthesis of 7-coumaryl triflate from commercially available 7-hydroxycoumarin.

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-hydroxycoumarin (1.0 eq).

  • Dissolve the 7-hydroxycoumarin in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 7-coumaryl triflate as a solid.

Protocol 2: Palladium-Catalyzed Nucleophilic Substitution Reactions

The following are generalized protocols for common palladium-catalyzed cross-coupling reactions of 7-coumaryl triflate. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.

General Materials:

  • 7-Coumaryl triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, dppf)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Nucleophile (Amine, Boronic acid, Terminal alkyne, Thiol)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

A. Buchwald-Hartwig Amination (Synthesis of 7-Aminocoumarins)

  • To a Schlenk flask, add 7-coumaryl triflate (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Suzuki Coupling (Synthesis of 7-Aryl/Vinyl-coumarins)

  • To a Schlenk flask, add 7-coumaryl triflate (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

C. Sonogashira Coupling (Synthesis of 7-Alkynylcoumarins)

  • To a Schlenk flask, add 7-coumaryl triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.2-1.5 eq) and stir the reaction at room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction by TLC. After completion, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

D. Thiolation (Synthesis of 7-Thioether-coumarins)

  • To a Schlenk flask, add 7-coumaryl triflate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or i-Pr₂NEt, 2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Add the thiol (1.2 eq) and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with an organic solvent, filter through celite, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation

The following tables summarize typical yields for the palladium-catalyzed cross-coupling reactions of aryl triflates, which are representative of the expected outcomes for 7-coumaryl triflate.

Table 1: Buchwald-Hartwig Amination of Aryl Triflates

Nucleophile (Amine)Catalyst System (Pd/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001695
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene801292
n-ButylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1002485
DiethylaminePd₂(dba)₃ / RuPhosLHMDSTHF651888

Table 2: Suzuki Coupling of Aryl Triflates

Nucleophile (Boronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901294
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂ORT1891[2]
Vinylboronic acid pinacol esterPdCl₂(dppf)Na₂CO₃THF/H₂O80689
2-Thiopheneboronic acidPd(PPh₃)₄Cs₂CO₃DME851687

Table 3: Sonogashira Coupling of Aryl Triflates

Nucleophile (Alkyne)Catalyst System (Pd/Cu)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1292
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF50895
1-HexynePdCl₂(dppf) / CuIEt₃NDioxane602485
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIPiperidineDMFRT1888

Table 4: Thiolation of Aryl Triflates

Nucleophile (Thiol)Catalyst System (Pd/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolPd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101885
n-DodecanethiolNiCl₂(dppp)NaOAct-AmylOH100290[3]
CyclohexanethiolPd₂(dba)₃ / Xantphosi-Pr₂NEtToluene1002482
4-MethoxythiophenolPd(OAc)₂ / dppfK₃PO₄Toluene1101688

Signaling Pathway Application

7-Substituted coumarin derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1] The diagram below illustrates the canonical NF-κB signaling cascade and the inhibitory action of a 7-substituted coumarin derivative.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65)/IκBα (Inactive) IkB->NFkB_p50_p65_IkB NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 IκBα degradation Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription 7_Substituted_Coumarin 7-Substituted Coumarin Derivative 7_Substituted_Coumarin->NFkB_p50_p65 inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by a 7-substituted coumarin derivative.

References

Application Notes and Protocols: 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, commonly known as 7-coumaryl triflate, is a highly versatile synthetic intermediate. Its significance in material science stems from the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. This property facilitates a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, at the C7 position of the coumarin core. This allows for the straightforward introduction of a wide range of functional groups, enabling the synthesis of novel coumarin derivatives with tailored optical and electronic properties for advanced material applications. These applications include the development of organic semiconductors, fluorescent probes, and functional polymers.[1][2]

Key Applications in Material Science

Organic Electronics

Coumarin derivatives are prized for their strong photoluminescence and are integral components in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[3] 7-Coumaryl triflate serves as a key building block for synthesizing π-conjugated coumarin systems necessary for these applications. Through cross-coupling reactions, various aryl and heteroaryl groups can be attached at the 7-position to modulate the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting materials.[3]

Fluorescent Materials and Probes

The inherent fluorescence of the coumarin scaffold can be fine-tuned through chemical modification. The reactivity of 7-coumaryl triflate allows for the synthesis of a diverse array of fluorescent dyes and probes. These materials have applications in bioimaging, sensing, and as laser dyes.[4][5] For example, Sonogashira coupling of 7-coumaryl triflate with terminal alkynes is a common strategy to introduce functionalities that can act as fluorescent labels or components of probes for detecting specific analytes.[6]

Polymer Science

Coumarin-containing polymers are of significant interest for developing "smart" materials. These polymers can exhibit photoresponsive behaviors, such as photodimerization and photocleavage of the coumarin moiety, which can be exploited in applications like self-healing materials, drug delivery systems, and photo-reversible networks.[4][7][8] 7-Coumaryl triflate can be used to synthesize coumarin-containing monomers that are subsequently polymerized to create these advanced functional polymers.

Quantitative Data

Table 1: Synthesis and Cross-Coupling Reaction Yields

ReactionStarting MaterialProductCatalyst/ReagentsYieldReference
Triflation of 7-Hydroxycoumarin7-HydroxycoumarinThis compoundTrifluoromethanesulfonic anhydride, Pyridine>90%[5]
Sonogashira CouplingThis compound7-((Trimethylsilyl)ethynyl)coumarinPd(PPh3)2Cl2, CuI, Trimethylsilylacetylene, Et3N>95%[5]
Suzuki Coupling of a Bromo-coumarin derivative (representative of triflate reactivity)6-bromo-3-(p-bromophenyl)coumarin6-thienyl-3-(p-thienylphenyl)coumarinPd catalyst, boronic acidGood[9]

Table 2: Photophysical Properties of Representative Coumarin Derivatives

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
6-Aryl Coumarin Derivatives (general range)--LargeInteresting-[9]
Benzo[g]coumarin-->1400.61-0.67-[10]
7-NEt2-triazolo[c]coumarin derivatives---HighAprotic polar[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described for the triflation of 7-hydroxycoumarin.[5]

Materials:

  • 7-Hydroxycoumarin

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Trifluoromethanesulfonic anhydride

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 7-hydroxycoumarin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the Sonogashira coupling of 7-coumaryl triflate with a terminal alkyne.[5]

Materials:

  • This compound (1 equivalent)

  • Trimethylsilylacetylene (1.5-2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 equivalents)

  • Copper(I) iodide (CuI, 0.04-0.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et3N)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add anhydrous THF and anhydrous Et3N via syringe.

  • Add trimethylsilylacetylene to the reaction mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Visualizations

Synthesis_Pathway start 7-Hydroxycoumarin intermediate 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate start->intermediate Triflation app1 Organic Semiconductors intermediate->app1 Suzuki/Stille Coupling app2 Fluorescent Materials & Probes intermediate->app2 Sonogashira Coupling app3 Functional Polymers intermediate->app3 Monomer Synthesis

Caption: Synthetic utility of 7-coumaryl triflate.

Experimental_Workflow reagents 1. Combine Reactants (7-Coumaryl Triflate, Boronic Acid, Pd Catalyst, Base) reaction 2. Inert Atmosphere & Solvent Addition reagents->reaction heating 3. Reaction Heating & Stirring reaction->heating workup 4. Aqueous Workup & Extraction heating->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product purification->product Suzuki_Mechanism pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R-Pd(II)-OTf L2 oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_intermediate2 R-Pd(II)-R' L2 transmetal->pd_intermediate2 boronic_acid R'-B(OH)2 boronic_acid->transmetal reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-R' reductive_elim->product coumarin_triflate Coumarin-OTf coumarin_triflate->oxidative_add

References

Application Notes & Protocols: 7-Coumaryl Triflate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-coumaryl triflate as a versatile building block in the synthesis of potential agrochemicals. The coumarin scaffold is a well-established pharmacophore in medicinal chemistry and has demonstrated significant potential in the development of new fungicides, insecticides, and herbicides. The triflate group at the 7-position of the coumarin ring serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse chemical libraries for biological screening.

Introduction: The Potential of Coumarin Derivatives in Agrochemicals

Coumarins are a class of natural products widely distributed in the plant kingdom, known for their diverse biological activities.[1][2] Synthetic coumarin derivatives have been extensively explored as candidates for new agrochemicals due to their broad-spectrum efficacy and often novel modes of action.[3][4] The 7-position of the coumarin nucleus is a common site for substitution to modulate biological activity. The use of 7-coumaryl triflate provides a strategic advantage for the late-stage functionalization of the coumarin core, facilitating the synthesis of novel derivatives with enhanced potency and selectivity.

Biological Activities of 7-Substituted Coumarin Derivatives

A wide array of 7-substituted coumarin derivatives have been synthesized and evaluated for their potential as agrochemicals. The following tables summarize some of the reported biological activities.

Table 1: Antifungal Activity of Coumarin Derivatives

Compound/DerivativeTarget PathogenEfficacy (EC₅₀/MIC/Inhibition)Reference(s)
4-MethoxycoumarinRhizoctonia solaniEC₅₀: 21 µg/mL[5]
Coumarin-hydrazone derivative 3b Alternaria alternataEC₅₀: 19.49 µg/mL[6][7]
Coumarin derivative I-1 Rhizoctonia cerealisEC₅₀: 1.56-8.65 µg/mL[3][4]
Coumarin derivative I-2a Physalospora piricolaEC₅₀: 1.56-8.65 µg/mL[3][4]
Coumarin derivative I-3c Sclerotinia sclerotiorumEC₅₀: 1.56-8.65 µg/mL[3][4]
Coumarin derivative II-2d Pyricularia griseaEC₅₀: 1.56-8.65 µg/mL[3][4]
Coumarin ring-opening derivative 6b Botrytis cinereaEC₅₀: 0.0544 µM[8]
Coumarin ring-opening derivative 6e Botrytis cinereaEC₅₀: 0.0823 µM[8]
7-O-coumarinyl alkenoatesVarious bacteria and fungiPotent activity[9]

Table 2: Insecticidal Activity of Coumarin Derivatives

Compound/DerivativeTarget PestEfficacy (LC₅₀/Mortality)Reference(s)
6-MethylcoumarinCotton aphids (Aphis gossypii)LC₅₀: 0.0653 mg/mL[10]
CoumarinCotton aphids (Aphis gossypii)LC₅₀: 0.1764 mg/mL[10]
PsoralenCotton aphids (Aphis gossypii)LC₅₀: 0.1992 mg/mL[10]
7-MethoxycoumarinCotton aphids (Aphis gossypii)LC₅₀: 0.2651 mg/mL[10]
Halogenated coumarin CMRN 1 Anopheles arabiensis larvae~100% mortality at 24h[11]
Halogenated coumarin CMRN 2 Anopheles arabiensis larvae~100% mortality at 24h[11]
Halogenated coumarin CMRN 4 Anopheles arabiensis larvae~100% mortality at 24h[11]
Halogenated coumarin CMRN 5 Anopheles arabiensis larvae~100% mortality at 24h[11]
Halogenated coumarin CMRN 7 Anopheles arabiensis larvae~100% mortality at 24h[11]
Various derivativesMythimna separataGood insecticidal activities[3][4]

Table 3: Herbicidal and Antiviral Activities of Coumarin Derivatives

Compound/DerivativeActivity TypeTargetEfficacy (EC₅₀/ED₅₀)Reference(s)
Synthetic coumarin derivativesHerbicidalAmaranthus retroflexusED₅₀: 50-115 µM (germination)[12]
Synthetic coumarin derivativesHerbicidalEchinochloa crus-galliED₅₀: 50-115 µM (germination)[12]
Coumarin-phenoxypyridine conjugate IV-6 Herbicidal (PPO inhibitor)Various weedsBetter than oxyfluorfen[13]
Coumarin-loaded carbon dots (Cm-CDs)HerbicidalPortulaca oleraceaDry weight decreased by 69.3%[14][15]
Coumarin-loaded carbon dots (Cm-CDs)HerbicidalSetaria viridisDry weight decreased by 63.61%[14][15]
Coumarin-oxadiazole derivative H6 AntiviralTobacco Mosaic Virus (TMV)EC₅₀: 180.7 µg/mL (therapeutic)[16]
Coumarin-thiadiazole derivative Y5 AntiviralTobacco Mosaic Virus (TMV)EC₅₀: 215.8 µg/mL (therapeutic)[16]

Synthetic Applications of 7-Coumaryl Triflate

7-Coumaryl triflate is a key intermediate for the synthesis of 7-substituted coumarin derivatives. The triflate group can be readily displaced through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 7-position.

Below is a general workflow for the synthesis of novel coumarin derivatives using 7-coumaryl triflate.

G cluster_0 Preparation of 7-Coumaryl Triflate cluster_1 Palladium-Catalyzed Cross-Coupling 7_Hydroxycoumarin 7_Hydroxycoumarin 7_Coumaryl_Triflate 7_Coumaryl_Triflate 7_Hydroxycoumarin->7_Coumaryl_Triflate 1. Triflic_Anhydride Triflic Anhydride (Tf2O) Triflic_Anhydride->7_Coumaryl_Triflate Pyridine Pyridine Pyridine->7_Coumaryl_Triflate DCM DCM, 0 °C to rt DCM->7_Coumaryl_Triflate Substituted_Coumarin 7-Substituted Coumarin (Agrochemical Candidate) 7_Coumaryl_Triflate->Substituted_Coumarin 2. 7_Coumaryl_Triflate->Substituted_Coumarin Coupling_Partner Coupling Partner (e.g., Boronic acid, Alkyne, Amine) Coupling_Partner->Substituted_Coumarin Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Substituted_Coumarin Ligand Ligand (optional) Ligand->Substituted_Coumarin Base Base (e.g., K2CO3) Base->Substituted_Coumarin Solvent Solvent (e.g., Toluene/H2O) Solvent->Substituted_Coumarin

Caption: General workflow for the synthesis of 7-substituted coumarins.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of 7-coumaryl triflate and its subsequent use in a Suzuki cross-coupling reaction, a common method for forming C-C bonds.[17][18][19]

4.1. Synthesis of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (7-Coumaryl Triflate)

Materials:

  • 7-Hydroxycoumarin (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 7-hydroxycoumarin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 7-coumaryl triflate.

4.2. Suzuki Cross-Coupling of 7-Coumaryl Triflate with an Arylboronic Acid

Materials:

  • 7-Coumaryl triflate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 7-coumaryl triflate, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-arylcoumarin derivative.

Note: Reaction conditions (catalyst, base, solvent, temperature) may need to be optimized for different substrates. Other palladium-catalyzed reactions such as the Sonogashira coupling (for alkynyl substitution)[20][21][22] or the Buchwald-Hartwig amination (for amino substitution)[23][24][25] can also be employed using 7-coumaryl triflate.

Potential Mechanism of Action

The biological activity of coumarin derivatives can arise from various mechanisms of action. For instance, some coumarin-based fungicides are known to inhibit mitochondrial respiration. A potential mechanism of action for a novel coumarin-based fungicide is depicted below.

G cluster_0 Mitochondrial Respiration Coumarin_Derivative 7-Substituted Coumarin (Fungicide Candidate) Fungal_Cell Fungal Cell Coumarin_Derivative->Fungal_Cell SDH Succinate Dehydrogenase (Complex II) Coumarin_Derivative->SDH inhibits Mitochondrion Mitochondrion Fungal_Cell->Mitochondrion Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC e- transfer SDH->ETC Fumarate Fumarate SDH->Fumarate product ATP_Production ATP Production ETC->ATP_Production ETC->ATP_Production generates ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death leads to Succinate Succinate Succinate->SDH substrate

Caption: Potential mechanism of action for a coumarin-based fungicide.

Conclusion

7-Coumaryl triflate is a valuable and versatile starting material for the synthesis of novel coumarin derivatives with potential applications in agriculture. The straightforward protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions enable the rapid generation of compound libraries for agrochemical screening. The diverse biological activities reported for 7-substituted coumarins highlight the significant potential of this compound class in the development of next-generation crop protection agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their potential.

References

The Role of Coumarin Triflates in Elucidating Cell Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin triflates have emerged as powerful reagents in the study of cell signaling, primarily through their utility in the one-step synthesis of photocaged compounds.[1][2] This technology allows for the precise spatiotemporal control of signaling molecule activity within living cells, offering unparalleled insights into dynamic cellular processes. Photocaged compounds are biologically inert molecules that, upon illumination with a specific wavelength of light, release the active signaling molecule. The coumarin cage is particularly advantageous due to its favorable photophysical properties, including high uncaging efficiency and tunable absorption spectra, as well as its biocompatibility.[3][4]

This document provides detailed application notes and experimental protocols for the use of coumarin triflate-derived caged compounds in the investigation of key cell signaling pathways.

Application Notes

Studying G-Protein Coupled Receptor (GPCR) Signaling with Caged Ligands

Coumarin triflates facilitate the synthesis of caged versions of GPCR ligands, such as lipids and small molecules.[1][2] This enables researchers to study the kinetics and spatial dynamics of GPCR activation and downstream signaling with high precision. For instance, uncaging a GPCR agonist at a specific subcellular location allows for the localized activation of receptors and the subsequent tracking of downstream events like second messenger production (e.g., cAMP, IP₃) and protein recruitment.

A key application is the investigation of signaling cascades initiated by the release of caged inositol 1,4,5-trisphosphate (IP₃), a critical second messenger in GPCR signaling that triggers the release of intracellular calcium.[5] By uncaging IP₃, researchers can bypass receptor activation and directly initiate calcium signaling, allowing for the detailed study of calcium wave propagation and downstream effector activation.

Interrogating Kinase Cascades with Caged ATP and Growth Factors

The study of kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, is central to understanding cell proliferation, differentiation, and survival. Coumarin-caged ATP can be introduced into cells and uncaged to provide a rapid, localized source of energy for kinase reactions, enabling the study of kinase activity with temporal control.

Furthermore, while the direct synthesis of caged growth factors like EGF or PDGF using coumarin triflates is less common, the principles of uncaging can be applied to study their signaling pathways. By utilizing commercially available or custom-synthesized caged growth factors, researchers can initiate signaling from receptor tyrosine kinases (RTKs) at precise times and locations. This allows for the detailed analysis of downstream phosphorylation events, such as the phosphorylation of ERK and Akt, and the subsequent translocation of transcription factors to the nucleus.

Probing Lipid Signaling Pathways

Coumarin triflates are particularly effective for the one-step synthesis of caged lipids, which are crucial signaling molecules involved in a wide array of cellular processes.[1][3] For example, caged diacylglycerol (DAG) can be used to study the activation of protein kinase C (PKC) isoforms and their role in various signaling pathways. The ability to locally release DAG at specific membranes allows for the investigation of the spatial requirements of PKC activation and its downstream targets. Similarly, caged sphingolipids, such as ceramide, can be employed to investigate their roles in apoptosis and cell stress responses.[6]

Quantitative Data

The following tables summarize key quantitative data related to the photophysical properties of coumarin caging groups and examples of their application in cell signaling studies.

Caged MoleculeCaging GroupWavelength (nm)Quantum Yield (Φ)ApplicationReference
D-luciferin DEACM254-600-Bioluminescence Imaging[3]
Glycine DECM≥4000.12Neurotransmitter Receptor Studies[7]
cGMP DEAC4504700.18Cyclic Nucleotide Signaling[8]
Ceramides Btc350-Apoptosis and Cell Viability Studies[6]

DEACM: 7-(diethylaminocoumarin)-4-yl)methyl; DECM: 7-(diethylamino)coumarin; DEAC450: a blue-light sensitive coumarin cage; Btc: (6-Bromo-7-mTEGylated-coumarin-4-yl)methyl

Experimental Protocols

Protocol 1: Synthesis of Coumarin-Caged Lipid Metabolites

This protocol describes a general one-step procedure for synthesizing caged lipid metabolites using an in situ generated benzylic coumarin triflate reagent.[1]

Materials:

  • Lipid metabolite with a carboxylate or phosphate group

  • Coumarin alcohol precursor (e.g., 7-(diethylamino)-4-(hydroxymethyl)coumarin)

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Anhydrous dichloromethane (DCM)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the coumarin alcohol precursor and 2,6-lutidine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triflic anhydride to the solution while stirring. Allow the reaction to proceed for 30 minutes at 0°C to generate the coumarin triflate reagent in situ.

  • In a separate flask, dissolve the lipid metabolite in anhydrous DCM.

  • Slowly add the lipid metabolite solution to the coumarin triflate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Extract the crude product with an appropriate organic solvent.

  • Purify the caged lipid metabolite using HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Synthesis_of_Caged_Lipids Coumarin_Alcohol Coumarin Alcohol Coumarin_Triflate Coumarin Triflate (in situ) Coumarin_Alcohol->Coumarin_Triflate + Triflic Anhydride + 2,6-Lutidine Triflic_Anhydride Triflic Anhydride Caged_Lipid Caged Lipid Metabolite Coumarin_Triflate->Caged_Lipid One-step reaction Lipid_Metabolite Lipid Metabolite (Carboxylate or Phosphate) Lipid_Metabolite->Caged_Lipid

Synthesis of coumarin-caged lipid metabolites.

Protocol 2: Live-Cell Imaging of GPCR-Mediated Calcium Signaling using Caged IP₃

This protocol details the procedure for loading cells with a caged, cell-permeant derivative of IP₃ (ci-IP₃/PM) and monitoring intracellular calcium changes upon photo-uncaging.[1][5]

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Glass-bottom imaging dishes

  • Cal-520-AM (calcium indicator)

  • ci-IP₃/PM (caged IP₃)

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped with an ultraviolet (UV) light source (e.g., 365 nm or 405 nm laser) and appropriate filter sets for the calcium indicator.

Procedure:

  • Cell Preparation:

    • Seed HEK-293 cells onto glass-bottom imaging dishes and culture overnight to allow for adherence.

  • Loading of Caged IP₃ and Calcium Indicator:

    • Prepare a loading solution containing 1-5 µM Cal-520-AM and 1-5 µM ci-IP₃/PM in imaging buffer. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with imaging buffer to remove excess dye and caged compound.

  • Live-Cell Imaging and Uncaging:

    • Place the imaging dish on the microscope stage.

    • Acquire a baseline fluorescence signal from the calcium indicator for a few frames.

    • Deliver a brief pulse of UV light to a specific region of interest (ROI) within a cell to uncage the IP₃.

    • Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Measure the fluorescence intensity within the ROI over time.

    • Calculate the change in fluorescence (ΔF/F₀) to quantify the calcium response.

Calcium_Signaling_Workflow cluster_cell_prep Cell Preparation cluster_loading Loading cluster_imaging Imaging and Uncaging cluster_analysis Data Analysis Seed_Cells Seed cells on glass-bottom dish Load_Dyes Incubate with caged IP3 and calcium indicator Seed_Cells->Load_Dyes Baseline Acquire baseline fluorescence Load_Dyes->Baseline Uncaging UV light pulse (Uncaging) Baseline->Uncaging Time_Lapse Acquire time-lapse fluorescence images Uncaging->Time_Lapse Quantify Quantify fluorescence intensity (ΔF/F₀) Time_Lapse->Quantify

Workflow for studying calcium signaling with caged IP₃.

Protocol 3: Analysis of MAPK/ERK Pathway Activation by Western Blotting

This protocol describes how to assess the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK after photo-uncaging of a relevant signaling molecule (e.g., a caged growth factor).

Materials:

  • Cells cultured in appropriate dishes

  • Caged signaling molecule (e.g., caged EGF)

  • UV light source for uncaging

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Uncaging:

    • Starve cells (if necessary) to reduce basal signaling.

    • Load cells with the caged signaling molecule according to the manufacturer's instructions or a developed protocol.

    • Expose the cells to a controlled dose of UV light to induce uncaging. Include a non-illuminated control.

    • Incubate the cells for various time points (e.g., 0, 5, 15, 30 minutes) after uncaging.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.[9]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the antibody against t-ERK to control for protein loading.

    • Quantify the band intensities for p-ERK and t-ERK.

    • Calculate the ratio of p-ERK to t-ERK to determine the level of ERK activation.

MAPK_Activation_Pathway Caged_Ligand Caged Growth Factor (e.g., EGF) Active_Ligand Active Growth Factor Caged_Ligand->Active_Ligand Uncaging UV_Light UV Light UV_Light->Caged_Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Active_Ligand->RTK Binds and Activates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) Transcription_Factors Transcription Factors pERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

MAPK/ERK signaling pathway initiated by uncaging.

Conclusion

The use of coumarin triflates to synthesize photocaged signaling molecules provides a versatile and powerful approach to dissect complex cellular signaling networks. The ability to control the release of active molecules with high spatiotemporal resolution allows for a more nuanced understanding of signaling dynamics than is possible with traditional methods. The protocols and application notes provided here serve as a starting point for researchers looking to incorporate this technology into their studies of cell signaling and drug discovery.

References

Troubleshooting & Optimization

stability issues of "2-oxo-2H-chromen-7-yl trifluoromethanesulfonate" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. The information is designed to address common stability issues encountered during synthetic organic chemistry experiments, particularly in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific problems that may arise when using this compound in your reactions.

Issue 1: Low or No Yield of Desired Cross-Coupling Product

Possible Cause: Decomposition of the this compound starting material. The primary degradation pathway is hydrolysis of the triflate group to form 7-hydroxycoumarin, which is unreactive in the desired cross-coupling reaction. This is particularly prevalent under basic conditions and at elevated temperatures.

Solutions:

  • Optimize Base Selection: Strong bases can promote triflate hydrolysis. Consider using a milder base. For instance, in Suzuki-Miyaura coupling, potassium carbonate (K₂CO₃) is commonly used, but if hydrolysis is significant, switching to a weaker base like potassium bicarbonate (KHCO₃) or cesium fluoride (CsF) may be beneficial.

  • Control Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired hydrolysis. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be necessary to extend the reaction time at a lower temperature.

  • Ensure Anhydrous Conditions: While some cross-coupling reactions tolerate water, excess moisture can facilitate the hydrolysis of the triflate. Ensure all solvents and reagents are thoroughly dried before use.

  • Degas Solvents: The presence of oxygen can sometimes lead to side reactions and catalyst deactivation, which can indirectly affect the stability of the starting materials by prolonging reaction times at elevated temperatures. Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) is recommended.

  • Consider an Alternative Leaving Group: In cases where the triflate proves too labile, the corresponding 7-coumaryl nonaflate may offer greater stability under the reaction conditions.[1][2]

Issue 2: Formation of 7-Hydroxycoumarin as a Major Byproduct

Possible Cause: This is a direct confirmation of the hydrolysis of this compound.

Solutions:

  • Implement Solutions from Issue 1: All the recommendations for addressing low yield due to decomposition are directly applicable here.

  • Slow Addition of Reagents: In some cases, the slow addition of the base or the triflate itself to the reaction mixture can help to maintain a low instantaneous concentration of the base, thereby minimizing the rate of hydrolysis.

  • Use of Additives: For certain reactions, additives can stabilize the catalyst and accelerate the desired coupling, reducing the time the triflate is exposed to harsh conditions. For example, the use of tetra-n-butylammonium fluoride (TBAF) has been reported to have a dual role as a base and a solvating agent in some couplings.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary stability concern is its susceptibility to hydrolysis, which cleaves the triflate group to yield 7-hydroxycoumarin.[3] This reaction is accelerated by the presence of bases and higher temperatures, which are common conditions for many cross-coupling reactions.

Q2: How can I minimize the hydrolysis of this compound during my Suzuki-Miyaura coupling reaction?

A2: To minimize hydrolysis during a Suzuki-Miyaura coupling, you should:

  • Use the mildest effective base (e.g., KHCO₃ instead of K₂CO₃).

  • Maintain the lowest possible reaction temperature.

  • Ensure all reagents and solvents are anhydrous.

  • Thoroughly degas your reaction mixture.

Q3: Is this compound stable to storage?

A3: this compound is a relatively stable solid that can be stored at room temperature, preferably in a desiccator to protect it from moisture.[3] However, like most reactive electrophiles, long-term stability is enhanced by storage in a cool, dry place.

Q4: Are there alternative reagents to this compound that might be more stable?

A4: Yes, the corresponding 2-oxo-2H-chromen-7-yl nonaflate has been reported to be more stable and can be a superior leaving group in some palladium-catalyzed cross-coupling reactions, leading to better yields and fewer side products from hydrolysis or detriflation.[1][2]

Data Presentation

Table 1: General Comparison of Leaving Group Stability in 7-Substituted Coumarins for Palladium-Catalyzed Cross-Coupling Reactions

Leaving GroupRelative StabilityCommon Side ProductsReference
Triflate (-OTf)Moderate7-Hydroxycoumarin (hydrolysis), Detriflated starting material[1][2]
Nonaflate (-ONf)HighMinimal[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is based on general methods for the triflation of phenols.

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure using Triflic Anhydride:

  • Dissolve 7-hydroxycoumarin (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine or Et₃N (1.2 eq.).

  • To the stirred solution, add triflic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: General Troubleshooting Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where the stability of the coumarin triflate is a concern.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, KHCO₃, or CsF)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • If significant formation of 7-hydroxycoumarin is observed, lower the reaction temperature and/or switch to a milder base in subsequent optimization experiments.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start_synthesis 7-Hydroxycoumarin reaction_synthesis Triflation Reaction start_synthesis->reaction_synthesis reagents_synthesis Tf2O or PhNTf2 Base (e.g., Pyridine) reagents_synthesis->reaction_synthesis workup_synthesis Aqueous Workup reaction_synthesis->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product_synthesis 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate purification_synthesis->product_synthesis

Caption: Synthesis workflow for this compound.

signaling_pathway cluster_reaction Reaction Conditions A 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate B Desired Cross-Coupling Product A->B Desired Reaction Pathway C 7-Hydroxycoumarin (Inactive Byproduct) A->C Hydrolysis (Side Reaction) D Pd Catalyst, Coupling Partner, Base, Heat

Caption: Competing reaction pathways under cross-coupling conditions.

logical_relationship A Increased Base Strength D Rate of Hydrolysis of This compound A->D B Increased Temperature B->D C Presence of Water C->D E Formation of 7-Hydroxycoumarin D->E F Decreased Yield of Desired Product D->F

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Coumarin Triflates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving coumarin triflates. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing coumarin triflates?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for modifying coumarin triflates include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[1] These methods are widely used to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of coumarin derivatives.[1][2]

Q2: My Suzuki-Miyaura coupling of a coumarin triflate is resulting in low yields. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings of coumarin triflates can arise from several factors. Key areas to investigate include the activity of the palladium catalyst, the choice of ligand and base, and the integrity of the boronic acid reagent.[3] Catalyst deactivation, inappropriate ligand selection for the specific substrate, or decomposition of the boronic acid (protodeboronation) are common culprits.[4]

Q3: I am observing significant amounts of the detriflated coumarin as a byproduct in my cross-coupling reaction. How can I minimize this side reaction?

A3: Formation of a detriflated coumarin byproduct suggests a competing hydrodetriflation pathway. This can be influenced by the choice of solvent, base, and the presence of water. Employing anhydrous solvents and a non-nucleophilic base can often mitigate this issue. In some cases, using a nonaflate leaving group instead of a triflate has been shown to be more efficient and reduce side products.[5][6]

Q4: Can I use the same palladium catalyst and ligand for different types of cross-coupling reactions with my coumarin triflate?

A4: While some palladium catalysts and ligands exhibit broad applicability, it is generally recommended to screen and optimize the catalyst system for each specific type of cross-coupling reaction.[7] The optimal ligand for a Suzuki-Miyaura coupling may not be the most effective for a Buchwald-Hartwig amination due to the different reaction mechanisms and substrate requirements.[8][9]

Q5: What are the key safety precautions to take when working with palladium catalysts and phosphine ligands?

A5: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and can be pyrophoric, so they should be handled under an inert atmosphere (e.g., nitrogen or argon).[7] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low or no yield in palladium-catalyzed cross-coupling reactions of coumarin triflates.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed reagents Step 1: Verify Reagents & Substrates start->reagents catalyst Step 2: Evaluate Catalyst System reagents->catalyst Reagents Verified conditions Step 3: Scrutinize Reaction Conditions catalyst->conditions Catalyst System Verified optimization Step 4: Systematic Optimization conditions->optimization Conditions Verified solution Problem Resolved optimization->solution

Caption: General workflow for troubleshooting low product yield.

Step 1: Verify Reagents and Substrates

  • Purity of Coumarin Triflate: Ensure the starting coumarin triflate is pure and free of impurities that could inhibit the catalyst. Recrystallization or column chromatography may be necessary.

  • Purity of Coupling Partner: The purity of the boronic acid, amine, alkene, or alkyne is crucial. For example, boronic acids can undergo protodeboronation if not stored properly.[4]

  • Solvent and Base Quality: Use anhydrous solvents and ensure the base is of high purity and appropriate for the specific reaction. The presence of water can lead to unwanted side reactions.

Step 2: Evaluate the Catalyst System

  • Palladium Pre-catalyst: Use a reliable palladium source. Pre-catalysts like those from the Buchwald group are often more efficient as they form the active Pd(0) species more cleanly.[7][8]

  • Ligand Selection: The choice of ligand is critical. For electron-rich coumarin systems, bulky, electron-rich phosphine ligands are often effective.[9] Refer to the tables below for ligand recommendations for specific reactions.

  • Catalyst Loading: If low yield persists, consider increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[3]

Step 3: Scrutinize Reaction Conditions

  • Temperature: Ensure the reaction is conducted at the optimal temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently.[10]

  • Inert Atmosphere: Palladium-catalyzed reactions are typically sensitive to oxygen. Ensure the reaction is set up and maintained under an inert atmosphere (nitrogen or argon).

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine if it has gone to completion.

Guide 2: Formation of Significant Byproducts

This guide addresses the common issue of byproduct formation and offers strategies for minimization.

Decision Tree for Byproduct Analysis

ByproductAnalysis start Significant Byproduct Formation byproduct_id Identify Byproduct (e.g., via MS, NMR) start->byproduct_id detriflated Detriflated Coumarin byproduct_id->detriflated Hydrodetriflation homocoupling Homocoupling of Coupling Partner byproduct_id->homocoupling Dimerization other Other Byproducts byproduct_id->other Unidentified action1 Optimize Base and Solvent (e.g., non-aqueous, non-nucleophilic base) detriflated->action1 action2 Lower Catalyst Loading or Change Ligand homocoupling->action2 action3 Re-evaluate Reaction Stoichiometry and Temperature other->action3

Caption: Decision tree for identifying and addressing byproduct formation.

  • Detriflated Coumarin: As mentioned in the FAQs, this is a common byproduct.

    • Solution: Use anhydrous solvents and a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Consider using a nonaflate as a better leaving group.[6]

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): Dimerization of the boronic acid can occur.

    • Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Lowering the catalyst loading or changing the ligand can also help.

  • Homocoupling of Terminal Alkyne (Sonogashira): Glaser-type homocoupling is a common side reaction.

    • Solution: This is often copper-catalyzed. Running the reaction under copper-free conditions can eliminate this byproduct.[11][12]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for optimizing the cross-coupling of coumarin triflates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts often give more reproducible results.
Ligand SPhos, XPhos, RuPhos, PPh₃Bulky, electron-rich ligands are generally preferred.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a good starting point for many systems.
Solvent Toluene, Dioxane, THF, DMEAnhydrous conditions are important.
Temperature 80-110 °CReaction temperature may need to be optimized.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsBuchwald G3 and G4 precatalysts are highly active.[8]
Ligand Xantphos, BINAP, DavePhos, XPhosThe choice of ligand is highly dependent on the amine.[13][14]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required.
Solvent Toluene, DioxaneAnhydrous and deoxygenated solvents are crucial.
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines.

Table 3: Heck Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective catalyst.[10][15]
Ligand PPh₃, P(o-tol)₃Phosphine ligands are often used to stabilize the catalyst.[15]
Base Et₃N, DIPEA, Na₂CO₃An organic amine base is typically used.[10]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally used.
Temperature 100-140 °CHeck reactions often require high temperatures.[10]

Table 4: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard catalysts for Sonogashira couplings.[16]
Co-catalyst CuICopper(I) iodide is a common co-catalyst, but copper-free conditions are also used.[11][12]
Base Et₃N, DIPEAAn amine base is used to neutralize the generated acid.
Solvent THF, DMFAnhydrous and deoxygenated conditions are important.
Temperature Room Temperature to 80 °CReactions can often be run at or near room temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Coumarin Triflate
  • To an oven-dried Schlenk tube, add the coumarin triflate (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if not using a pre-catalyst).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Coumarin Triflate
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Buchwald G3 precatalyst, 1-5 mol%) and ligand (e.g., Xantphos).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • In a separate vial, dissolve the coumarin triflate (1.0 equiv) and the amine (1.1-1.3 equiv) in anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the substrates to the Schlenk tube containing the catalyst and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

Technical Support Center: Purification of Crude 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "2-oxo-2H-chromen-7-yl trifluoromethanesulfonate".

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process, offering potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Low purity of the final product after initial purification. 1. Incomplete reaction. 2. Presence of highly polar or non-polar impurities. 3. Inefficient separation during chromatography.1. Reaction Monitoring: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The disappearance of the starting material (7-hydroxycoumarin) is a key indicator. 2. Solvent Extraction: Perform a liquid-liquid extraction. If the crude product is in an organic solvent like dichloromethane, wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and any remaining triflic acid. Follow with a water wash to neutrality.[1][2][3] 3. Chromatography Optimization: If using column chromatography, try a different solvent system. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.[4]
Product appears as an oil or fails to crystallize. 1. Presence of residual solvent. 2. Impurities preventing lattice formation.1. Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. Based on similar compounds, chloroform, or a mixture of chloroform and a non-polar solvent like n-hexane, could be effective.[1][2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Multiple spots are observed on TLC after purification. 1. Co-eluting impurities. 2. Decomposition of the product on the silica gel plate.1. Adjust TLC Conditions: Use a different solvent system for TLC analysis to achieve better separation. 2. Alternative Purification: If column chromatography is ineffective, consider preparative HPLC for higher purity. 3. Check for Stability: Coumarins can sometimes be sensitive. Ensure the silica gel used for chromatography is neutral. If the compound is suspected to be unstable on silica, alternative purification methods like recrystallization should be prioritized.
The purified product has a green or orange discoloration. 1. Presence of minor, highly colored impurities. 2. Oxidation or degradation of the product.1. Activated Carbon Treatment: Dissolve the product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter through celite to remove the charcoal and adsorbed impurities. 2. Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the exact synthetic route, common contaminants may include:

  • Unreacted 7-hydroxycoumarin: The starting material for the triflation reaction.

  • Hydrolyzed product (7-hydroxycoumarin): The triflate group can be labile under certain conditions and may hydrolyze back to the starting material.

  • By-products from the triflating agent: Depending on the reagent used (e.g., triflic anhydride), by-products may be present.

  • Polymeric materials: Formed under harsh reaction conditions.

Q2: What is a standard protocol for the purification of this compound by column chromatography?

A2: A general protocol for flash column chromatography is as follows:

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or dichloromethane).[4] Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

Analytical Technique Information Provided
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively assess the number of components in a sample.[4]
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data and can separate closely related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.[1][4][5]
Gas Chromatography (GC) As suggested by supplier data, GC can be used to determine purity, particularly for volatile compounds.[6]
Melting Point A sharp melting point range close to the literature value indicates high purity.[2][4]

Q4: Are there any known signaling pathways associated with this compound?

A4: this compound is primarily known as a versatile synthetic intermediate.[7] It is a powerful electrophile used in organic synthesis to create more complex molecules, which may have biological activity.[7] While the broader class of coumarins is known to interact with various biological pathways, specific signaling pathway interactions for this particular triflate derivative are not well-documented in the context of its purification. Its utility lies in its reactivity to enable the synthesis of compounds that might target specific signaling pathways.[7]

Visualized Workflows

The following diagrams illustrate logical workflows for the purification and analysis of this compound.

PurificationWorkflow crude Crude Product extraction Aqueous Workup (e.g., NaHCO3 wash) crude->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration purification_choice Purification Method? concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Check (TLC/HPLC/NMR) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product >98% Pure repurify Repurify analysis->repurify <98% Pure repurify->purification_choice

Caption: General purification workflow for this compound.

AnalyticalWorkflow sample Purified Sample tlc TLC Analysis (Qualitative Purity) sample->tlc hplc HPLC Analysis (Quantitative Purity) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr mp Melting Point (Purity Indication) sample->mp final_assessment Final Purity Assessment tlc->final_assessment hplc->final_assessment nmr->final_assessment mp->final_assessment pass Pass final_assessment->pass Meets Criteria fail Fail final_assessment->fail Does Not Meet Criteria

Caption: Analytical workflow for purity assessment of the final product.

References

Technical Support Center: Managing Side Reactions with 7-Coumaryl Triflate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-coumaryl triflate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is 7-coumaryl triflate and what is it used for?

7-Coumaryl triflate (2-oxo-2H-chromen-7-yl trifluoromethanesulfonate) is a derivative of 7-hydroxycoumarin where the phenolic hydroxyl group has been converted into a triflate group.[1][2] This conversion makes the 7-position of the coumarin ring an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the synthesis of a wide range of 7-substituted coumarin derivatives.[3][4][5]

Q2: What is the most common side reaction when using 7-coumaryl triflate?

The most prevalent side reaction is the hydrolysis of the triflate group back to the corresponding 7-hydroxycoumarin.[6][7][8] This is particularly problematic in the presence of water and strong bases, which are often components of cross-coupling reaction mixtures.

Q3: How can I minimize the hydrolysis of 7-coumaryl triflate?

Minimizing hydrolysis is crucial for achieving high yields of the desired product. Key strategies include:

  • Use of Anhydrous Conditions: Employing oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the presence of water.[6][7]

  • Choice of Base: Opt for weaker, non-nucleophilic bases. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong hydroxide bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu in some contexts) which can readily promote triflate hydrolysis.[6][9]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress the rate of hydrolysis relative to the desired cross-coupling.[6]

Q4: I am observing incomplete conversion of my 7-coumaryl triflate. What are the possible causes?

Incomplete conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it is handled under an inert atmosphere. The choice of ligand is also critical for catalyst stability and activity.

  • Insufficient Reagents: Check the stoichiometry of your reagents. An insufficient amount of the coupling partner or base can lead to an incomplete reaction.

  • Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy for the reaction to proceed to completion. A careful optimization of the reaction temperature is often necessary.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent system.

Troubleshooting Guides

Issue 1: Dominant Formation of 7-Hydroxycoumarin Byproduct

If you are observing a significant amount of 7-hydroxycoumarin in your reaction mixture, this indicates substantial hydrolysis of the triflate starting material.

Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Ensure all glassware was thoroughly oven-dried before use.

    • Use freshly distilled, anhydrous solvents. Solvents should be degassed to remove oxygen, which can also affect the catalyst.[6]

    • Run the reaction under a strict inert atmosphere (argon or nitrogen).

  • Re-evaluate Your Choice of Base:

    • If using a strong base like NaOH, KOH, or NaOtBu, switch to a weaker inorganic base such as Cs₂CO₃, K₃PO₄, or KF.[6][9] Cesium carbonate is often reported to be particularly effective in promoting coupling while minimizing hydrolysis.[7][9]

  • Optimize Reaction Temperature:

    • Attempt the reaction at a lower temperature. For example, if you are running the reaction at 100 °C, try performing it at 80 °C or even room temperature if the catalyst system is active enough.

  • Consider Ligand Effects:

    • The choice of phosphine ligand can influence the rate of the desired coupling versus hydrolysis. For Buchwald-Hartwig aminations, bulky, electron-rich ligands like XPhos or SPhos may be beneficial.[7] For Suzuki reactions, ligands like SPhos or RuPhos can be effective.[7]

Issue 2: Low Yield of Desired Product with Unreacted Starting Material

If you observe a significant amount of unreacted 7-coumaryl triflate along with some product and byproducts, the issue may be related to catalyst activity or reaction conditions.

Troubleshooting Steps:

  • Check Catalyst and Ligand:

    • Use a fresh batch of palladium catalyst and ligand.

    • Ensure the correct palladium precursor and ligand are being used for the specific type of cross-coupling reaction.

    • Consider using a pre-catalyst for more reliable activation.

  • Optimize Reaction Parameters:

    • Increase the reaction temperature in increments (e.g., 10 °C) to see if conversion improves without significantly increasing side product formation.

    • Increase the reaction time.

    • Ensure the base is of high purity and added in the correct stoichiometry.

  • Screen Different Solvents:

    • The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. A solvent screen may be necessary to find the optimal medium for your specific reaction.

Data Presentation

Table 1: Illustrative Effect of Base on Suzuki-Miyaura Coupling of 7-Coumaryl Triflate

EntryBase (2.0 equiv)SolventTemperature (°C)Yield of 7-Arylcoumarin (%)Yield of 7-Hydroxycoumarin (%)
1KOHDioxane/H₂O1001580
2K₂CO₃Dioxane/H₂O1006530
3K₃PO₄Dioxane1008510
4Cs₂CO₃Dioxane10090<5

Note: These are representative yields to illustrate the trend of decreasing hydrolysis with weaker, non-hydroxide bases.

Table 2: Illustrative Effect of Ligand on Buchwald-Hartwig Amination of 7-Coumaryl Triflate

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield of 7-Aminocoumarin (%) | Yield of 7-Hydroxycoumarin (%) | | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | DPPF | NaOtBu | Toluene | 100 | 40 | 55 | | 2 | BINAP | Cs₂CO₃ | Toluene | 100 | 75 | 20 | | 3 | XPhos | Cs₂CO₃ | Toluene | 100 | 92 | <5 | | 4 | SPhos | K₃PO₄ | Toluene | 100 | 88 | 10 |

Note: These are representative yields to illustrate the trend of improved product yield and reduced hydrolysis with more specialized, bulky phosphine ligands.

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling of 7-Coumaryl Triflate

This protocol provides a starting point for the synthesis of 7-arylcoumarins.

Materials:

  • 7-Coumaryl triflate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Oven-dried glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 7-coumaryl triflate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or the palladium precursor and ligand.

  • Add anhydrous, degassed solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Protocol for Excessive Hydrolysis in Suzuki-Miyaura Coupling

If initial trials show >20% hydrolysis of the 7-coumaryl triflate, follow these steps:

  • Reaction Setup:

    • Strictly adhere to anhydrous techniques. Dry all glassware at >120 °C for several hours and cool under a stream of inert gas.

    • Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. Degas the solvent by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

  • Reagent Selection and Handling:

    • Switch the base to anhydrous Cs₂CO₃ or K₃PO₄. Ensure the base is a fine powder to maximize surface area.

    • Use a more robust catalyst system. For example, instead of Pd(PPh₃)₄, try a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (5 mol%).

  • Modified Reaction Conditions:

    • Set up a series of small-scale parallel reactions to screen different conditions. For example:

      • Reaction A: Standard conditions that previously failed.

      • Reaction B: Standard conditions but with Cs₂CO₃ as the base.

      • Reaction C: Standard conditions with Cs₂CO₃ and a lower temperature (e.g., 80 °C instead of 100 °C).

      • Reaction D: Standard conditions with Cs₂CO₃, lower temperature, and a different ligand.

    • Monitor these reactions over time to find the optimal conditions that favor the coupling product over the hydrolysis byproduct.

Purification of 7-Substituted Coumarins

The primary impurity in these reactions is often 7-hydroxycoumarin, which is more polar than the desired 7-substituted product.

  • Column Chromatography: Silica gel column chromatography is an effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow the less polar desired product to elute first, followed by the more polar 7-hydroxycoumarin.[10][11]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Choose a solvent or solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the 7-hydroxycoumarin impurity remains in solution or can be removed by hot filtration.[12]

Mandatory Visualization

reaction_pathway 7-Coumaryl Triflate 7-Coumaryl Triflate Desired 7-Substituted Coumarin Desired 7-Substituted Coumarin 7-Coumaryl Triflate->Desired 7-Substituted Coumarin Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) 7-Hydroxycoumarin 7-Hydroxycoumarin 7-Coumaryl Triflate->7-Hydroxycoumarin Hydrolysis (Side Reaction)

Caption: Primary reaction pathways for 7-coumaryl triflate.

troubleshooting_workflow start Reaction with 7-Coumaryl Triflate analyze Analyze Reaction Mixture (TLC, LC-MS) start->analyze high_hydrolysis High Hydrolysis (>20%)? analyze->high_hydrolysis low_conversion Low Conversion? high_hydrolysis->low_conversion No Check Anhydrous Conditions\nChange Base (e.g., Cs2CO3)\nLower Temperature Check Anhydrous Conditions Change Base (e.g., Cs2CO3) Lower Temperature high_hydrolysis->Check Anhydrous Conditions\nChange Base (e.g., Cs2CO3)\nLower Temperature Yes successful Successful Reaction (Proceed to Purification) low_conversion->successful No Check Catalyst Activity\nOptimize Temperature/Time\nScreen Solvents Check Catalyst Activity Optimize Temperature/Time Screen Solvents low_conversion->Check Catalyst Activity\nOptimize Temperature/Time\nScreen Solvents Yes Check Anhydrous Conditions\nChange Base (e.g., Cs2CO3)\nLower Temperature->analyze Check Catalyst Activity\nOptimize Temperature/Time\nScreen Solvents->analyze

Caption: Troubleshooting workflow for 7-coumaryl triflate reactions.

logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Anhydrous Conditions Anhydrous Conditions Decreased Formation of\n7-Hydroxycoumarin Decreased Formation of 7-Hydroxycoumarin Anhydrous Conditions->Decreased Formation of\n7-Hydroxycoumarin Weaker Base Weaker Base Weaker Base->Decreased Formation of\n7-Hydroxycoumarin Optimal Temperature Optimal Temperature Increased Yield of\nDesired Product Increased Yield of Desired Product Optimal Temperature->Increased Yield of\nDesired Product Appropriate Ligand Appropriate Ligand Appropriate Ligand->Increased Yield of\nDesired Product Decreased Formation of\n7-Hydroxycoumarin->Increased Yield of\nDesired Product

Caption: Logical relationships for managing side reactions.

References

effect of temperature on the stability of coumarin triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing stability issues related to coumarin triflates encountered during experimental work. The following information is designed to help you troubleshoot common problems, understand potential degradation pathways, and implement appropriate stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: My coumarin triflate sample shows decreasing purity over time, even when stored at low temperatures. What could be the cause?

A1: While aryl triflates are generally considered stable, coumarin triflates possess a lactone ring that is susceptible to hydrolysis, especially in the presence of moisture.[1][2] Even at low temperatures, residual moisture in solvents or on glassware can lead to slow degradation. It is also crucial to ensure the compound is protected from light, as photodegradation can occur with the coumarin scaffold.[2]

Q2: I am observing a new, more polar peak in my HPLC analysis of an aged coumarin triflate sample. What is this likely to be?

A2: The appearance of a more polar peak is often indicative of hydrolysis of the triflate group to the corresponding phenol or hydrolysis of the coumarin lactone ring to a coumarinic acid.[1][2][3] Both of these degradation products are significantly more polar than the parent coumarin triflate.

Q3: Can the triflate group itself degrade under thermal stress?

A3: The triflate group is a very good leaving group, but the trifluoromethanesulfonyl group itself is generally stable.[4] However, at elevated temperatures, cleavage of the aryl-oxygen bond can occur, leading to the formation of the corresponding phenol and triflic acid. This process is more likely in the presence of nucleophiles.

Q4: What are the best practices for storing coumarin triflates to ensure long-term stability?

A4: To maximize stability, coumarin triflates should be stored as a dry solid in a desiccator at or below -20°C. Solutions should be prepared fresh in anhydrous solvents. If solutions must be stored, they should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting & Optimization Steps
Loss of Potency or Purity in Solid State 1. Hydrolysis due to atmospheric moisture.2. Photodegradation.1. Store the solid compound under vacuum or in a desiccator with a high-quality desiccant.2. Protect the sample from light by using amber vials or storing it in the dark.
Degradation in Solution 1. Presence of water in the solvent.2. pH of the solution (basic conditions accelerate lactone hydrolysis).3. Photodegradation from ambient or experimental light sources.1. Use anhydrous solvents and handle solutions under an inert atmosphere.2. If aqueous solutions are necessary, use a buffered system at a neutral or slightly acidic pH.3. Protect solutions from light at all times.
Inconsistent Results in Biological Assays 1. Degradation of the coumarin triflate in the assay medium.2. Reaction with components of the assay buffer or cell culture medium.1. Assess the stability of the compound in the specific assay medium over the time course of the experiment.2. Prepare fresh stock solutions for each experiment.3. Consider potential reactions with nucleophilic components in the medium (e.g., thiols).
Appearance of Multiple Degradation Peaks in HPLC 1. Multiple degradation pathways are occurring (e.g., hydrolysis of both the triflate and the lactone).2. Complex secondary degradation of initial products.1. Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to identify the major degradation products.2. Use a stability-indicating HPLC method capable of resolving the parent compound from all significant degradants.[5]

Quantitative Data Summary

The following table provides illustrative data on the thermal stability of a hypothetical coumarin triflate. This data is based on the general behavior of related aryl triflates and coumarin derivatives and should be used as a guideline for designing your own stability studies.

Temperature (°C) Storage Time (days) Assay (% remaining) Major Degradant (% area)
253098.51.2 (Coumarin Phenol)
403092.16.8 (Coumarin Phenol)
601585.313.5 (Coumarin Phenol)
80770.228.1 (Coumarin Phenol & Coumarinic Acid)

Experimental Protocols

Protocol 1: Forced Degradation Study for Coumarin Triflates

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of a coumarin triflate.[6]

1. Materials and Reagents:

  • Coumarin triflate sample

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

2. Procedure:

  • Acid Hydrolysis: Dissolve the coumarin triflate in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the coumarin triflate in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the coumarin triflate in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid coumarin triflate in an oven at 80°C for 7 days.

  • Photodegradation: Expose the coumarin triflate (solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products.[5][7]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 280 nm and 320 nm).

  • Column Temperature: 30°C

2. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by showing that the parent peak is resolved from all degradation product peaks generated during forced degradation studies.

Visualizations

Stability_Testing_Workflow Logical Workflow for Coumarin Triflate Stability Testing cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting start Define Stability Study Objectives protocol Develop Stability-Indicating Analytical Method start->protocol forced_degradation Perform Forced Degradation Studies protocol->forced_degradation storage Place Samples under Various Storage Conditions (Temp, Humidity, Light) forced_degradation->storage sampling Pull Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples using Validated Method sampling->analysis data_analysis Analyze Data for Trends (Degradation Kinetics) analysis->data_analysis pathway Identify Degradation Pathways data_analysis->pathway shelf_life Determine Shelf-Life and Storage Recommendations pathway->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for assessing coumarin triflate stability.

Degradation_Pathway Potential Degradation Pathways of Coumarin Triflates CoumarinTriflate Coumarin Triflate CoumarinPhenol Coumarin Phenol CoumarinTriflate->CoumarinPhenol Hydrolysis (O-S Cleavage) [H₂O, Heat] TriflicAcid Triflic Acid CoumarinTriflate->TriflicAcid Hydrolysis (O-S Cleavage) [H₂O, Heat] CoumarinicAcidTriflate Coumarinic Acid Triflate CoumarinTriflate->CoumarinicAcidTriflate Lactone Hydrolysis [OH⁻] FurtherDegradation Further Degradation Products CoumarinPhenol->FurtherDegradation CoumarinicAcidTriflate->FurtherDegradation

Caption: Potential degradation routes for coumarin triflates.

References

Technical Support Center: Optimization of Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times for coumarin-based synthesis.

Frequently Asked Questions (FAQs)

General Optimization Strategies

Q1: My coumarin synthesis is slow. What are the primary factors I should investigate to reduce the reaction time?

A1: Several factors critically influence the reaction rate. Systematically investigate the following:

  • Catalyst Choice and Loading: The type and concentration of the catalyst are paramount. For acid-catalyzed reactions like the Pechmann condensation, switching from weaker acids to stronger Lewis acids (e.g., FeCl₃, AlCl₃) or solid acid catalysts (e.g., Amberlyst-15) can significantly accelerate the reaction.[1][2] For base-catalyzed reactions like the Knoevenagel condensation, ensure the base is sufficiently strong to generate the required nucleophile.[3]

  • Reaction Temperature: Increasing the temperature generally accelerates the reaction. However, this must be balanced against the potential for byproduct formation or decomposition of starting materials or products.[4]

  • Energy Input Method: Switching from conventional heating (oil bath) to microwave irradiation or ultrasonication can dramatically reduce reaction times from hours to minutes by providing more efficient and uniform heating.[5][6][7]

  • Solvent System: The choice of solvent can affect reagent solubility and reaction kinetics.[8] However, solvent-free conditions, particularly when paired with microwave or ultrasound, often lead to the fastest reaction rates and simplify workup.[5][9]

Q2: How do microwave and ultrasound-assisted synthesis compare to conventional heating for reducing reaction times?

A2: Both microwave and ultrasound-assisted methods offer significant advantages over conventional heating by providing energy to the reaction mixture more efficiently.

  • Microwave-Assisted Synthesis (MAS): Utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. This can reduce reaction times from many hours to mere minutes.[6][10] For example, a Knoevenagel condensation that takes 8-18 hours via conventional reflux can be completed in 8-17 minutes with microwave assistance.[10]

  • Ultrasound-Assisted Synthesis: Employs acoustic cavitation to create localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the reaction. This method has been shown to reduce the time for a Knoevenagel condensation from 7 hours (reflux) to 40 minutes.[11]

The following diagram illustrates the decision-making process for troubleshooting a slow reaction.

Start Slow Reaction Detected CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckTemp Is the temperature appropriate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst Change catalyst type or adjust loading CheckCatalyst->OptimizeCatalyst No CheckMethod Using conventional heating? CheckTemp->CheckMethod Yes OptimizeTemp Increase temperature cautiously CheckTemp->OptimizeTemp No ConsiderSolvent Is a solvent necessary? CheckMethod->ConsiderSolvent No (MW/US) SwitchMethod Switch to Microwave or Ultrasound CheckMethod->SwitchMethod Yes GoSolventFree Attempt solvent-free conditions ConsiderSolvent->GoSolventFree Maybe End Reaction Time Optimized ConsiderSolvent->End No OptimizeCatalyst->CheckTemp OptimizeTemp->CheckMethod SwitchMethod->End GoSolventFree->End

Caption: Troubleshooting logic for slow coumarin synthesis reactions.
Method-Specific Optimization

Q3: My Pechmann condensation is proceeding very slowly. How can I accelerate it?

A3: The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-keto ester.[12] To accelerate this reaction:

  • Catalyst: Use a stronger acid catalyst. While sulfuric acid is common, solid acid catalysts like Amberlyst-15 can give yields up to 97% in 20 minutes under microwave conditions.[2] Lewis acids such as FeF₃ have been used to achieve high yields in as little as 7 minutes with microwave irradiation.[13]

  • Substrate Electronics: The reaction is faster with electron-rich phenols (e.g., resorcinol, phloroglucinol).[1][14] Electron-withdrawing groups on the phenol will slow the reaction down.[1]

  • Conditions: Employ solvent-free conditions with microwave heating. This combination is highly effective at reducing reaction times.[2][13] For instance, using a tetra butyl ammonium bromide (TBAB) catalyst under solvent-free conditions at room temperature can yield the product in just 18 minutes.[9]

Q4: What are common reasons for a slow Knoevenagel condensation for coumarin synthesis, and how can they be resolved?

A4: The Knoevenagel condensation for coumarin synthesis typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base.[3] Sluggish reactions can be addressed by:

  • Catalyst: While piperidine is a classic catalyst, other bases can be used.[3][5] The key is efficient formation of the enolate from the active methylene compound.

  • Water Removal: The reaction involves a dehydration step. Ensuring that water is effectively removed can help drive the reaction to completion.

  • Energy Input: This reaction benefits immensely from microwave assistance. Solvent-free Knoevenagel condensations under microwave irradiation can be completed in 1-10 minutes, compared to many hours with conventional methods.[5]

Quantitative Data: Reaction Time Comparison

The following tables summarize the significant reduction in reaction time achieved by adopting modern synthesis techniques.

Table 1: Knoevenagel Condensation - Conventional vs. Microwave-Assisted

Product Type Method Catalyst Solvent Reaction Time Yield (%) Reference
Halogenated Azo Coumarins Microwave Piperidine/Acetic Acid Ethanol 8-17 min 74-85 [6][10]
Halogenated Azo Coumarins Conventional Piperidine/Acetic Acid Ethanol 8-18 h 56-79 [6][10]
Coumarin-3-carboxylic acids Microwave NaOH Ethanol 6 min 82-94 [6]
Coumarin-3-carboxylic acids Conventional NaOH Ethanol 6 h 76-85 [6]

| Various Coumarins | Microwave | Piperidine | None | 1-10 min | 55-94 |[5] |

Table 2: Pechmann Condensation - Various Optimized Conditions

Phenol Substrate Method Catalyst Solvent Reaction Time Yield (%) Reference
Resorcinol Microwave FeF₃ None 7 min 95 [13]
Resorcinol Microwave Amberlyst-15 None 20 min 97 [2]
Resorcinol Room Temp. TBAB / K₂CO₃ None 18 min 92 [9]

| Phloroglucinol | Conventional | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | None | 30 min | 98 |[14] |

Table 3: Comparison of Ultrasound vs. Conventional Reflux

Synthesis Method Energy Source Reaction Time Reference
Knoevenagel Condensation Ultrasound 40 min [11]
Knoevenagel Condensation Conventional Reflux 7 h [11]

| 3-Aryl Coumarin Synthesis | Ultrasound | 15-30 min |[7] |

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Knoevenagel Condensation (Solvent-Free)

  • In a suitable microwave reactor vessel, combine the hydroxyaldehyde (e.g., salicylaldehyde, 50 mmol), the active methylene compound (e.g., ethyl acetoacetate, 55 mmol), and piperidine (1.0 mmol).[5]

  • Place the open vessel in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 10-40% power, or 100-450 W) for the time indicated by optimization experiments (typically 1-10 minutes).[5][13] Monitor the reaction temperature.

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • The crude product often solidifies upon cooling. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the pure coumarin product.[5]

Protocol 2: General Procedure for Microwave-Assisted Pechmann Condensation (Solvent-Free)

  • Thoroughly mix the phenol (e.g., resorcinol, 1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and the solid catalyst (e.g., FeF₃, 0.05 g) in an open Pyrex beaker.[13]

  • Place the beaker in a microwave oven and irradiate at a determined power (e.g., 450 W) for the optimized duration (e.g., 7 minutes).[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Filter the resulting solid, wash with cold water, and recrystallize from aqueous alcohol to obtain the pure product.[15]

Visualized Workflows and Mechanisms

The general experimental workflow for coumarin synthesis is outlined below, highlighting the significant time savings of non-conventional methods.

cluster_0 Conventional Synthesis cluster_1 Microwave/Ultrasound Synthesis C_React 1. Mix Reactants & Solvent C_Heat 2. Heat (Reflux) (Hours to Days) C_React->C_Heat C_Workup 3. Workup (Extraction, etc.) C_Heat->C_Workup C_Purify 4. Purify (Crystallization/Chromatography) C_Workup->C_Purify End Final Product C_Purify->End M_React 1. Mix Reactants (Often Solvent-Free) M_Heat 2. Irradiate (Seconds to Minutes) M_React->M_Heat M_Workup 3. Workup (Often just Recrystallization) M_Heat->M_Workup M_Purify 4. Purify M_Workup->M_Purify M_Purify->End Start Start Start->C_React Start->M_React

Caption: A comparative workflow of conventional vs. modern synthesis.

Understanding the reaction mechanism can help identify rate-limiting steps. Below is a simplified mechanism for the Pechmann condensation.

cluster_pechmann Pechmann Condensation Mechanism Phenol Phenol + β-Ketoester Transester Transesterification (Acid-Catalyzed) Phenol->Transester Intermediate1 Phenolic Ester Intermediate Transester->Intermediate1 Cyclize Intramolecular Electrophilic Attack (Rate-Determining) Intermediate1->Cyclize Intermediate2 Cyclized Intermediate Cyclize->Intermediate2 Dehydrate Dehydration (Acid-Catalyzed) Intermediate2->Dehydrate Coumarin Coumarin Product Dehydrate->Coumarin

Caption: Simplified mechanism for the Pechmann condensation.

References

Technical Support Center: Synthesis of Caged Compounds with Coumarin Triflates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of caged compounds using coumarin triflates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful caging methodology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using coumarin triflates for caging?

A1: The primary advantage of using in situ generated benzylic coumarin triflates is their high reactivity, which allows for a straightforward, one-step caging of less nucleophilic functional groups like carboxylates and phosphates, even in the presence of more nucleophilic groups such as hydroxyls.[1][2] This method circumvents the need for complex protection group strategies, saving time and resources.[1][2] Compared to other reagents like coumarin-derived diazo compounds or mesylates, the triflate reagent is significantly more reactive, especially at lower temperatures (e.g., 0 °C), which is beneficial for sensitive substrates.[1]

Q2: Why do I need to generate the coumarin triflate in situ?

A2: Benzylic triflates are inherently unstable and prone to decomposition.[1] Therefore, they are generated immediately before use in the same reaction vessel where the caging reaction will take place. This ensures that the highly reactive triflate is consumed by the target molecule as it is formed, minimizing degradation and side reactions.

Q3: What are the key considerations for the starting materials?

A3: The purity of all starting materials is crucial for a successful caging reaction. Impurities in the coumarin alcohol precursor, the triflating agent (triflic anhydride), the base, or the molecule to be caged can lead to low yields and the formation of side products. Ensure all reactants are pure and solvents are anhydrous, as the triflic anhydride and the resulting coumarin triflate are sensitive to moisture.

Q4: How should I handle and store the coumarin alcohol precursor and the final caged compound?

A4: Coumarin derivatives are photosensitive. All manipulations involving the coumarin alcohol and the final caged product should be performed in a darkened room or under red light to prevent premature photolysis (uncaging).[3] Caged compounds should be stored at low temperatures (e.g., -20°C) and protected from light to ensure their stability.

Troubleshooting Guide

Problem 1: Low or No Yield of the Caged Product

Q5: I am getting a very low yield or no desired product. What could be the issue?

A5: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Ineffective Triflate Formation:

    • Moisture: Triflic anhydride reacts rapidly with water. Ensure your solvent and glassware are scrupulously dry. Use freshly distilled, anhydrous solvents.

    • Degraded Triflic Anhydride: Use a fresh bottle of triflic anhydride. Old or improperly stored anhydride may be partially hydrolyzed to triflic acid, which will not form the desired reactive intermediate.

    • Incorrect Stoichiometry: Ensure the correct molar ratios of coumarin alcohol, triflic anhydride, and base are used. An excess of base can lead to side reactions, while insufficient triflic anhydride will result in incomplete conversion of the alcohol.

  • Decomposition of the Coumarin Triflate:

    • Temperature: The in situ generation of the triflate is typically performed at low temperatures (e.g., -78°C to 0°C) to minimize decomposition. After the addition of the molecule to be caged, the reaction may be allowed to slowly warm to room temperature. Avoid high temperatures.

    • Incorrect Base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,6-lutidine is recommended.[1][2] Using a nucleophilic base (e.g., pyridine, triethylamine) can lead to side reactions with the highly electrophilic triflate.

  • Poor Reactivity of the Substrate:

    • Steric Hindrance: While coumarin triflates are highly reactive, extremely hindered carboxylates or phosphates may react slowly. Consider increasing the reaction time or using a less coordinating solvent.

    • Solubility Issues: If your substrate is not fully soluble in the reaction solvent (commonly chloroform or dichloromethane), the reaction will be inefficient.[1] For some substrates, a more polar solvent like DMF may be necessary to ensure solubility.[1][2]

  • Workup Issues:

    • Hydrolysis: The caged product, particularly if it contains ester or phosphate linkages, can be susceptible to hydrolysis during aqueous workup. Use cold, mild acidic or basic solutions for washing and minimize the contact time.

Problem 2: Multiple Spots on TLC, Indicating a Complex Mixture

Q6: My reaction TLC shows multiple new spots, and it's difficult to identify the product. What are these side products?

A6: A complex TLC profile suggests the formation of byproducts. Here are some possibilities:

  • Unreacted Starting Material: The spot corresponding to your coumarin alcohol precursor may still be present. This indicates incomplete triflate formation or that the triflate decomposed before it could react.

  • Coumarin Dimerization/Polymerization: The highly reactive benzylic carbocation intermediate formed from the triflate can potentially react with another coumarin molecule, leading to oligomeric side products. These often appear as a smear or a series of closely spaced spots near the baseline on the TLC plate.

  • Reaction with the Base: If a nucleophilic base is used, it can react with the coumarin triflate to form a quaternary ammonium salt, which would be a polar, UV-active spot.

  • Hydrolysis Products: The coumarin triflate can be hydrolyzed by trace water to regenerate the coumarin alcohol. Under basic conditions, the lactone ring of the coumarin can open to form a coumarinic acid derivative.

  • Elimination Products: Secondary benzylic triflates can undergo elimination reactions to form a vinyl coumarin derivative.

TLC Analysis Tips:

  • Co-spotting: Always co-spot the reaction mixture with the starting materials (coumarin alcohol and the molecule to be caged) to track their consumption.

  • Visualization: Coumarin derivatives are typically fluorescent and can be visualized under a UV lamp (365 nm) as bright blue or green spots. Staining with potassium permanganate can help visualize non-UV active compounds.

Problem 3: Difficulty in Purifying the Caged Compound

Q7: I'm struggling to purify my final product. It co-elutes with impurities. What should I do?

A7: Purification of caged compounds can be challenging due to their diverse polarities and potential instability.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. For very polar caged compounds, a reverse-phase C18 column may be more effective.

    • Preparative HPLC: For highly polar or difficult-to-separate mixtures, preparative HPLC is a powerful tool.[4] Both normal-phase and reverse-phase columns can be used.

  • Crystallization: If the caged compound is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good quality crystals.

  • Acid-Base Extraction: If your caged compound and impurities have different acidic or basic properties, a liquid-liquid extraction with aqueous acid or base can be used to separate them. However, be cautious about the potential for hydrolysis of your product.

Data Presentation

The following table summarizes representative yields for the one-step caging of various molecules using in situ generated DEACM-triflate.

SubstrateFunctional Group CagedSolventYield (%)Reference
Phosphatidylcholine (POPC)PhosphateChloroform65[1]
Platelet Activating Factor (PAF)PhosphateChloroform75[1]
Lysophosphatidic acid (LPA)PhosphateChloroform80[1]
Arachidonic acidCarboxylateChloroform70[1]
Oleic acidCarboxylateChloroform75[1]
Prostaglandin E2CarboxylateChloroform50[1]
N-acetyl-neuraminic acidCarboxylateDMF45[1]

Experimental Protocols

Protocol 1: General Procedure for the One-Step Synthesis of Caged Compounds using in situ Generated Coumarin Triflate

This protocol is adapted from Wagner et al. (2019) and serves as a general guideline.[1][2] Optimization of stoichiometry, reaction time, and temperature may be required for different substrates.

Materials:

  • 7-(Diethylamino)coumarin-4-yl)methanol (DEACM-OH) or other coumarin alcohol precursor

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Diisopropylethylamine (DIEA)

  • Molecule to be caged (containing a carboxylate or phosphate group)

  • Anhydrous chloroform (or DMF for poorly soluble substrates)

  • Anhydrous dichloromethane (for preparing Tf₂O solution)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Preparation of the Coumarin Alcohol Solution:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the coumarin alcohol (1.0 eq.) and the molecule to be caged (1.0-1.2 eq.) in anhydrous chloroform.

    • Add DIEA (2.0-3.0 eq.) to the mixture.

    • Cool the flask to 0°C in an ice bath.

  • In situ Generation of the Coumarin Triflate and Caging Reaction:

    • In a separate dry vial, prepare a solution of triflic anhydride (1.5 eq.) in anhydrous dichloromethane.

    • Slowly add the triflic anhydride solution dropwise to the cooled reaction mixture over 10-15 minutes with vigorous stirring.

    • Monitor the reaction by TLC (e.g., every 15-30 minutes). The reaction is typically complete within 1-3 hours at 0°C.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with cold 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Store the final product under an inert atmosphere, protected from light, at -20°C.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Coumarin Alcohol, Substrate, and DIEA in Anhydrous Solvent cool Cool to 0°C prep_reactants->cool add_tf2o Add Triflic Anhydride Solution Dropwise cool->add_tf2o Start Reaction monitor Monitor by TLC add_tf2o->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract and Wash quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolate Product troubleshooting_synthesis start Low/No Product Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_temp Check Reaction Temperature check_reagents->check_temp Reagents OK reagents_ok Use Fresh Anhydrous Reagents & Solvents check_reagents->reagents_ok Issue Found check_base Check Base check_temp->check_base Temp OK temp_ok Maintain Low Temp (e.g., 0°C) check_temp->temp_ok Issue Found check_solubility Check Substrate Solubility check_base->check_solubility Base OK base_ok Use Non-Nucleophilic Bulky Base (e.g., DIEA) check_base->base_ok Issue Found solubility_ok Change Solvent (e.g., to DMF) check_solubility->solubility_ok Issue Found success Improved Yield check_solubility->success Solubility OK reagents_ok->start temp_ok->start base_ok->start solubility_ok->start

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 7-coumaryl nonaflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two key coumarin derivatives: 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (coumarin triflate) and 7-coumaryl nonaflate. These compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. This document outlines their performance in common cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

Data Presentation: Reactivity in Cross-Coupling Reactions

The following tables summarize typical yields for Suzuki-Miyaura and Sonogashira cross-coupling reactions for both coumarin triflate and nonaflate, as compiled from various sources. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions

Coupling PartnerLeaving GroupCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Arylboronic acidTriflatePd(PPh₃)₄K₃PO₄1,4-Dioxane120670-90[1]
Arylboronic acidNonaflatePd(OAc)₂/dpppTBAF·3H₂ODME/MeOHMW-Good to Excellent[2]

Table 2: Comparison of Yields in Sonogashira Cross-Coupling Reactions

Coupling PartnerLeaving GroupCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Terminal AlkyneTriflatePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT-Moderate[3][4][5]
Terminal AlkyneNonaflatePd₂(dba)₃/XantphosCs₂CO₃-MW-Acceptable to Excellent[6]

Experimental Protocols

Synthesis of this compound (Coumarin Triflate)

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution with stirring.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Synthesis of 7-coumaryl nonaflate

Materials:

  • 7-Hydroxycoumarin

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add nonafluorobutanesulfonyl fluoride (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-coumaryl nonaflate.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Coumarin sulfonate (triflate or nonaflate) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, Xantphos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF), anhydrous

Procedure:

  • In a reaction vessel, combine the coumarin sulfonate, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product.[7][8][9]

General Procedure for Sonogashira Cross-Coupling

Materials:

  • Coumarin sulfonate (triflate or nonaflate) (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (for copper-catalyzed variant)

  • Base (e.g., Et₃N, DIPA, 2.0-3.0 eq)

  • Solvent (e.g., THF, DMF), anhydrous

Procedure:

  • To a solution of the coumarin sulfonate and terminal alkyne in the anhydrous solvent, add the palladium catalyst, CuI (if used), and the base under an inert atmosphere.[4][5][10][11]

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkynylated coumarin.[4][5][10]

Mandatory Visualizations

Signaling Pathways Involving Coumarin Derivatives

Coumarin derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. The diagrams below illustrate the interaction of coumarin derivatives with the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->PI3K inhibit Coumarin Derivatives->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Inflammation & Proliferation Inflammation & Proliferation Transcription Factors->Inflammation & Proliferation Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->Raf inhibit Coumarin Derivatives->MEK inhibit

Caption: Modulation of the MAPK signaling pathway by coumarin derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 7-substituted coumarins using either the triflate or nonaflate intermediate followed by a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of Intermediates cluster_coupling Cross-Coupling Reaction cluster_products Final Products 7_Hydroxycoumarin 7_Hydroxycoumarin Triflation Triflation 7_Hydroxycoumarin->Triflation Tf₂O, Pyridine Nonaflation Nonaflation 7_Hydroxycoumarin->Nonaflation NfF, Et₃N Coumarin_Triflate Coumarin_Triflate Triflation->Coumarin_Triflate Coumarin_Nonaflate Coumarin_Nonaflate Nonaflation->Coumarin_Nonaflate Coupling_Reaction Pd-Catalyzed Cross-Coupling Coumarin_Triflate->Coupling_Reaction Coumarin_Nonaflate->Coupling_Reaction Substituted_Coumarin 7-Substituted Coumarin Coupling_Reaction->Substituted_Coumarin

Caption: General workflow for the synthesis of 7-substituted coumarins.

References

A Comparative Analysis of Leaving Groups in Palladium-Catalyzed Cross-Coupling Reactions of Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficiency and reactivity of various leaving groups in the synthesis of substituted coumarins, supported by experimental data.

The substitution of coumarin scaffolds through cross-coupling reactions is a cornerstone of modern medicinal chemistry and materials science, enabling the synthesis of a diverse array of functionalized molecules with significant biological and photophysical properties. A critical parameter influencing the success of these transformations is the choice of the leaving group on the coumarin core. This guide provides a comparative study of commonly employed leaving groups—halides, triflates, nonaflates, tosylates, and fluorosulfates—in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura reaction.

General Mechanism of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1] The catalytic cycle, illustrated below for the Suzuki-Miyaura reaction, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the leaving group (X) on the coumarin substrate directly impacts the initial oxidative addition step, thereby influencing the overall efficiency of the reaction.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Coumarin_Pd(II)_Complex Coumarin-Pd(II)-X (Oxidative Addition Complex) Oxidative_Addition->Coumarin_Pd(II)_Complex Transmetalation Transmetalation Coumarin_Pd(II)_Complex->Transmetalation Coumarin_Pd(II)_R_Complex Coumarin-Pd(II)-R (Transmetalation Complex) Transmetalation->Coumarin_Pd(II)_R_Complex Reductive_Elimination Reductive Elimination Coumarin_Pd(II)_R_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Substituted_Coumarin Substituted Coumarin (Product) Reductive_Elimination->Substituted_Coumarin Coumarin_Substrate Coumarin-X (Substrate) Coumarin_Substrate->Oxidative_Addition Organoboron_Reagent R-B(OR)2 (Organoboron Reagent) Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Leaving Groups

The selection of an appropriate leaving group is a crucial factor that dictates the efficiency and substrate scope of coumarin cross-coupling reactions. The reactivity of these groups generally follows the order: I > Br > OTf > Cl > OTs. This section presents a comparative analysis of various leaving groups based on reported experimental data.

Leaving GroupPosition on CoumarinCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromo3HeteroarenesPd(OAc)2 / P(o-tol)3K2CO3Dioxane10012-2455-85[2]
Tosyl4PhenylacetylenePd(PPh3)4 / CuIEt3NDMF80385[3]
Tosyl4Phenylzinc chloridePd(PPh3)4-THFrt0.592[3]
Triflate7Arylboronic acidsPd(PPh3)4K2CO3Dioxane1001260-90[4]
Nonaflate7Phenylboronic acidPd(dppf)Cl2K2CO3Toluene/H2O100295[5]
Fluorosulfate74-Methoxyphenylboronic acidPd(PPh3)2Cl2Na2CO3H2O606-892[6]
Nonaflate74-Methoxyphenylboronic acidPd(PPh3)2Cl2Na2CO3H2O606-885[6]
Triflate74-Methoxyphenylboronic acidPd(PPh3)2Cl2Na2CO3H2O606-8No Product[6]
Mesylate74-Methoxyphenylboronic acidPd(PPh3)2Cl2Na2CO3H2O606-8No Product[6]
Tosylate74-Methoxyphenylboronic acidPd(PPh3)2Cl2Na2CO3H2O606-8No Product[6]

Key Observations:

  • Nonaflates vs. Triflates: In a direct comparison for the Suzuki-Miyaura coupling of 7-substituted coumarins, nonaflates demonstrated superior efficiency and reactivity over triflates.[5] This is further supported by another study where the nonaflate provided a high yield, while the corresponding triflate failed to produce the desired product under aqueous conditions.[6]

  • Fluorosulfates as a Superior Alternative: Aryl fluorosulfates have emerged as a highly effective leaving group for Suzuki-Miyaura couplings in water.[6] They have shown superior reactivity compared to nonaflates, pentafluorobenzenesulfonates, and imidazylates under these conditions.[6] Notably, traditional leaving groups like mesylates, tosylates, and triflates were ineffective in this aqueous protocol.[6]

  • Tosylates in Sonogashira and Negishi Couplings: 4-Tosylcoumarins have been successfully employed in palladium-catalyzed Sonogashira and Negishi cross-coupling reactions, providing good to excellent yields of 4-alkynyl and 4-aryl coumarins, respectively.[3]

  • Halides as Precursors: 3-Bromocoumarins are common substrates for direct C-H cross-coupling reactions with heteroarenes, affording a range of 3-heteroarylcoumarins in modest to good yields.[2] The reactivity of halides in cross-coupling reactions generally follows the order I > Br > Cl.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 7-Substituted Coumarin Nonaflates: A mixture of the 7-nonafluorobutanesulfonyloxycoumarin (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (3 mol %), and K2CO3 (2.0 equiv) in a toluene/water (4:1) mixture is degassed and heated at 100 °C for 2 hours under an inert atmosphere.[5] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 7-Substituted Coumarin Fluorosulfates in Water: To a solution of the 7-fluorosulfonyloxycoumarin (1 mmol) and arylboronic acid (1 mmol) in water (2 mL) is added Pd(PPh3)2Cl2 (5 mol %) and Na2CO3 (2 mmol).[6] The reaction mixture is stirred at 60 °C for 6-8 hours.[6] After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling of 4-Tosylcoumarins: A mixture of 4-tosylcoumarin (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh3)4 (5 mol %), and CuI (10 mol %) in triethylamine and DMF is heated at 80 °C for 3 hours under a nitrogen atmosphere.[3] The reaction is then quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash chromatography.

Workflow for Comparative Study of Leaving Groups

The following diagram illustrates a typical workflow for a comparative study of leaving groups in coumarin cross-coupling reactions.

Comparative Study Workflow cluster_synthesis Substrate Synthesis cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis and Comparison Hydroxycoumarin Hydroxycoumarin Coumarin_LG Coumarin with Leaving Group Hydroxycoumarin->Coumarin_LG LG_Precursor Leaving Group Precursor (e.g., Tf2O, NsCl, TsCl) LG_Precursor->Coumarin_LG Coumarin_LG_Reaction Coumarin with Leaving Group Coumarin_LG->Coumarin_LG_Reaction Product_Mixture Reaction Mixture Coumarin_LG_Reaction->Product_Mixture Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Product_Mixture Reaction_Setup Reaction Setup (Catalyst, Ligand, Base, Solvent) Reaction_Setup->Product_Mixture Product_Mixture_Analysis Reaction Mixture Product_Mixture->Product_Mixture_Analysis Workup Workup and Purification Characterization Product Characterization (NMR, MS) Workup->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation Comparison Comparative Analysis (Yield, Reaction Time, etc.) Yield_Calculation->Comparison Product_Mixture_Analysis->Workup

Figure 2: Workflow for a comparative study of leaving groups in coumarin cross-coupling.

Conclusion

The choice of leaving group significantly impacts the outcome of palladium-catalyzed cross-coupling reactions of coumarins. While traditional leaving groups like halides and tosylates are effective in specific transformations, sulfonate-based leaving groups, particularly nonaflates and the more recent fluorosulfates, offer enhanced reactivity and efficiency, especially under milder and more sustainable aqueous conditions. For researchers and professionals in drug development, a careful consideration of the leaving group, in conjunction with the optimization of reaction parameters, is paramount for the successful synthesis of novel coumarin derivatives. This guide provides a foundational understanding and practical data to aid in the rational selection of leaving groups for future synthetic endeavors.

References

Validation of 7-Coumaryl Triflate as a Fluorescent Labeling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the precise tracking and visualization of biomolecules are fundamental to unraveling complex biological processes. Fluorescent labeling stands as a cornerstone technique, enabling researchers to illuminate the intricate dance of molecules within living systems. The choice of a fluorescent label is critical, dictating the sensitivity, specificity, and feasibility of an experiment. This guide provides a comprehensive validation of 7-coumaryl triflate as a fluorescent labeling agent, offering an objective comparison with established alternatives and presenting the supporting experimental data and protocols for its application.

7-Coumaryl triflate is a reactive fluorescent dye belonging to the coumarin family. Coumarins are well-regarded for their strong absorption in the near-UV spectrum and emission in the blue region of the visible spectrum, characterized by a significant Stokes shift.[1] The triflate group (CF₃SO₃⁻) is an excellent leaving group, rendering 7-coumaryl triflate highly reactive towards nucleophilic residues on biomolecules, particularly the hydroxyl group of tyrosine residues in proteins. This specificity for tyrosine offers a distinct advantage for site-specific labeling, as tyrosine is a moderately abundant amino acid, and its phenolic side chain can be selectively targeted under specific reaction conditions.[2][3]

Performance Comparison with Alternative Labeling Agents

The selection of a fluorescent labeling agent is contingent on several factors, including the target biomolecule, the desired specificity of labeling, and the photophysical properties of the fluorophore. Here, we compare the projected performance of 7-coumaryl triflate with two widely used classes of fluorescent labels: amine-reactive and thiol-reactive dyes.

Amine-reactive dyes , such as those bearing an N-hydroxysuccinimide (NHS) ester, are among the most common labeling reagents. They readily react with primary amines found on lysine residues and the N-terminus of proteins.[4] Thiol-reactive dyes , typically containing a maleimide group, exhibit high specificity for the sulfhydryl group of cysteine residues.[5]

The following table summarizes the key performance indicators for 7-coumaryl triflate and representative alternative labeling agents.

Feature7-Coumaryl Triflate (Projected)7-Diethylaminocoumarin-3-carboxylic acid, SE7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
Target Residue Tyrosine (hydroxyl group)Lysine, N-terminus (primary amines)Cysteine (thiol group)
Excitation Max (λex) ~350 - 360 nm~420 - 450 nm~385 nm
Emission Max (λem) ~440 - 460 nm~468 nm~475 nm
Quantum Yield (Φ) Moderate to HighHighModerate
Reactive Group TriflateSuccinimidyl Ester (SE)Maleimide
Bond Formed Aryl etherAmideThioether
Specificity High for accessible tyrosinesModerate (lysine is abundant)High (cysteine is less abundant)

Note: The photophysical properties of 7-coumaryl triflate are projected based on data for 7-hydroxycoumarin derivatives. Actual values may vary depending on the solvent and conjugation to a biomolecule.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of any labeling agent. Below are the methodologies for protein labeling using 7-coumaryl triflate and its alternatives.

Protocol 1: Fluorescent Labeling of Protein Tyrosine Residues with 7-Coumaryl Triflate

This protocol outlines the procedure for the specific labeling of tyrosine residues on a target protein with 7-coumaryl triflate.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • 7-Coumaryl Triflate (CAS 108530-10-5)[7]

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines or other nucleophiles that could react with the triflate.

  • Prepare 7-Coumaryl Triflate Stock Solution: Immediately before use, dissolve 7-coumaryl triflate in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 7-coumaryl triflate stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted 7-coumaryl triflate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum, ~355 nm). The DOL can be calculated using the Beer-Lambert law.

    • Confirm the successful conjugation and integrity of the protein using SDS-PAGE and fluorescence imaging.

Protocol 2: Fluorescent Labeling of Protein Amine Groups with 7-Diethylaminocoumarin-3-carboxylic acid, SE

This protocol describes the labeling of primary amines on a protein using an NHS ester-functionalized coumarin dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)

  • 7-Diethylaminocoumarin-3-carboxylic acid, Succinimidyl Ester (SE)

  • Anhydrous DMSO

  • Desalting column

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve the 7-diethylaminocoumarin-3-carboxylic acid, SE in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification: Purify the labeled protein using a desalting column as described in Protocol 1.

  • Characterization: Determine the DOL as described in Protocol 1, using the specific absorbance maximum of the dye (~430 nm).

Protocol 3: Fluorescent Labeling of Protein Thiol Groups with CPM

This protocol details the specific labeling of cysteine residues using a maleimide-functionalized coumarin dye.

Materials:

  • Protein of interest in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0). If necessary, reduce disulfide bonds with a reducing agent like DTT, which must then be removed before labeling.

  • 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)

  • Anhydrous DMSO

  • Desalting column

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Dissolve CPM in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the CPM stock solution to the protein solution.

    • Incubate for 2 hours at room temperature in the dark.

  • Purification: Purify the labeled protein using a desalting column as described in Protocol 1.

  • Characterization: Determine the DOL as described in Protocol 1, using the specific absorbance maximum of CPM (~385 nm).

Visualizing the Labeling Process

To better understand the underlying chemical principles and experimental workflows, the following diagrams have been generated using the DOT language.

Protein Protein with accessible Tyrosine LabeledProtein Fluorescently Labeled Protein Protein->LabeledProtein Nucleophilic Attack (Tyrosine -OH) Triflate 7-Coumaryl Triflate Triflate->LabeledProtein Byproduct Triflate Anion (CF₃SO₃⁻) LabeledProtein->Byproduct Leaving Group

Caption: Reaction mechanism of 7-coumaryl triflate with a tyrosine residue.

Start Start: Prepare Protein and Dye Solutions Mix Mix Protein and Dye (Molar Excess of Dye) Start->Mix Incubate Incubate Reaction (Room Temp, Protected from Light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Labeled Protein (Spectroscopy, SDS-PAGE) Purify->Characterize End End: Purified, Characterized Fluorescent Protein Characterize->End

Caption: General experimental workflow for fluorescent labeling of proteins.

Conclusion

7-Coumaryl triflate presents a valuable addition to the molecular biologist's toolkit for fluorescent labeling. Its specificity for tyrosine residues offers a powerful strategy for site-specific protein modification, complementing the more traditional amine and thiol-reactive chemistries. While its photophysical properties are characteristic of the reliable coumarin family of dyes, the true advantage of 7-coumaryl triflate lies in its unique reactivity. For researchers aiming to label specific domains of a protein or to avoid the often-abundant lysine residues, 7-coumaryl triflate provides a targeted and efficient solution. As with any labeling reagent, empirical optimization of reaction conditions is paramount to achieving the desired degree of labeling while preserving the biological activity of the target molecule. The protocols and comparative data presented in this guide serve as a robust starting point for the successful validation and implementation of 7-coumaryl triflate in a variety of research and drug development applications.

References

A Comparative Guide to Coumarin Triflates, Mesylates, and Diazo Reagents for Bioconjugation and Caging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of coumarin triflate, mesylate, and diazo reagents, focusing on their performance in chemical synthesis, particularly for the modification of sensitive biological molecules. The information presented is intended for researchers, scientists, and professionals in drug development who are selecting reagents for applications such as photocaging, bioconjugation, and fluorescent labeling.

Reactivity and Performance Comparison

The choice of a coumarin-based reagent is critically dependent on the target functional group and the desired reaction conditions. Coumarin triflates, mesylates, and diazo compounds exhibit vastly different reactivity profiles, stabilities, and substrate specificities.

Coumarin Triflate: This reagent stands out for its exceptionally high reactivity. The triflate group is an excellent leaving group, making the benzylic coumarin triflate a potent electrophile. It is particularly effective for alkylating less nucleophilic functional groups such as phosphates and carboxylates, even when they are sterically hindered.[1][2] A key advantage is its ability to react efficiently at low temperatures (e.g., 0 °C), which is crucial for preserving the integrity of sensitive substrates like lipids and other metabolites.[1] Due to its inherent instability, coumarin triflate is typically generated in situ from the corresponding coumarin alcohol and used immediately.[1][2] This high reactivity allows for a one-step synthesis of photo-caged compounds, selectively modifying carboxylate and phosphate moieties in the presence of unprotected hydroxyl groups.[1][3]

Coumarin Mesylate: In contrast to the triflate, the coumarin mesylate is significantly less reactive. The mesylate group is a weaker leaving group than triflate, resulting in sluggish or non-existent reactions with poor nucleophiles under mild conditions.[1][2] In direct comparisons for the alkylation of phospholipids, the mesylate reagent showed minimal product formation even with prolonged reaction times at higher temperatures, conditions under which the triflate reagent reacted efficiently.[1]

Coumarin Diazo Reagents: These reagents have a distinct reactivity profile, primarily used for labeling carboxylic acids to form esters or in [3+2] cycloaddition reactions, such as the popular "click chemistry" with alkynes to form triazoles.[4][5][6] However, their reactivity as alkylating agents for less nucleophilic groups like phosphodiesters is generally low.[1] Attempted reactions with phospholipids at low temperatures showed no conversion.[1][2] Furthermore, protocols involving diazo compounds often require elevated temperatures, which can be detrimental to sensitive biomolecules.[1] While they offer a unique specificity for targeting carboxylic acids, comprehensive data on their photophysical properties and detailed labeling protocols can be limited.[4]

Data Presentation: Reagent Performance Summary

The following table summarizes the key performance characteristics of the three coumarin reagents based on experimental observations in the context of alkylating less nucleophilic substrates like phospholipids.

FeatureCoumarin TriflateCoumarin MesylateCoumarin Diazo Reagent
Reactivity Very High[1][2]Low[1][2]Low (for alkylation)[1][2]; Moderate (for cycloadditions)[5][7]
Reaction Conditions Mild (0 °C)[1]Requires elevated temperatures[1]Requires elevated temperatures for alkylation[1]; Room temperature for click chemistry[8]
Key Applications Photocaging of phosphates & carboxylates[1][3][9]General alkylations (less common)Carboxylic acid labeling[4], Click chemistry[5][10][11], Azo dye synthesis[12][13]
Substrate Scope Broad, including poor nucleophiles[1]Limited to stronger nucleophilesSpecific to functional groups (e.g., carboxylic acids, alkynes)[4][5]
Stability Unstable, generated in situ[1][2]StableGenerally stable, can be isolated
Selectivity High for phosphates/carboxylates over hydroxyls[1]Lower reactivity reduces side reactionsHigh for specific target groups
Observed Conversion *HighMinimal / Noticeable[1]None (for phospholipid alkylation)[1][2]

*Conversion rates are based on the alkylation of sterically hindered phosphodiesters as described in the cited literature.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating results and adapting procedures for new applications.

Protocol 1: One-Step Photocaging using in situ Generated Coumarin Triflate

This protocol is adapted from the efficient synthesis of caged lipid metabolites.[1][2]

  • Reagent Preparation: The coumarin triflate reagent is prepared in situ from the corresponding coumarin alcohol due to its instability.

  • Reaction Setup: Dissolve the unprotected parent compound (e.g., a lipid containing a phosphate or carboxylate group) in an appropriate solvent (e.g., chloroform or DMF).

  • In situ Generation and Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add a hindered base such as N,N-Diisopropylethylamine (DIEA).

    • Slowly add a solution of triflic anhydride to the coumarin alcohol precursor in a separate flask to generate the triflate, and then transfer this solution to the reaction mixture containing the substrate.

    • Allow the reaction to proceed at 0 °C, monitoring progress by an appropriate method like TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques.

Protocol 2: General Synthesis of Coumarin Derivatives

This protocol outlines a general method, the Pechmann condensation, for synthesizing the coumarin scaffold, which can then be further functionalized to a mesylate or other derivatives.[14]

  • Condensation: Combine a substituted phenol with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst (e.g., InCl₃ or H₂SO₄).[14][15]

  • Mixing: The reaction can be performed in a solvent or under solvent-free conditions, for example, using a high-speed ball mill mixer for mechanochemical synthesis.[14]

  • Reaction: Process the mixture at room temperature or with heating. The reaction progress is monitored by TLC.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol to yield the coumarin derivative.[14]

Protocol 3: Labeling of Carboxylic Acids with a Coumarin Diazo Reagent

This is a general procedure, as specific validated protocols for many coumarin-diazo reagents are not widely available. Optimization is critical for each application.[4]

  • Reagent Dissolution:

    • Dissolve the biomolecule containing the target carboxylic acid (e.g., a protein) in a suitable buffer. The buffer should be free of nucleophiles. A slightly acidic pH may be required to protonate the carboxylate.

    • Prepare a stock solution of the coumarin diazo reagent in an organic solvent like DMF or DMSO.

  • Labeling Reaction:

    • Add the coumarin diazo stock solution to the biomolecule solution. The molar ratio of dye to protein should be optimized.

    • Incubate the reaction mixture, protecting it from light. The optimal time and temperature must be determined experimentally. The reaction proceeds via esterification, releasing nitrogen gas.[4]

  • Purification: Remove the unreacted dye and byproducts from the labeled conjugate using size exclusion chromatography, dialysis, or other suitable purification methods.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz DOT language illustrate the key comparisons and processes.

G cluster_reagents Reagents cluster_outcome Reaction Outcome Triflate Coumarin Triflate Product Alkylated Product (High Yield) Triflate->Product Mesylate Coumarin Mesylate NoProduct No/Minimal Product Mesylate->NoProduct Diazo Coumarin Diazo Diazo->NoProduct Substrate Substrate (e.g., Phospholipid) Substrate->Triflate 0°C Mild Substrate->Mesylate High Temp Harsh Substrate->Diazo High Temp Harsh

Caption: Comparative reactivity of coumarin reagents for phospholipid alkylation.

G start Coumarin Alcohol Precursor insitu In Situ Generation of Coumarin Triflate (Unstable Intermediate) start->insitu 0°C reagents Triflic Anhydride + Pyridine/Base reagents->insitu product Caged Product insitu->product One-Step Reaction substrate Target Substrate (Phosphate/Carboxylate) + DIEA substrate->product

Caption: Experimental workflow for one-step photocaging with coumarin triflate.

G cluster_triflate Triflate cluster_mesylate Mesylate cluster_diazo Diazo center Coumarin Reagent Types triflate_app Caging of Phosphates & Carboxylates center->triflate_app mesylate_app General Alkylation (Less Reactive) center->mesylate_app diazo_app1 Click Chemistry ([3+2] Cycloaddition) center->diazo_app1 triflate_react SN2-type Alkylation (High Reactivity) triflate_app->triflate_react diazo_app2 Carboxylic Acid Labeling diazo_app3 Azo Dye Formation

Caption: Primary applications and reaction pathways for coumarin reagents.

References

Characterization of 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and its derivatives. Coumarin derivatives are a significant class of compounds in medicinal chemistry and materials science, and understanding their structure through spectroscopic methods is crucial for development and application. The introduction of a trifluoromethanesulfonate (triflate) group at the 7-position of the coumarin scaffold significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.[1] This guide summarizes key NMR data, details experimental protocols, and offers a comparison with related coumarin structures to aid researchers in the structural elucidation of these important molecules.

Comparative NMR Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and related coumarin derivatives. The data has been compiled from various sources to provide a comparative overview.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 7-Substituted Coumarin Derivatives

CompoundH-3H-4H-5H-6H-8SolventReference
Coumarin6.487.717.567.317.48CDCl₃[2]
2-oxo-2H-chromen-7-yl benzoate6.407.567.717.187.24DMSO-d₆[3]
2-oxo-2H-chromen-7-yl 4-chlorobenzoate6.517.837.487.34-DMSO-d₆[4]
7-Hydroxy-4-methylcoumarin6.16-7.606.806.90DMSO-d₆[5]
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)benzamide--8.047.627.35CDCl₃[6]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 7-Substituted Coumarin Derivatives

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolventReference
Coumarin160.7116.7143.4118.9127.8124.3131.5116.4153.9CDCl₃[7]
2-oxo-2H-chromen-7-yl 4-chlorobenzoate---------DMSO-d₆[4]
7-Hydroxy-4-methylcoumarin160.0111.9153.5112.0124.0102.0161.0113.0155.0DMSO-d₆[5][8]
Azine derivative of 4-hydroxycoumarin161.394.1178.3120.7125.8123.9133.8116.6153.4DMSO-d₆[9]

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) of Compounds with Triflate and Trifluoromethyl Groups

CompoundChemical Shift (δ, ppm)SolventReference
Triflate counterion-79-[10]
Coordinated triflate ion-77-[10]
Methyl trifluoromethanesulfonate-CD₃CN[11]
4-(Trifluoromethyl)biphenyl-63.3CD₃COCD₃[12]
1-tert-Butyl-4-trifluoromethyl-benzene-62.0CDCl₃[12]

Experimental Protocols

The accurate characterization of this compound derivatives by NMR spectroscopy requires careful sample preparation and instrument setup. Below are generalized experimental protocols based on methodologies reported in the literature for similar compounds.

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified coumarin derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[13]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[13]

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate resolution.[2]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are generally sufficient. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4] 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural information and aid in the unambiguous assignment of signals.[4][9]

Protocol for ¹⁹F NMR Spectroscopy

  • Sample Preparation: Similar to ¹H and ¹³C NMR, dissolve the sample in a suitable deuterated solvent.

  • Internal Standard: Trifluorotoluene or CFCl₃ are often used as external or internal standards for ¹⁹F NMR, with CFCl₃ referenced to 0.00 ppm.[12]

  • Instrumentation: A multinuclear NMR probe is required. The spectrometer frequency for ¹⁹F will depend on the instrument's magnetic field strength.

  • Data Acquisition: Standard one-pulse experiments are usually sufficient. The chemical shift of the triflate group is expected to appear in a distinct region of the ¹⁹F NMR spectrum, typically as a singlet. The chemical shift can be sensitive to the electronic environment.[10]

Visualization of the NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a synthesized coumarin derivative.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Analysis synthesis Synthesis of Coumarin Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr If needed for complex structures processing Data Processing (Phasing, Baseline Correction) one_d_nmr->processing two_d_nmr->processing assignment Spectral Assignment processing->assignment structure_elucidation Structure Elucidation & Verification assignment->structure_elucidation comparison Comparison with Literature/Alternative Compounds structure_elucidation->comparison final_report Final Characterization Report structure_elucidation->final_report

Caption: Workflow for the NMR characterization of coumarin derivatives.

Comparison with Alternatives

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. While NMR is paramount for detailed structural elucidation, other methods provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering clues about the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[9][14]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. For coumarin derivatives, key absorbances include the lactone carbonyl (C=O) stretch (around 1700-1750 cm⁻¹) and C=C stretching vibrations of the aromatic rings.[3][4] The triflate group will also have characteristic S=O and C-F stretching vibrations.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The coumarin scaffold has characteristic absorption maxima.[3]

  • X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise bond lengths and angles.[3][15]

While each of these techniques provides valuable data, NMR spectroscopy remains the most powerful tool for determining the complete and detailed connectivity and stereochemistry of molecules in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, allows for the comprehensive characterization of novel this compound derivatives.

References

Assessing the Efficiency of Coumarin Triflates in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of complex molecules, including pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of this field, and the choice of the electrophilic partner is critical to the success of these transformations. Coumarin scaffolds, ubiquitous in natural products and possessing a wide range of biological activities, are often functionalized using these methods. This guide provides an objective comparison of the performance of coumarin triflates in Suzuki, Heck, and Sonogashira coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

Coumarin triflates serve as versatile electrophiles in a variety of palladium-catalyzed cross-coupling reactions. However, their efficiency is often compared to other leaving groups, particularly nonaflates, which have demonstrated superior stability and reactivity. A key challenge in the application of coumarin triflates is their susceptibility to hydrolysis and detriflation, which can lead to diminished yields of the desired coupled product. This guide will delve into the quantitative aspects of these reactions, providing a clear comparison with alternative electrophiles and outlining detailed experimental procedures to aid in methodological decisions.

Data Presentation: A Comparative Analysis of Yields

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficiency of coumarin triflates against other leaving groups in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Suzuki Coupling of 4-Methyl-7-substituted Coumarins with Phenylboronic Acid

Leaving GroupCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Triflate VariousTBAF·3H₂OVariousVariousMajor product was detriflated coumarin[1][2]
NonaflatePd(OAc)₂/dpppTBAF·3H₂ODME/MeOH8085-95[2][3]
FluorosulfatePd(PPh₃)₂Cl₂Na₂CO₃H₂O6092
Triflate Pd(PPh₃)₂Cl₂Na₂CO₃H₂O60No desired product

Table 2: Sonogashira Coupling of 4-Methyl-7-coumarinyl Sulfonates with Phenylacetylene

Leaving GroupCatalystBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Detriflated Product (%)Reference
Triflate PdCl₂(PCy₃)₂TBAF·3H₂ODMA120 (MW)3540[2]
NonaflatePd(OAc)₂/dpppTBAF·3H₂ODMA100 (MW)94Not reported[2]

Table 3: Buchwald-Hartwig Amination of 4-Methyl-7-coumarinyl Sulfonates with Aniline

Leaving GroupCatalyst SystemBaseSolventTemperature (°C)Yield of Aminated Product (%)Reference
Triflate Pd₂(dba)₃/XantphosCs₂CO₃Dioxane120 (MW)Low yield with side products[4]
NonaflatePd₂(dba)₃/XantphosCs₂CO₃Dioxane120 (MW)96[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the triflation of a coumarin and its subsequent use in a Sonogashira coupling reaction, as well as general protocols for Suzuki and Heck reactions.

Protocol 1: Synthesis of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate (A Coumarin Triflate)

This procedure details the activation of the hydroxyl group of 7-hydroxycoumarin to form the corresponding triflate, a necessary precursor for cross-coupling reactions.[5]

Materials:

  • 7-hydroxycoumarin (1 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 equivalents)

  • Trifluoromethanesulfonic anhydride (1.1 equivalents)

Procedure:

  • Dissolve 7-hydroxycoumarin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

This protocol describes the C-C bond formation between the coumarin triflate and a terminal alkyne.[5]

Materials:

  • This compound (1 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equivalents)

  • Copper(I) iodide (CuI, 0.04-0.1 equivalents)

  • Trimethylsilylacetylene (1.5-2.0 equivalents)

Procedure:

  • To a solution of the coumarin triflate in a mixture of anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI.

  • Degas the mixture (e.g., by bubbling argon through the solution for 15-20 minutes) and maintain under an inert atmosphere.

  • Add trimethylsilylacetylene to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the silyl-protected alkynylated coumarin.

  • The trimethylsilyl (TMS) protecting group can be subsequently removed using standard conditions (e.g., TBAF in THF or K₂CO₃ in methanol) to yield the terminal alkyne.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Coumarin Nonaflate

While coumarin triflates have shown low reactivity in some Suzuki coupling conditions, the corresponding nonaflates are much more effective.[2][3] This protocol is for the more successful nonaflate substrate.

Materials:

  • 4-methyl-7-nonafluorobutylsulfonyloxy coumarin (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 3 equivalents)

  • Dimethoxyethane (DME) and Methanol (MeOH) mixture (e.g., 3:1 v/v)

Procedure:

  • In a microwave vial, combine the coumarin nonaflate, arylboronic acid, Pd(OAc)₂, dppp, and TBAF·3H₂O.

  • Add the DME/MeOH solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 80 °C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 4: General Considerations for Heck Coupling of Aryl Triflates

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene.[6][7] For coumarin triflates, the reaction conditions would be similar to those used for other aryl triflates.

Typical Reaction Components:

  • Coumarin triflate (1 equivalent)

  • Alkene (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, acetonitrile, toluene)

General Procedure Outline:

  • Combine the coumarin triflate, alkene, base, and solvent in a reaction vessel.

  • Add the palladium catalyst and phosphine ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows of the coupling reactions and the competing side reactions that can affect the efficiency of coumarin triflates.

Suzuki_Coupling_Workflow Coumarin_Tf Coumarin-OTf Ox_Adduct Coumarin-Pd(II)(OTf)Ln Coumarin_Tf->Ox_Adduct Oxidative Addition Pd0 Pd(0)Ln Pd0->Ox_Adduct Transmetalation_Complex Coumarin-Pd(II)(Ar)Ln Ox_Adduct->Transmetalation_Complex Transmetalation Aryl_BOH2 ArB(OH)₂ Boronate ArB(OH)₃⁻ Aryl_BOH2->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation_Complex Coupled_Product Coumarin-Ar Transmetalation_Complex->Coupled_Product Reductive Elimination Pd0_regen Pd(0)Ln Transmetalation_Complex->Pd0_regen Pd0_regen->Pd0

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

Heck_Coupling_Workflow Coumarin_Tf Coumarin-OTf Ox_Adduct Coumarin-Pd(II)(OTf)Ln Coumarin_Tf->Ox_Adduct Oxidative Addition Pd0 Pd(0)Ln Pd0->Ox_Adduct Insertion_Complex Insertion Complex Ox_Adduct->Insertion_Complex Carbopalladation Alkene Alkene Alkene->Insertion_Complex Beta_Hydride_Elimination β-Hydride Elimination Insertion_Complex->Beta_Hydride_Elimination Coupled_Product Coumarin-Alkene Beta_Hydride_Elimination->Coupled_Product HPdLnOTf H-Pd(II)(OTf)Ln Beta_Hydride_Elimination->HPdLnOTf Pd0_regen Pd(0)Ln HPdLnOTf->Pd0_regen Reductive Elimination Base Base Base->Pd0_regen Pd0_regen->Pd0

Caption: General workflow of the Heck coupling reaction.

Sonogashira_Coupling_Workflow cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Coumarin_Tf Coumarin-OTf Ox_Adduct Coumarin-Pd(II)(OTf)Ln Coumarin_Tf->Ox_Adduct Pd0 Pd(0)Ln Pd0->Ox_Adduct Oxidative Addition Transmetalation_Complex Coumarin-Pd(II)-Alkyne Ln Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Coupled_Product Coumarin-Alkyne Transmetalation_Complex->Coupled_Product Reductive Elimination Terminal_Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Terminal_Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation_Complex Base Base Base->Cu_Acetylide Deprotonation

Caption: General workflow of the Sonogashira coupling reaction.

Competing_Pathways Coumarin_Tf Coumarin-OTf Ox_Adduct Coumarin-Pd(II)(OTf)Ln Coumarin_Tf->Ox_Adduct Pd(0) Oxidative Addition Hydrolysis_Product 7-Hydroxycoumarin (Hydrolysis) Coumarin_Tf->Hydrolysis_Product H₂O/Base Detriflation_Product Detriflated Coumarin (Reduction) Coumarin_Tf->Detriflation_Product Reductive Cleavage Coupled_Product Desired Coupled Product Ox_Adduct->Coupled_Product Coupling Partner

Caption: Competing reaction pathways for coumarin triflates.

Conclusion

Coumarin triflates are viable substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of functionalized coumarin derivatives. However, their efficiency is highly dependent on the specific reaction type and conditions. In general, coumarin nonaflates appear to be a more robust alternative, offering greater stability and higher yields, particularly in Suzuki and Buchwald-Hartwig amination reactions. The primary drawback of using coumarin triflates is their propensity for hydrolysis and detriflation, which can significantly reduce the yield of the desired product.

For researchers and drug development professionals, the choice of electrophile should be guided by the specific synthetic target and the reaction conditions. While coumarin triflates can be effective, careful optimization of the catalyst system, base, and solvent is crucial to minimize side reactions. In cases where high yields and operational simplicity are paramount, the use of more stable alternatives such as coumarin nonaflates should be strongly considered. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making these informed decisions in the laboratory.

References

A Comparative Analysis of Coumarin-Based Fluorescent Probes for Cellular and Molecular Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes are indispensable tools in a myriad of research and development applications, from fundamental cell biology to high-throughput drug screening.[1][][3] Their popularity is attributed to a versatile scaffold that allows for fine-tuning of photophysical properties, such as absorption and emission wavelengths, quantum yields, and environmental sensitivity, through strategic chemical modifications.[3][4] This guide provides a comparative analysis of various coumarin-based fluorescent probes, categorized by their target analytes. It includes a detailed examination of their performance, signaling mechanisms, and the experimental protocols essential for their successful application.

I. Photophysical Properties: A Comparative Overview

The efficacy of a fluorescent probe is fundamentally determined by its photophysical characteristics. Coumarin derivatives offer a broad spectrum of properties that can be tailored for specific experimental needs.[][4] Strategic substitutions on the coumarin framework can produce highly fluorescent derivatives with high quantum yields and tunable emission wavelengths.[3]

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
7-Hydroxycoumarin (Umbelliferone)326455-460129-1340.08Ethanol
4-Methylumbelliferone360450900.63Ethanol
7-Amino-4-methylcoumarin (AMC)3504501000.61Water
Coumarin Derivative 4a (H)Not SpecifiedNot SpecifiedNot Specified0.41DMSO
Coumarin Derivative 4c (4-OMe)Not SpecifiedNot SpecifiedNot Specified0.26DMSO
Coumarin Derivative 4d (3-Cl)Not SpecifiedNot SpecifiedNot Specified0.60DMSO
Coumarin Derivative 4e (p-methyl substituted)Not SpecifiedNot SpecifiedNot Specified0.83DMSO

Table 1: Comparative photophysical data for a selection of coumarin derivatives. Data compiled from multiple sources. Note that photophysical properties can be highly solvent-dependent.

II. Probes for the Detection of Metal Ions

Metal ions are integral to a vast array of physiological and pathological processes. Coumarin-based fluorescent probes have been extensively developed for the sensitive and selective detection of various metal ions.[1]

Performance Comparison
Probe NameTarget IonLimit of Detection (LOD)Quantum Yield (Φ)Response Type
BS1Cu²⁺, Fe³⁺~10 µM-Turn-off
BS2Cu²⁺, Fe³⁺~10 µM-Turn-off
Probe LCu²⁺3.5 µM-Ratiometric
HQ1Cu²⁺18.1 nM-Colorimetric & Fluorescent
HQ2Cu²⁺15.7 nM-Colorimetric & Fluorescent
CS1Cu²⁺5.80 nM-On-off
Probe 1Cu²⁺, H₂S26 nM (for Cu²⁺)-Turn-off (for Cu²⁺)

Table 2: Performance characteristics of various coumarin-based probes for metal ion detection.[1]

Signaling Pathway: Chelation-Enhanced Quenching (CHEQ) for Cu²⁺

A significant number of coumarin-based probes designed for copper (II) ion detection function via a Chelation-Enhanced Quenching (CHEQ) mechanism.[1] In its unbound state, the probe exhibits fluorescence. Upon binding to the paramagnetic Cu²⁺ ion, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.[1]

CHEQ_Mechanism Chelation-Enhanced Quenching (CHEQ) for Cu²⁺ Detection FreeProbe Fluorescent Coumarin Probe QuenchedComplex Non-Fluorescent Probe-Cu²⁺ Complex FreeProbe->QuenchedComplex Chelation Cu2_ion Cu²⁺ Cu2_ion->QuenchedComplex

Chelation-Enhanced Quenching (CHEQ) for Cu²⁺ Detection

III. Probes for the Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that play a dual role in cellular signaling and the progression of various diseases. Coumarin-based probes provide a sensitive method for detecting different types of ROS.[1]

Signaling Pathway: Oxidative Cleavage for H₂O₂ Detection

A prevalent strategy for designing probes for hydrogen peroxide (H₂O₂) involves utilizing a boronate ester as a recognition moiety.[1] In the presence of H₂O₂, the boronate ester undergoes oxidative cleavage, which in turn releases the highly fluorescent coumarin fluorophore.[1]

H2O2_Detection H₂O₂ Detection via Oxidative Cleavage NonFluorescentProbe Non-Fluorescent Coumarin-Boronate Probe FluorescentCoumarin Highly Fluorescent Coumarin NonFluorescentProbe->FluorescentCoumarin Oxidative Cleavage H2O2 H₂O₂ H2O2->FluorescentCoumarin

H₂O₂ Detection via Oxidative Cleavage

IV. Probes for Monitoring Enzyme Activity

Coumarin derivatives are frequently employed as fluorogenic substrates to monitor the activity of a wide range of enzymes.[1] A non-fluorescent coumarin substrate is enzymatically converted into a highly fluorescent product, enabling the continuous monitoring of enzyme kinetics.[1]

Signaling Pathway: Enzymatic Conversion for "Turn-On" Detection

In a typical assay, a non-fluorescent coumarin derivative is functionalized with a moiety that is a substrate for a specific enzyme.[5] Upon enzymatic action, this moiety is cleaved, releasing the fluorescent coumarin and resulting in a "turn-on" fluorescence signal that is proportional to the enzyme's activity.[5]

Enzyme_Detection Enzyme Activity Detection Workflow Substrate Non-Fluorescent Coumarin Substrate Product Highly Fluorescent Coumarin Product Substrate->Product Enzymatic Cleavage Enzyme Enzyme Enzyme->Product Signal Fluorescence Signal Increase Product->Signal Live_Cell_Imaging_Workflow Live-Cell Imaging Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding Seed Cells Incubation Incubate Cells with Probe Cell_Seeding->Incubation Probe_Prep Prepare Probe Stock Staining_Sol Prepare Staining Solution Probe_Prep->Staining_Sol Staining_Sol->Incubation Washing Wash Cells Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

References

Unveiling the Cytotoxic Potential of Novel Coumarin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel coumarin derivatives against established anticancer agents. It offers a comprehensive overview of supporting experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of implicated signaling pathways.

The quest for more effective and selective anticancer agents has led to a surge of interest in coumarin-based compounds. These heterocyclic scaffolds, found in numerous natural products, have demonstrated a wide spectrum of pharmacological activities, including potent cytotoxicity against various cancer cell lines. This guide synthesizes recent findings on novel coumarin derivatives, presenting their cytotoxic efficacy in comparison to conventional chemotherapeutics and elucidating the underlying mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel coumarin derivatives against a panel of human cancer cell lines. These values, extracted from recent studies, are presented alongside the IC50 values of established anticancer drugs for a direct comparison of cytotoxic potency.

Compound/DrugCell LineIC50 (µM)Reference
Novel Coumarin Derivatives
Compound 4HL60 (Leukemia)8.09[1]
MCF-7 (Breast)3.26[1]
A549 (Lung)9.34[1]
Compound 8bHepG2 (Liver)13.14[1]
MCF-7 (Breast)7.35[1]
A549 (Lung)4.63[1]
Coumarin-Palladium(II) Complex C1HeLa (Cervical)Similar to Cisplatin[2]
FemX (Melanoma)Similar to Cisplatin[2]
A549 (Lung)Similar to Cisplatin[2]
Panc-1 (Pancreatic)Similar to Cisplatin[2]
Coumarin-Palladium(II) Complex C2HeLa (Cervical)Similar to Cisplatin[2]
FemX (Melanoma)Similar to Cisplatin[2]
A549 (Lung)Similar to Cisplatin[2]
Panc-1 (Pancreatic)Similar to Cisplatin[2]
Established Anticancer Drugs
StaurosporineHL60 (Leukemia)7.48[1]
MCF-7 (Breast)3.06[1]
A549 (Lung)3.7[1]
HepG2 (Liver)10.24[1]
DoxorubicinHepG2 (Liver)2.11 (µg/mL)[1]
CisplatinVarious Cell LinesVaries[2]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key cytotoxicity assays employed in the evaluation of these novel coumarin derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives or control drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to control wells with maximum LDH release (induced by cell lysis).[3][4][5][6]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[7][8] The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.[9][10]

  • Washing: Discard the TCA and wash the plates several times with water to remove unbound TCA and serum proteins.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[7][9][10]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[7][9][10]

  • Dye Solubilization: Add a Tris-based solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm.[8][9]

  • Data Analysis: The absorbance is directly proportional to the cell mass. Calculate the percentage of cell growth inhibition.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the cytotoxic action of coumarin derivatives and the experimental procedures used to assess them, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Cytotoxicity_Assays cluster_assays Cytotoxicity Assays cluster_steps Experimental Steps MTT MTT Assay Assay_Specific_Steps Assay-Specific Steps (Reagent Addition, Washing, etc.) MTT->Assay_Specific_Steps LDH LDH Assay LDH->Assay_Specific_Steps SRB SRB Assay SRB->Assay_Specific_Steps Cell_Seeding Cell Seeding in 96-well plate Compound_Treatment Treatment with Coumarin Derivatives Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (Absorbance Reading) Assay_Specific_Steps->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity assays.

Coumarin_Induced_Apoptosis_Pathway cluster_mapk MAPK Signaling cluster_intrinsic Intrinsic Apoptosis Pathway Coumarin Novel Coumarin Derivatives JNK JNK Activation Coumarin->JNK p38 p38 MAPK Activation Coumarin->p38 Mitochondria Mitochondria JNK->Mitochondria p38->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for coumarin-induced apoptosis.

Conclusion

Novel coumarin derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating potency comparable to or greater than established chemotherapeutic agents. The primary mechanism of action appears to involve the induction of apoptosis through the activation of MAPK signaling pathways and the intrinsic mitochondrial pathway. The experimental protocols provided herein offer a standardized framework for the continued evaluation and validation of these promising anticancer compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their development as next-generation cancer therapeutics.

References

A Comparative Guide to the Photostability of Coumarin-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based dyes are a cornerstone in fluorescence microscopy and sensing applications due to their bright emission and environmental sensitivity. However, a critical parameter that often dictates their utility in demanding applications such as time-lapse imaging and single-molecule studies is their photostability. The irreversible loss of fluorescence upon light exposure, known as photobleaching, can significantly limit experimental accuracy and duration. This guide provides an objective comparison of the photostability of several common coumarin-based dyes, supported by quantitative data and detailed experimental protocols to aid in the selection of the most robust fluorescent probes for your research needs.

Quantitative Comparison of Photostability

The photostability of a fluorescent dye is quantitatively described by its photobleaching quantum yield (φb), which is the probability that an excited fluorophore will undergo an irreversible photochemical reaction leading to its destruction. A lower photobleaching quantum yield signifies higher photostability. The following table summarizes the photobleaching quantum yields for several coumarin derivatives in aqueous solution. It is important to note that photostability can be significantly influenced by the solvent, the presence of oxygen, and the intensity of the excitation light.[1]

Coumarin DerivativePhotobleaching Quantum Yield (φb)Reference
Coumarin 1204.3 x 10⁻⁴[1]
Coumarin 1024.3 x 10⁻⁴[1]
Coumarin 391.2 x 10⁻³[1]
Carbostyril 1241.4 x 10⁻³[1]
Coumarin 3071.8 x 10⁻³[1]
3-Thiazolyl Coumarins~10⁻⁴[2]
3-Phenyltiazolyl Coumarins~10⁻⁴[2]

Note: The data presented here were obtained in aqueous solutions and are intended for comparative purposes. Actual photostability may vary depending on the specific experimental conditions.

Understanding Photobleaching: The Jablonski Diagram

The process of photobleaching can be visualized using a Jablonski diagram, which illustrates the electronic transitions that a molecule undergoes upon absorbing light. After excitation to a higher singlet state (S₁), the molecule can relax back to the ground state (S₀) by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived triplet state (T₁). This triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS) or undergo other chemical reactions, leading to the irreversible degradation of the dye.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 Excited Singlet State (S₁) cluster_T1 Excited Triplet State (T₁) cluster_Products Photodegradation S0 S₀ S1 S₁ S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-Radiative) T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Bleached Non-Fluorescent Products T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Jablonski diagram illustrating the photobleaching pathway of a coumarin dye.

Experimental Protocols

Accurate determination of photostability is crucial for selecting the appropriate dye for a given application. Below are detailed protocols for two common methods used to quantify photostability.

Protocol 1: Determination of Photobleaching Quantum Yield (φb)

This method involves monitoring the decrease in steady-state fluorescence intensity of a dye solution under continuous illumination.

Materials:

  • Spectrofluorometer with a stable light source (e.g., Xenon arc lamp)

  • Quartz cuvette (1 cm path length)

  • Magnetic stirrer and stir bar

  • Photodiode power meter

  • Coumarin dye of interest

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the coumarin dye in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the light source to stabilize.

    • Set the excitation wavelength to the absorption maximum of the dye.

    • Set the emission wavelength to the fluorescence maximum of the dye.

    • Measure the excitation light power at the sample position using a photodiode power meter.

  • Measurement:

    • Place the cuvette containing the dye solution and a small stir bar into the spectrofluorometer.

    • Start continuous stirring to ensure uniform illumination.

    • Record the fluorescence intensity over time. The decay in fluorescence intensity represents the photobleaching process.

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I₀)) versus time.

    • The initial slope of this plot is the photobleaching rate constant (k_pb).

    • The photobleaching quantum yield (φb) can then be calculated using the following equation: φb = k_pb / (σ * I) where:

      • k_pb is the photobleaching rate constant (s⁻¹)

      • σ is the absorption cross-section of the dye at the excitation wavelength (cm²)

      • I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)

Protocol 2: Measurement of Photobleaching Half-Life (t₁/₂)

This method is commonly used in microscopy to assess the photostability of a dye under imaging conditions.

Materials:

  • Fluorescence microscope with a stable light source (laser or LED)

  • High-sensitivity camera (e.g., EMCCD or sCMOS)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

  • Coumarin dye solution or labeled sample

Procedure:

  • Sample Preparation: Prepare the sample (e.g., dye solution, stained cells) on a microscope slide and cover with a coverslip.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the coumarin dye.

    • Focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be consistent.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental Workflow for Photostability Comparison

The following diagram outlines a standardized workflow for comparing the photostability of different coumarin-based dyes. Adhering to a consistent protocol is essential for obtaining objective and comparable results.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion DyeSelection Select Coumarin Dyes for Comparison SamplePrep Prepare Standardized Dye Solutions (Same Solvent & Concentration) DyeSelection->SamplePrep SetParams Set Consistent Experimental Parameters (Light Intensity, Exposure Time, etc.) SamplePrep->SetParams AcquireData Acquire Photobleaching Data (Fluorescence Decay or Time-Lapse Imaging) SetParams->AcquireData Quantify Calculate Photostability Metric (Quantum Yield or Half-Life) AcquireData->Quantify Compare Compare Photostability Values Quantify->Compare SelectDye Select Optimal Dye for Application Compare->SelectDye

Caption: Workflow for comparative photostability analysis of coumarin dyes.

References

Harnessing Synergy: A Comparative Guide to Cross-Validating Experimental and Computational Models for Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics relies on the robust correlation between predicted biological activity and empirical results. Coumarin derivatives, a versatile class of compounds with a wide spectrum of pharmacological activities including anticancer, antioxidant, and enzyme inhibition, serve as an excellent case study for this integrated approach.[1][2] This guide provides an objective comparison of experimental findings with computational models for various coumarin derivatives, supported by experimental data, detailed protocols, and visual workflows to bridge the gap between in silico and in vitro studies.

Data Presentation: Correlating In Silico Predictions with In Vitro Activity

A critical step in validating computational models is to establish a strong correlation between predicted binding affinities and experimentally determined biological activities.[3] Molecular docking scores, which estimate the binding affinity of a ligand to a target protein, are frequently compared with IC50 values obtained from in vitro assays. The following tables summarize such comparative data for coumarin derivatives targeting Acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, and their cytotoxic effects on cancer cell lines.

Table 1: Acetylcholinesterase (AChE) Inhibition

Compound IDExperimental IC50 (µM)Computational Docking Score (kcal/mol)
Coumarin Derivative 11.2[4]-12.096[5]
Coumarin Derivative 22.42[6]-8.271[5]
Coumarin Derivative 317[7]-7.8[8]
Coumarin Derivative 453[7]-7.1[8]
Donepezil (Standard)1.82[6]-8.271[5]

Table 2: Cytotoxicity Against Human Cancer Cell Lines

Compound IDCell LineExperimental IC50 (µM)
Compound 4HL60 (Leukemia)8.09[9]
Compound 4MCF-7 (Breast)3.26[9]
Compound 4A549 (Lung)9.34[9]
Compound 8bHepG2 (Liver)13.14[9]
Staurosporine (Standard)HL60 (Leukemia)7.48[9]

These tables highlight the general trend where lower (more negative) docking scores often correlate with lower IC50 values, indicating stronger binding and higher potency. However, discrepancies can arise due to factors like cell permeability, metabolic stability, and off-target effects, which are not always captured by simple docking models.[3]

Mandatory Visualizations: Workflows and Biological Pathways

Visual models are indispensable for conceptualizing complex processes in drug discovery. The following diagrams, rendered using Graphviz, illustrate the general workflow for cross-validation and a key signaling pathway targeted by anticancer coumarin derivatives.

G Cross-Validation Workflow for Coumarin Derivatives cluster_comp Computational Modeling cluster_exp Experimental Validation c1 Ligand Preparation (3D Structure Generation) c2 Protein Preparation (Target Selection & Refinement) c3 Molecular Docking / QSAR c1->c3 c2->c3 c4 Binding Affinity Prediction (Docking Score, pIC50) c3->c4 cross_val Cross-Validation & Correlation Analysis c4->cross_val e1 Synthesis of Coumarin Derivatives e2 In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) e1->e2 e3 Data Acquisition (e.g., IC50, Ki) e2->e3 e3->cross_val sar Structure-Activity Relationship (SAR) Studies cross_val->sar lead_opt Lead Optimization sar->lead_opt lead_opt->e1 Design New Derivatives

Caption: A flowchart illustrating the integrated workflow for drug discovery.

G Inhibition of PI3K/AKT Signaling Pathway by Coumarin Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Coumarin Coumarin Derivative Coumarin->PI3K Inhibition

Caption: PI3K/AKT pathway inhibition by coumarin derivatives.

Experimental and Computational Protocols

Accurate and reproducible data are the bedrock of scientific validation. Below are detailed methodologies for key experimental and computational procedures cited in the study of coumarin derivatives.

1. Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10][11]

  • Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., HL60, HepG2).[9]

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum.

    • Coumarin derivatives (test compounds).

    • MTT solution (5 mg/mL in sterile PBS).[10]

    • Solubilization solution (e.g., DMSO).[12]

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[10]

    • Compound Treatment: A series of dilutions of the coumarin derivatives are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Vehicle controls (medium with solvent) and negative controls (medium only) are included.[10]

    • Incubation: The plates are incubated for a specified period (e.g., 48 hours).[9]

    • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing formazan crystals to form.

    • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.[10]

    • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 550-570 nm. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

2. Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[13]

  • Principle: The antioxidant compound donates a hydrogen atom to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]

  • Procedure:

    • Solution Preparation: A 0.1 mM solution of DPPH in methanol is prepared and kept in the dark.[13] Test compounds and a standard antioxidant (e.g., Ascorbic acid) are prepared in a series of concentrations.

    • Reaction: A fixed volume of the DPPH solution is added to the test compound solutions in a 96-well plate.

    • Incubation: The mixture is incubated at room temperature in the dark for 30 minutes.

    • Measurement: The absorbance is measured at approximately 517 nm. The percentage of DPPH scavenging activity is calculated, and the IC50 value is determined.[15]

3. Computational Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][16]

  • Software: AutoDock, GOLD, Schrödinger Suite (Glide), ArgusLab.[3][17]

  • Procedure:

    • Protein Preparation: The 3D structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 1OJA) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[3]

    • Ligand Preparation: The 2D structures of the coumarin derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain the most stable conformer.[16]

    • Grid Generation: A docking grid is defined around the active site of the protein. The size of the grid box is set to encompass the entire binding pocket.

    • Docking Simulation: The docking algorithm searches for the best binding poses of the ligand within the defined grid box. A scoring function is used to rank the poses based on their predicted binding affinity.[3]

    • Analysis: The results are analyzed to identify the best-scoring pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy (docking score).[7]

    • Validation: To ensure the reliability of the docking protocol, a validation step is often performed by re-docking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original pose is generally considered a successful validation.[3]

References

Safety Operating Guide

Safe Disposal of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, a triflate-containing coumarin derivative, is a reactive electrophilic reagent that requires meticulous disposal procedures to mitigate risks.[1] This guide provides essential, step-by-step logistical and safety information for its proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

The primary hazard associated with this compound stems from its triflate group. Triflate esters are potent alkylating agents that can react vigorously with nucleophiles, including water.[2] This hydrolysis reaction can produce trifluoromethanesulfonic acid (triflic acid), a highly corrosive superacid.[2][3] The compound itself is known to cause skin and serious eye irritation.[4] Therefore, the disposal procedure is designed to first safely neutralize its reactivity before final disposal.

Immediate Safety and Handling Precautions

All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.[2][5] Mandatory Personal Protective Equipment (PPE) includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Splash-proof safety goggles and a face shield

  • A flame-resistant laboratory coat

Compound Data Summary

The following table summarizes key quantitative and hazard data for this compound.

PropertyValueSource(s)
CAS Number 108530-10-5[4]
Molecular Formula C₁₀H₅F₃O₅S
Appearance White to Orange to Green powder/crystal
Purity >98.0%
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[4]

Disposal Workflow

The disposal of this compound involves a two-stage process: quenching the reactive triflate ester via hydrolysis in a basic solution, followed by the neutralization of the resulting solution. This ensures the final waste stream is safe for disposal according to institutional and local regulations.[2][5]

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Waste Management A Review SDS and Local Disposal Regulations B Wear Full PPE: Lab Coat, Gloves, Goggles, Face Shield A->B C Work Inside a Certified Chemical Fume Hood B->C D Prepare 2.5 M NaOH Solution in a Flask C->D Begin Disposal E Slowly Add Small Portions of the Triflate Compound to the NaOH Solution with Stirring D->E F Monitor Reaction: Keep Temperature Below 45°C E->F G Once Addition is Complete, Stir for Several Hours to Ensure Full Hydrolysis F->G H Carefully Neutralize the Solution to pH 6-8 with Dilute Acid (e.g., HCl) G->H I Dispose of Neutralized Aqueous Solution Down the Drain with Copious Water (Check Local Rules) H->I Aqueous Waste J Collect Contaminated PPE, Liners, and Empty Containers as Solid Hazardous Waste H->J Solid Waste K Label Hazardous Waste Container Appropriately J->K

Caption: Disposal workflow for this compound.

Experimental Protocol: Quenching and Neutralization

This protocol details the laboratory-scale treatment for the safe disposal of surplus or waste this compound. This procedure is adapted from established methods for hydrolyzing reactive acid halides and related compounds.[6]

Materials:

  • This compound (waste)

  • Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Deionized water

  • Three-necked flask

  • Stirrer (magnetic or overhead)

  • Dropping funnel or powder funnel

  • Thermometer

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Prepare the Basic Solution: In a three-necked flask equipped with a stirrer and thermometer, prepare a 2.5 M aqueous solution of sodium hydroxide. Use a significant excess (at least 50% molar excess) relative to the amount of the triflate compound to be destroyed. For example, to destroy 0.1 mol (~29.4 g) of the compound, use at least 60 mL of 2.5 M NaOH (0.15 mol).

  • Controlled Addition: Place the flask in an ice bath to manage the initial heat of reaction. While stirring vigorously, add the solid this compound in small portions through a powder funnel.

  • Monitor the Reaction: Monitor the temperature of the solution. If a significant exotherm occurs, indicating a reaction, continue the addition at a rate that keeps the temperature below 45°C.[5] If the reaction is sluggish, remove the ice bath and allow the mixture to warm to room temperature.

  • Ensure Complete Hydrolysis: After all the compound has been added, continue stirring the mixture at room temperature for several hours (e.g., 2-4 hours) to ensure the hydrolysis is complete.

  • Neutralization: Carefully neutralize the resulting basic solution by adding dilute acid (e.g., 1 M HCl) dropwise while stirring. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is between 6 and 8.

  • Final Disposal: The final, neutralized aqueous solution contains sodium triflate, 7-hydroxycoumarin sodium salt, and sodium chloride. This solution can typically be discarded into the sanitary sewer with a large volume of running water, provided this is permitted by local regulations.[5][6]

Waste Segregation and Disposal Summary

Proper segregation of waste is essential.[5][7] All chemical waste must be collected in compatible, correctly labeled containers.[8][9]

Waste StreamDescriptionDisposal Procedure
Neutralized Aqueous Waste The final solution after the quenching and neutralization protocol has been completed.Following confirmation of a neutral pH (6-8), this solution may be poured into the sanitary sewer system, followed by flushing with at least 100 parts of water per part of chemical. Always verify this is compliant with your institution's and local municipality's regulations. [6]
Solid Hazardous Waste Includes contaminated PPE (gloves), absorbent paper, weigh boats, and the empty product container.Place all contaminated solid items into a designated hazardous waste container (e.g., a labeled pail or drum).[9] The original container should be triple-rinsed with a suitable solvent (e.g., acetone); this rinsate must be collected and disposed of as hazardous chemical waste.[10] Once decontaminated, the empty container can be disposed of or recycled.
Sharps Waste Any contaminated sharp items, such as needles or broken glass.Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.[7]

Disclaimer: This document provides guidance for the laboratory-scale disposal of this compound. All procedures must be carried out in accordance with the regulations and guidelines set forth by your institution's Environmental Health and Safety (EHS) office and local governmental authorities.[8][9][11] Always consult the Safety Data Sheet (SDS) and your EHS office before handling or disposing of any chemical.

References

Personal protective equipment for handling 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (CAS No. 108530-10-5), also known as 7-Coumaryl Triflate. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is known to cause skin irritation and serious eye irritation. The following table summarizes the recommended PPE to be used at all times when handling this compound.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Hands Nitrile or other chemical-resistant glovesPrevents skin contact which can lead to irritation. Double gloving is recommended.
Body A laboratory coat or a chemical-resistant apronProtects against contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or a chemical fume hoodAvoids inhalation of any dusts or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step operational plan should be followed:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.

  • Avoid generating dust when weighing the solid.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Ensure all containers are clearly labeled.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as chemical waste.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receiving Receiving and Inspection storage Secure Storage receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing solution_prep Solution Preparation in Fume Hood weighing->solution_prep reaction Perform Reaction solution_prep->reaction workup Reaction Work-up reaction->workup decontamination Decontaminate Glassware workup->decontamination solid_waste Segregate Solid Waste decontamination->solid_waste liquid_waste Segregate Liquid Waste decontamination->liquid_waste disposal Dispose via Hazardous Waste Stream solid_waste->disposal liquid_waste->disposal

Caption: Workflow for handling this compound.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.